molecular formula C9H12BrN3O2 B1522410 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine CAS No. 1065074-82-9

3-Bromo-N,N-diethyl-5-nitropyridin-2-amine

Cat. No.: B1522410
CAS No.: 1065074-82-9
M. Wt: 274.11 g/mol
InChI Key: MZYQAMLTHHDTNN-UHFFFAOYSA-N
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Description

3-Bromo-N,N-diethyl-5-nitropyridin-2-amine is a useful research compound. Its molecular formula is C9H12BrN3O2 and its molecular weight is 274.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-N,N-diethyl-5-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O2/c1-3-12(4-2)9-8(10)5-7(6-11-9)13(14)15/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYQAMLTHHDTNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=N1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674531
Record name 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065074-82-9
Record name 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-N,N-diethyl-5-nitropyridin-2-amine is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the strategic placement of a bromine atom, a nitro group, and a diethylamino moiety on the pyridine core, make it a valuable building block for the synthesis of more complex molecular architectures. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, while the bromine atom provides a handle for further functionalization through cross-coupling reactions. This guide provides a comprehensive overview of a reliable synthetic route to this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and critical process parameters.

Synthetic Strategy: A Two-Step Approach

The most logical and efficient pathway to this compound involves a two-step sequence starting from the readily available 2-hydroxy-5-nitropyridine. This strategy is predicated on the selective halogenation of the pyridine ring, followed by a nucleophilic aromatic substitution (SNAr) reaction.

The key steps are:

  • Bromination and Chlorination: Conversion of 2-hydroxy-5-nitropyridine to the key intermediate, 3-bromo-2-chloro-5-nitropyridine.

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of 3-bromo-2-chloro-5-nitropyridine with diethylamine to yield the final product.

This approach is advantageous due to the commercial availability of the starting material and the generally high yields and selectivity of the individual steps.

Visualizing the Synthesis

Synthesis_Pathway Start 2-Hydroxy-5-nitropyridine Step1_reagents 1. Br2, Acetic Acid 2. POCl3 Start->Step1_reagents Intermediate 3-Bromo-2-chloro-5-nitropyridine Step1_reagents->Intermediate Halogenation Step2_reagents Diethylamine, Solvent (e.g., Ethanol) Intermediate->Step2_reagents Product This compound Step2_reagents->Product SNAr

Caption: Synthetic pathway for this compound.

Part 1: Synthesis of the Key Intermediate: 3-Bromo-2-chloro-5-nitropyridine

The initial phase of the synthesis focuses on the preparation of the crucial intermediate, 3-bromo-2-chloro-5-nitropyridine. This is achieved through a two-stage process: bromination of 2-hydroxy-5-nitropyridine, followed by chlorination of the resulting 3-bromo-2-hydroxy-5-nitropyridine.

Step 1a: Bromination of 2-Hydroxy-5-nitropyridine

The first step involves the electrophilic bromination of 2-hydroxy-5-nitropyridine. The hydroxyl group at the 2-position is an activating group, directing the incoming electrophile (bromine) to the ortho and para positions. The nitro group at the 5-position is a deactivating group, which also influences the regioselectivity of the reaction. The bromination occurs at the 3-position, yielding 3-bromo-2-hydroxy-5-nitropyridine.

Step 1b: Chlorination of 3-Bromo-2-hydroxy-5-nitropyridine

The subsequent chlorination of the hydroxyl group is a critical transformation. Reagents such as phosphorus oxychloride (POCl₃) are highly effective for this conversion.[1][2] The reaction proceeds by converting the pyridinol to a better leaving group, which is then displaced by a chloride ion. This solvent-free or low-solvent approach is often efficient and scalable.[2]

Part 2: Nucleophilic Aromatic Substitution (SNAr)

The final step in the synthesis is a nucleophilic aromatic substitution reaction. The electron-deficient nature of the 3-bromo-2-chloro-5-nitropyridine ring, significantly enhanced by the electron-withdrawing nitro group, makes it highly susceptible to nucleophilic attack. The chlorine atom at the 2-position is an excellent leaving group in this context.

The reaction with a secondary amine, such as diethylamine, proceeds via an addition-elimination mechanism to furnish the desired this compound.

Experimental Protocol

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)Notes
2-Hydroxy-5-nitropyridine140.10-Starting material
Bromine159.813.12Corrosive and toxic
Acetic Acid60.051.05Solvent
Phosphorus Oxychloride (POCl₃)153.331.645Corrosive and reacts violently with water
Diethylamine73.140.707Flammable and corrosive
Ethanol46.070.789Solvent
Sodium Bicarbonate (NaHCO₃)84.01-For neutralization
Anhydrous Magnesium Sulfate (MgSO₄)120.37-Drying agent
Ethyl Acetate88.110.902Extraction solvent
Hexane86.180.659Eluent for chromatography
Step-by-Step Methodology

Part 1: Synthesis of 3-Bromo-2-chloro-5-nitropyridine

  • Bromination:

    • In a well-ventilated fume hood, dissolve 2-hydroxy-5-nitropyridine in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of bromine in acetic acid dropwise to the cooled solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice water to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain crude 3-bromo-2-hydroxy-5-nitropyridine.

  • Chlorination:

    • Caution: This reaction should be performed in a sealed reactor or a flask equipped with a reflux condenser and a gas trap due to the corrosive nature of POCl₃.

    • Combine the crude 3-bromo-2-hydroxy-5-nitropyridine with a slight excess of phosphorus oxychloride (POCl₃).[2]

    • Heat the mixture at reflux for several hours.[1] Monitor the reaction by TLC until the starting material is consumed.

    • Carefully quench the excess POCl₃ by slowly pouring the cooled reaction mixture onto crushed ice.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent, such as ethyl acetate.

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-bromo-2-chloro-5-nitropyridine.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Part 2: Synthesis of this compound

  • Dissolve the purified 3-bromo-2-chloro-5-nitropyridine in a suitable solvent such as ethanol in a round-bottom flask.

  • Add an excess of diethylamine (typically 2-3 equivalents) to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization to afford the final product.

Conclusion

The described two-step synthetic route provides a robust and efficient method for the preparation of this compound. The synthesis of the key intermediate, 3-bromo-2-chloro-5-nitropyridine, is achieved through a reliable halogenation sequence. The final product is obtained via a high-yielding nucleophilic aromatic substitution reaction. This guide provides the necessary framework for researchers to successfully synthesize this valuable chemical building block for applications in drug discovery and materials science.

References

3-Bromo-N,N-diethyl-5-nitropyridin-2-amine CAS number 1065074-82-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine (CAS: 1065074-82-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound, a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. As a highly functionalized building block, this compound offers multiple reaction sites for the construction of complex molecular architectures. We will explore its fundamental physicochemical properties, propose a robust synthetic pathway, detail its key chemical reactivities, and discuss its strategic applications in the context of modern drug discovery. This document is intended to serve as a practical resource for researchers aiming to leverage this versatile intermediate in their work.

The Strategic Importance of Substituted Pyridines

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structural motif" in drug design.[1] Its presence in numerous FDA-approved drugs highlights its ability to engage in favorable interactions with biological targets.[1][2] Nitropyridine derivatives, in particular, are valuable precursors for a wide array of bioactive molecules, including those with potential anticancer and antimicrobial properties.[1] The strategic placement of bromo, amino, and nitro groups, as seen in this compound, creates a versatile scaffold primed for diversification, making it an asset for generating compound libraries for high-throughput screening and lead optimization.

Physicochemical Properties and Structural Analysis

This compound is a compound whose reactivity is defined by the interplay of its substituents. The electron-donating N,N-diethylamino group at the 2-position activates the ring, while the electron-withdrawing nitro group at the 5-position and the inductively withdrawing bromo group at the 3-position modulate its electronic properties.

Table 1: Core Physicochemical Data

PropertyValueSource
CAS Number 1065074-82-9[3][4]
Molecular Formula C₉H₁₂BrN₃O₂[3][4]
Molecular Weight 274.11 g/mol [3]
IUPAC Name This compound[4]
SMILES CCN(CC)C1=NC=C(--INVALID-LINK--[O-])C=C1Br[4]
InChI Key MZYQAMLTHHDTNN-UHFFFAOYSA-N[4]
Classification Organic Building Block (Bromide, Nitro, Amine)[3]
Predicted Spectroscopic Signatures

While specific spectral data is not publicly available, the structure allows for confident prediction of its key spectroscopic features:

  • ¹H NMR: The spectrum would feature two distinct aromatic protons on the pyridine ring, likely appearing as doublets due to mutual coupling. The diethylamino group would present as a characteristic quartet (CH₂) and triplet (CH₃) pattern. The chemical shifts of the aromatic protons would be influenced by the electronic effects of all three substituents.

  • ¹³C NMR: Nine distinct carbon signals are expected. The carbon atoms directly attached to the bromine, nitrogen, and nitro groups would show characteristic shifts.

  • IR Spectroscopy: Key vibrational bands would include strong asymmetric and symmetric stretches for the nitro group (NO₂) around 1530 and 1350 cm⁻¹, C-N stretching for the aromatic amine, and C-Br stretching in the lower frequency region.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom.

A Proposed Synthetic Pathway

The synthesis of this compound can be logically achieved through a sequential functionalization of a suitable pyridine precursor. The following pathway leverages well-established reactions in heterocyclic chemistry.

Synthesis_Workflow Proposed Synthesis of this compound start 2-Chloro-5-nitropyridine intermediate N,N-Diethyl-5-nitropyridin-2-amine start->intermediate Diethylamine (HN(Et)₂), Base (e.g., K₂CO₃), Solvent (e.g., DMSO) product This compound intermediate->product Brominating Agent (e.g., NBS), Solvent (e.g., Acetonitrile)

Caption: A plausible two-step synthesis pathway.

Protocol 1: Synthesis of N,N-Diethyl-5-nitropyridin-2-amine (Intermediate)

This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group strongly activates the 2-position for substitution of the chloro group.

  • To a solution of 2-chloro-5-nitropyridine (1.0 eq) in a polar aprotic solvent such as DMSO or DMF, add a base such as potassium carbonate (2.0 eq).

  • Add diethylamine (1.5 eq) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum. Recrystallization from ethanol can be performed for further purification.

Protocol 2: Synthesis of this compound (Final Product)

This step is an electrophilic aromatic substitution (bromination). The powerful ortho-directing and activating nature of the N,N-diethylamino group at the C2 position ensures high regioselectivity for bromination at the C3 position.

  • Dissolve the intermediate, N,N-diethyl-5-nitropyridin-2-amine (1.0 eq), in a suitable solvent like acetonitrile or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final compound.

Chemical Reactivity and Strategic Applications

The true value of this molecule lies in its capacity for controlled, sequential modifications at its three key functional sites. This allows for the systematic construction of diverse molecular libraries.

Reactivity_Map center This compound suzuki Suzuki Coupling Product (Aryl/Alkenyl at C3) center->suzuki Pd-Catalyzed Cross-Coupling sonogashira Sonogashira Coupling Product (Alkynyl at C3) center->sonogashira Pd-Catalyzed Cross-Coupling buchwald Buchwald-Hartwig Product (Amine/Ether at C3) center->buchwald Pd-Catalyzed Cross-Coupling reduction 3-Bromo-N,N-diethylpyridine-2,5-diamine (Amine at C5) center->reduction Reduction (e.g., SnCl₂, H₂/Pd)

Caption: Key reaction pathways from the title compound.

Palladium-Catalyzed Cross-Coupling at the C3-Bromo Position

The carbon-bromine bond is an ideal handle for palladium-catalyzed cross-coupling reactions, a Nobel Prize-winning technology that is fundamental to modern drug synthesis.[5]

  • Suzuki Coupling: Reacting with various aryl or heteroaryl boronic acids introduces diverse aromatic systems, enabling exploration of structure-activity relationships (SAR) related to steric and electronic properties.

  • Sonogashira Coupling: Coupling with terminal alkynes introduces a linear, rigid linker, which is often used to probe binding pockets in enzymes and receptors.

  • Buchwald-Hartwig Amination: This reaction allows for the introduction of a wide range of primary or secondary amines, expanding the diversity of potential hydrogen bond donors and acceptors.

Reduction of the C5-Nitro Group

The nitro group can be readily reduced to a primary amine using standard conditions such as SnCl₂/HCl, catalytic hydrogenation (H₂/Pd-C), or iron in acetic acid.[6]

  • Creation of a Diamine: This transformation yields 3-Bromo-N,N-diethylpyridine-2,5-diamine, a highly valuable intermediate.

  • Further Annulation: The resulting 1,2,4-substituted diamine scaffold is a precursor for the synthesis of fused heterocyclic systems, such as imidazo[4,5-b]pyridines, which are common cores in kinase inhibitors and other therapeutic agents.

Safety and Handling

Proper handling of this chemical is essential for laboratory safety. The compound should be handled in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).

Table 2: Hazard and Precautionary Information

CategoryInformationReference
GHS Pictogram Warning[3]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3]
Precautionary Statements P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P330, P362, P403+P233, P501[3]
Storage Store in a cool (2-8°C), dry, and well-ventilated area. Keep container tightly sealed.[3]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that offers chemists multiple avenues for molecular diversification. Its well-defined sites for cross-coupling and reduction, combined with the proven biological relevance of the aminopyridine core, make it a powerful tool for researchers in drug discovery and materials science. This guide provides the foundational knowledge to effectively synthesize, handle, and strategically employ this compound in the creation of novel and complex molecules.

References

An In-depth Technical Guide to the Characterization of 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine, a substituted pyridine derivative with significant potential as a building block in the fields of medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, this document outlines a plausible synthetic pathway, predicted physicochemical and spectroscopic properties, and discusses its potential reactivity and applications. While detailed experimental data for this specific compound is not widely available in peer-reviewed literature, this guide leverages established chemical principles and data from analogous structures to provide a robust and scientifically grounded characterization.

Molecular Structure and Physicochemical Properties

This compound (CAS Number: 1065074-82-9) is a multifaceted molecule featuring a pyridine core strategically functionalized with a bromine atom, a nitro group, and a diethylamino group.[1] This unique arrangement of electron-donating and electron-withdrawing substituents imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis.

The electron-withdrawing nitro group significantly influences the electronic properties of the pyridine ring, rendering it susceptible to certain nucleophilic reactions.[2] Conversely, the electron-donating diethylamino group modulates the ring's electron density and can direct further electrophilic substitutions, should conditions allow. The bromine atom at the 3-position serves as a versatile handle for cross-coupling reactions, enabling the introduction of a wide array of molecular fragments.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1065074-82-9[1]
Molecular Formula C₉H₁₂BrN₃O₂[1]
Molecular Weight 274.11 g/mol [3]
IUPAC Name This compound[1]
Appearance Predicted to be a yellow to light-brown solid[4]
Storage Sealed in dry, 2-8°C[3]

Proposed Synthesis and Purification

A robust synthetic route to this compound can be logically designed starting from the readily available precursor, 2-amino-3-bromo-5-nitropyridine. The synthesis is envisioned as a two-step process: the preparation of the precursor followed by N,N-diethylation.

Synthesis_Workflow Precursor 2-Amino-3-bromo-5-nitropyridine Method N,N-Diethylation Precursor->Method Reacts with Target This compound Method->Target Yields

Caption: Proposed synthetic workflow for the target compound.

Synthesis of 2-Amino-3-bromo-5-nitropyridine (Precursor)

The synthesis of the precursor, 2-amino-3-bromo-5-nitropyridine, is a well-documented procedure involving the nitration of 2-amino-5-bromopyridine.[4][5] This reaction leverages a classic mixed-acid nitration approach.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 50 mL of concentrated sulfuric acid (98%).

  • Substrate Addition: Cool the sulfuric acid to 0°C using an ice bath. Slowly and portion-wise, add 8.65 g (0.05 mol) of 2-amino-5-bromopyridine to the stirred sulfuric acid, ensuring the temperature is maintained below 5°C.[5]

  • Nitration: Once the substrate is fully dissolved, add 2.6 mL (0.057 mol) of concentrated nitric acid (70%) dropwise via the dropping funnel. The addition rate should be controlled to keep the internal temperature below 5°C.[5]

  • Reaction Progression: After the addition is complete, stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour. Finally, heat the mixture to 50-60°C for 1 hour to ensure the reaction goes to completion.[5]

  • Quenching: Cool the reaction mixture to room temperature and carefully pour it onto 500 g of crushed ice with vigorous stirring.

  • Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a 40% sodium hydroxide solution until the pH is approximately 7-8. This will precipitate the crude product.

  • Isolation and Purification: Collect the yellow precipitate by vacuum filtration. Wash the solid with copious amounts of cold water until the washings are neutral. The product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield 2-amino-3-bromo-5-nitropyridine as a yellow solid.[5]

Synthesis of this compound

The introduction of the two ethyl groups onto the primary amine can be effectively achieved through reductive amination. This method offers high selectivity and avoids the potential for over-alkylation that can occur with direct alkylation using ethyl halides.[6]

Experimental Protocol:

  • Reaction Setup: To a solution of 2-amino-3-bromo-5-nitropyridine (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add acetaldehyde (2.2 eq).

  • Imine Formation: Add a catalytic amount of acetic acid (e.g., 0.1 eq) to facilitate the formation of the intermediate imine. Stir the mixture at room temperature for 1-2 hours.[7]

  • Reduction: Cool the reaction mixture in an ice bath and add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.[8] These reagents are preferred as they can selectively reduce the iminium ion in the presence of the aldehyde.[6]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final product, this compound.

Spectroscopic Characterization (Predicted)

Characterization_Flow Target This compound NMR NMR Spectroscopy (¹H and ¹³C) Target->NMR MS Mass Spectrometry (MS) Target->MS IR Infrared Spectroscopy (IR) Target->IR

Caption: Spectroscopic techniques for characterization.

¹H and ¹³C NMR Spectroscopy

The predicted NMR spectra are based on established chemical shift ranges for substituted pyridines and related N,N-dialkylamines.

Table 2: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.8Doublet1HH-6The proton at C6 is deshielded by the adjacent nitrogen and the nitro group.
~8.2Doublet1HH-4The proton at C4 is deshielded by the nitro group and the bromine atom.
~3.4Quartet4H-N(CH₂CH₃)₂The methylene protons are adjacent to the nitrogen atom.
~1.2Triplet6H-N(CH₂CH₃)₂The methyl protons of the ethyl groups.

Table 3: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~158C-2Carbon bearing the diethylamino group.
~150C-6Aromatic carbon adjacent to the ring nitrogen.
~140C-5Carbon bearing the nitro group.
~135C-4Aromatic carbon deshielded by the nitro group.
~110C-3Carbon bearing the bromine atom.
~45-N(CH₂CH₃)₂Methylene carbons of the ethyl groups.
~13-N(CH₂CH₃)₂Methyl carbons of the ethyl groups.
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the nitro, amino, and aromatic functionalities.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1530-1550 and ~1340-1360StrongAsymmetric and symmetric NO₂ stretching
~1600-1450Medium to StrongC=C and C=N stretching in the pyridine ring
~1300-1250MediumC-N stretching of the diethylamino group
~2970-2850MediumC-H stretching of the ethyl groups
Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.

Table 5: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
273/275Molecular ion peak [M]⁺, showing the characteristic isotopic pattern for one bromine atom.
258/260Loss of a methyl group (-CH₃) from the molecular ion.
244/246Loss of an ethyl group (-CH₂CH₃) from the molecular ion.

Reactivity and Potential Applications

This compound is a versatile building block with several reactive sites that can be exploited for the synthesis of more complex molecules.

  • Cross-Coupling Reactions: The bromine atom at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine using standard reducing agents like tin(II) chloride or catalytic hydrogenation.[9] This introduces a new site for functionalization, enabling the synthesis of di-substituted pyridine derivatives.

  • Nucleophilic Aromatic Substitution: While the pyridine ring is generally electron-deficient, the presence of the strong electron-withdrawing nitro group can activate the ring towards nucleophilic aromatic substitution, potentially at the position ortho or para to the nitro group if a suitable leaving group is present.

The structural motifs present in this molecule are of significant interest in drug discovery. Substituted 2-aminopyridines are known to be key components in a variety of biologically active compounds.[10] The ability to functionalize the pyridine ring at multiple positions makes this compound a valuable starting material for the generation of compound libraries for high-throughput screening.

Safety and Handling

Based on the hazard statements for the precursor and related compounds, this compound should be handled with care in a well-ventilated laboratory fume hood.[7][11] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. It is listed as harmful if swallowed and may cause skin and eye irritation.[3] Store the compound in a tightly sealed container in a cool, dry place.[3]

References

3-Bromo-N,N-diethyl-5-nitropyridin-2-amine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine: A Core Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a highly functionalized pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex molecular architectures. With a molecular weight of 274.11 g/mol , this compound incorporates three key reactive sites—a bromine atom, a nitro group, and a diethylamino group—onto a pyridine scaffold.[1] This strategic arrangement of functionalities makes it an exceptionally versatile building block for constructing novel heterocyclic compounds, particularly in the fields of medicinal chemistry and agrochemicals.[2][3] This guide provides a comprehensive overview of its physicochemical properties, a plausible and detailed synthetic protocol, its core applications in modern synthetic strategies, and essential safety and handling information. The insights herein are designed to empower researchers to effectively leverage this compound's unique reactivity in their discovery and development programs.

Physicochemical Properties and Structural Analysis

The utility of this compound in synthetic chemistry is directly derived from its distinct structural features and physicochemical properties.

Core Compound Data

A summary of the essential quantitative data for this compound is provided below for quick reference.

PropertyValueSource(s)
Molecular Weight 274.11 g/mol [1]
Molecular Formula C₉H₁₂BrN₃O₂[1][4]
CAS Number 1065074-82-9[1][4][5]
Purity (Typical) >95.0%[4]
Canonical SMILES CCN(CC)C1=NC=C(--INVALID-LINK--[O-])C=C1Br[4]
Storage Conditions Sealed in dry, 2-8°C[1]
Structural Insights and Reactivity

The pyridine ring is a "privileged structural motif" in drug design, and the specific functionalization of this compound makes it highly valuable.[2]

  • The Bromine Atom (C3 Position): The bromine atom at the 3-position is an excellent leaving group, making this site ideal for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3] This allows for the straightforward introduction of diverse aryl, alkyl, or amino groups, enabling rapid library synthesis and structure-activity relationship (SAR) studies.

  • The Nitro Group (C5 Position): As a strong electron-withdrawing group, the nitro functionality significantly influences the electronics of the pyridine ring, affecting the reactivity of the other positions. Critically, the nitro group can be readily reduced to an amine, providing a secondary reactive handle for further derivatization, such as amide bond formation or sulfonylation.[3]

  • The N,N-diethylamino Group (C2 Position): This tertiary amine group acts as an electron-donating group and introduces steric bulk. Its presence modulates the overall lipophilicity and basicity of the molecule, which are key parameters in drug design for optimizing pharmacokinetic profiles.

Proposed Synthesis and Experimental Protocol

While specific proprietary syntheses may vary, a logical and efficient pathway can be designed based on established methodologies for related pyridine derivatives.[6][7] The following section details a plausible synthetic workflow and a self-validating experimental protocol.

Proposed Synthetic Workflow

The synthesis can be envisioned as a three-step process starting from commercially available 2-amino-3-bromo-5-nitropyridine. This approach is logical as it systematically builds the desired functionality.

G A 2-Amino-3-bromo-5-nitropyridine (Starting Material) B Step 1: Diethylation Reagents: Iodoethane, K₂CO₃ Solvent: DMF A->B Alkylation of primary amine C This compound (Target Compound) B->C Formation of tertiary amine D Work-up & Purification (Extraction, Chromatography) C->D Isolation

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is designed to be self-validating by incorporating in-process checks and final characterization steps.

Objective: To synthesize this compound from 2-amino-3-bromo-5-nitropyridine.

Materials:

  • 2-amino-3-bromo-5-nitropyridine (1.0 eq)

  • Iodoethane (2.5 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-amino-3-bromo-5-nitropyridine and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous DMF via syringe and stir the suspension at room temperature for 15 minutes. Causality Note: DMF is an excellent polar aprotic solvent for SN2 reactions, while K₂CO₃ serves as a base to deprotonate the amine, facilitating nucleophilic attack.

  • Reagent Addition: Add iodoethane dropwise to the stirring suspension.

  • Reaction Execution: Heat the reaction mixture to 60°C and maintain for 12-18 hours.

  • In-Process Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:EtOAc eluent system. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Quenching and Work-up: After completion, cool the reaction to room temperature and carefully pour it into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers. Causality Note: This separates the organic product from the inorganic salts and DMF.

  • Washing: Wash the combined organic layers twice with water and once with brine to remove residual DMF and salts.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Characterization (Final Validation): Collect the pure fractions and concentrate to yield this compound as a solid. Confirm identity and purity via ¹H NMR, ¹³C NMR, and LC-MS analysis.

Core Applications in Research & Development

The true value of this compound lies in its application as a versatile scaffold for generating molecular diversity. Its strategically placed functional groups serve as orthogonal handles for a variety of chemical transformations.

A Hub for Molecular Diversification

The compound can be conceptualized as a central hub from which multiple, distinct chemical vectors can be explored, making it ideal for building libraries of compounds for high-throughput screening.

G cluster_0 Core Scaffold cluster_1 A 3-Bromo-N,N-diethyl- 5-nitropyridin-2-amine B Suzuki Coupling (Adds Aryl/Heteroaryl Groups) A->B C-Br Bond C Sonogashira Coupling (Adds Alkynyl Groups) A->C C-Br Bond D Nitro Reduction (NO₂ -> NH₂) (Enables Amide/Sulfonamide Formation) A->D NO₂ Group E Buchwald-Hartwig Amination (Adds N-based Groups) A->E C-Br Bond

Caption: Diversification potential of this compound.

Use Case: Kinase Inhibitor Scaffolds

Many FDA-approved kinase inhibitors feature a substituted heterocyclic core. This compound is an ideal starting point for such programs. A typical workflow might involve:

  • Core Construction: Using a Suzuki coupling at the C3-Br position to install a key aryl or heteroaryl moiety that interacts with the hinge region of a kinase.

  • Solubility/Selectivity Tuning: Reducing the C5-nitro group to an amine.

  • Vector Elaboration: Acylating the newly formed C5-amine with a variety of carboxylic acids to generate a library of amides that can probe solvent-exposed regions of the ATP-binding pocket, thereby optimizing potency and selectivity.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as harmful and an irritant.[4]

GHS Hazard Information
Hazard ClassCodeDescriptionPictogram
Acute Toxicity, OralH302Harmful if swallowedGHS07
Skin IrritationH315Causes skin irritationGHS07
Eye IrritationH319Causes serious eye irritationGHS07
STOT - Single ExposureH335May cause respiratory irritationGHS07

(Data sourced from BLDpharm and Fluorochem)[1][4]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear nitrile gloves and a lab coat. Ensure gloves are inspected prior to use and changed if contaminated.

    • Respiratory Protection: If working outside a fume hood or with large quantities, use a NIOSH-approved particulate respirator.

  • Hygiene: Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the laboratory.[9]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a dry, well-ventilated place.[8] Recommended storage is at 2-8°C.[1]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular design. Its defined molecular weight and structure, combined with its multiple, orthogonally reactive functional groups, provide medicinal chemists and researchers with a reliable and versatile platform for the synthesis of novel compounds. By understanding its properties, synthetic access, and potential applications as outlined in this guide, development professionals can accelerate their research programs and more efficiently explore new chemical space in the quest for next-generation therapeutics and other advanced materials.

References

An In-depth Technical Guide to the Solubility of 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of a compound is a critical physicochemical property that dictates its behavior in biological and chemical systems, profoundly influencing its suitability for pharmaceutical development. This guide provides a comprehensive technical overview of the solubility of 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine. In the absence of specific publicly available experimental data for this compound, this document serves as a foundational resource, outlining the theoretical principles governing its solubility and providing detailed, state-of-the-art experimental protocols for its determination. By understanding the molecular structure and applying established methodologies, researchers can effectively characterize the solubility profile of this and other novel chemical entities.

Introduction: The Critical Role of Solubility in Drug Discovery

Aqueous solubility is a paramount consideration in the early stages of drug discovery and development.[1][2] Poor solubility can lead to a cascade of challenges, including unreliable results in in-vitro assays, diminished bioavailability, and difficulties in formulation.[3][4] Therefore, a thorough understanding and accurate measurement of a compound's solubility are essential for progressing a potential drug candidate.[5] This guide focuses on this compound, a substituted pyridine derivative, and provides a framework for assessing its solubility. Pyridine and its derivatives are common scaffolds in medicinal chemistry, known for their diverse biological activities.[6][7]

Theoretical Solubility Profile of this compound

The solubility of an organic compound is governed by its molecular structure, including the presence of functional groups, molecular size, and the overall polarity.[8][9] The principle of "like dissolves like" is a fundamental concept in predicting solubility.[10]

Molecular Structure Analysis:

  • Pyridine Ring: The core pyridine structure is a polar aromatic heterocycle.[6] Pyridine itself is miscible with water due to the nitrogen atom's ability to form hydrogen bonds.[11]

  • Amino Group (-N(CH₂CH₃)₂): The diethylamino group is a tertiary amine. While the nitrogen has a lone pair of electrons, the ethyl groups introduce steric hindrance, which may reduce its ability to act as a hydrogen bond acceptor. The alkyl chains also increase the non-polar character of the molecule.

  • Bromo Group (-Br): The bromine atom is electronegative and contributes to the molecule's polarity. However, its contribution to aqueous solubility is generally modest.

  • Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing and polar functional group. It can act as a hydrogen bond acceptor, which can enhance water solubility.[12]

Predicted Solubility:

Based on its structure, this compound is expected to be a weakly basic compound with moderate polarity. The presence of the polar nitro and bromo groups and the pyridine nitrogen suggests some affinity for polar solvents. However, the non-polar diethylamino group and the overall size of the molecule may limit its aqueous solubility.[8][9] It is likely to exhibit higher solubility in organic solvents.

Experimental Determination of Solubility

Accurate determination of solubility requires robust experimental methods. A distinction is made between thermodynamic and kinetic solubility, both of which provide valuable information at different stages of drug development.[13][14]

Thermodynamic Solubility

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.[15] The most common method for its determination is the shake-flask method .[16][17]

Experimental Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration (using a filter that does not bind the compound).

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical technique, such as UV/Vis spectroscopy or HPLC.[1]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge or filter B->C D Analyze supernatant (UV/Vis, HPLC) C->D

Caption: Thermodynamic Solubility Workflow.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a concentrated organic stock solution (e.g., DMSO) into an aqueous buffer.[15] This is often more relevant for early-stage in-vitro screening assays.[2] High-throughput methods are commonly employed for kinetic solubility determination.

Experimental Protocol: High-Throughput Nephelometry

  • Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a microtiter plate.

  • Aqueous Addition: Add aqueous buffer to each well to induce precipitation.

  • Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.

  • Measurement: Measure the light scattering of the solutions in each well using a nephelometer. The point at which a significant increase in scattering is observed indicates the kinetic solubility limit.[18][19]

G cluster_prep Preparation cluster_dil Dilution cluster_precip Precipitation cluster_measure Measurement A Prepare DMSO stock solution B Serial dilution in microplate A->B C Add aqueous buffer B->C D Measure light scattering (Nephelometer) C->D

Caption: Kinetic Solubility Workflow.

Analytical Techniques for Solubility Quantification

UV/Vis Spectroscopy

UV/Vis spectroscopy is a rapid and straightforward method for determining the concentration of a chromophoric compound in solution.[20][21]

Protocol for UV/Vis Quantification:

  • Determine λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

  • Create a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to generate a calibration curve.

  • Measure Sample: Measure the absorbance of the saturated solution (diluted if necessary to be within the linear range of the calibration curve).

  • Calculate Concentration: Use the calibration curve to determine the concentration of the compound in the sample.

High-Performance Liquid Chromatography (HPLC)

HPLC is a more selective and sensitive method, particularly useful for complex matrices or when the compound has a weak chromophore.

Protocol for HPLC Quantification:

  • Method Development: Develop an HPLC method (including column, mobile phase, and detector settings) that provides good separation and detection of this compound.

  • Calibration Curve: Prepare and run a series of standard solutions of known concentrations to generate a calibration curve based on peak area.

  • Analyze Sample: Inject a known volume of the filtered saturated solution and determine the peak area.

  • Calculate Concentration: Use the calibration curve to determine the concentration of the compound in the sample.

Data Interpretation and Reporting

Solubility data should be reported in standard units such as mg/mL or µg/mL, along with the experimental conditions (solvent, pH, temperature).

ParameterDescriptionTypical Units
Thermodynamic Solubility The maximum concentration of a compound at equilibrium.mg/mL, µg/mL, mM
Kinetic Solubility The concentration at which a compound precipitates from a supersaturated solution.µg/mL, µM
Solvent The liquid in which the solubility was measured (e.g., PBS, water).-
pH The pH of the aqueous solvent.-
Temperature The temperature at which the experiment was conducted.°C

Conclusion

References

A Spectroscopic Investigation of 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectral characterization of 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as applied to this compound. The insights provided herein are grounded in established spectroscopic principles and data from structurally related molecules, offering a robust framework for the analysis and quality control of this important chemical entity.

Introduction

This compound, with CAS number 1065074-82-9, is a substituted pyridine derivative.[1] The unique arrangement of a bulky bromo group, an electron-donating diethylamino group, and a strongly electron-withdrawing nitro group on the pyridine ring creates a molecule with distinct electronic and chemical properties. Accurate spectral characterization is paramount for confirming its identity, purity, and for understanding its reactivity in various chemical transformations. This guide will walk through the expected spectral data and the rationale behind their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the diethylamino group. The chemical shifts are influenced by the electronic effects of the substituents. The nitro group, being strongly electron-withdrawing, will deshield the adjacent protons, shifting them downfield. Conversely, the electron-donating diethylamino group will shield the protons of the ethyl groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4~ 8.5 - 8.7d~ 2.5
H-6~ 8.2 - 8.4d~ 2.5
-CH₂- (ethyl)~ 3.4 - 3.6q~ 7.1
-CH₃ (ethyl)~ 1.2 - 1.4t~ 7.1
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the pyridine ring carbons are significantly affected by the substituents.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2~ 155 - 158
C-3~ 110 - 113
C-4~ 145 - 148
C-5~ 138 - 141
C-6~ 130 - 133
-CH₂- (ethyl)~ 45 - 48
-CH₃ (ethyl)~ 13 - 15
Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of the title compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

Rationale and Interpretation

The predicted chemical shifts are based on the analysis of similar substituted pyridine derivatives.[2][3] The two aromatic protons (H-4 and H-6) are expected to appear as doublets due to meta-coupling. The quartet and triplet pattern for the diethylamino group is a classic ethyl group signature. In the ¹³C NMR, the carbons directly attached to nitrogen and bromine (C-2, C-3, C-5) will have their chemical shifts significantly influenced by these heteroatoms.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample ~5-10 mg of Compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent 0.5-0.7 mL CDCl₃ Solvent->NMR_Tube Spectrometer 400+ MHz Spectrometer NMR_Tube->Spectrometer H1_Acq ¹H Acquisition Spectrometer->H1_Acq C13_Acq ¹³C Acquisition Spectrometer->C13_Acq FID Raw FID Data H1_Acq->FID C13_Acq->FID Processing Fourier Transform, Phase & Baseline Correction FID->Processing Analysis Structural Elucidation Processing->Analysis IR_Interpretation cluster_functional_groups Key Functional Groups cluster_ir_bands Characteristic IR Absorptions Compound 3-Bromo-N,N-diethyl- 5-nitropyridin-2-amine Nitro Nitro Group (NO₂) Compound->Nitro Diethylamino Tertiary Amine (NEt₂) Compound->Diethylamino Aromatic Substituted Pyridine Ring Compound->Aromatic NO2_stretch ~1540 cm⁻¹ (asym) ~1360 cm⁻¹ (sym) Nitro->NO2_stretch stretching vibrations CH_stretch ~2900-3100 cm⁻¹ Diethylamino->CH_stretch C-H stretches CN_stretch ~1320 cm⁻¹ (aromatic) ~1200 cm⁻¹ (aliphatic) Aromatic->CN_stretch C-N & C=C stretches MS_Fragmentation M [M]⁺ m/z 273/275 F1 [M-CH₃]⁺ m/z 258/260 M->F1 - CH₃ F2 [M-C₂H₅]⁺ m/z 244/246 M->F2 - C₂H₅ F3 [M-NO₂]⁺ m/z 228/230 M->F3 - NO₂

References

An In-Depth Technical Guide to the Safe Handling and Use of 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research, discovery, and drug development, the introduction of novel chemical entities into a workflow demands a comprehensive understanding of their properties, not only to ensure experimental success but also to maintain the highest standards of laboratory safety. 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine, a substituted pyridine derivative, presents as a valuable building block in synthetic chemistry. Its unique constellation of functional groups—a reactive bromine atom, a nitro group, and a diethylamino moiety on a pyridine core—offers a versatile platform for the construction of complex molecules. However, these same characteristics necessitate a nuanced and thorough approach to its handling, storage, and disposal.

This guide provides an in-depth technical overview of the safety and handling protocols for this compound, grounded in an understanding of its chemical reactivity. The information herein is intended to empower researchers to work with this compound confidently and safely, mitigating risks and ensuring the integrity of their experimental work.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a compound is paramount to predicting its behavior and implementing appropriate safety measures.

PropertyValueSource
CAS Number 1065074-82-9[1][2]
Molecular Formula C9H12BrN3O2[1]
Molecular Weight 274.11 g/mol [1]
Appearance Not explicitly stated, but related compounds are yellow to light-brown solids.[3][4]
Purity Typically >95%[2]
Storage Temperature 2-8°C, sealed in a dry environment.[1]

The structure of this compound is characterized by a pyridine ring, which is an aromatic heterocycle. The presence of a bromine atom at the 3-position, a diethylamino group at the 2-position, and a nitro group at the 5-position significantly influences the electron density of the ring and the overall reactivity of the molecule. The nitro group is strongly electron-withdrawing, which can affect the reactivity of the pyridine ring and the other substituents. The amino group, conversely, is electron-donating. This "push-pull" electronic effect makes the compound highly reactive in certain substitution reactions.[3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following Globally Harmonized System (GHS) classifications are based on data from suppliers and analogous compounds.

Hazard ClassGHS ClassificationHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Signal Word: Warning

Pictogram:

  • GHS07: Exclamation Mark

This classification underscores the primary routes of potential exposure and the immediate health effects. Ingestion can lead to harmful systemic effects. Direct contact with the skin or eyes will cause irritation, and inhalation of the dust can irritate the respiratory tract.

Reactivity and Incompatibility

The safe handling of any chemical is intrinsically linked to an understanding of its reactivity. The functional groups on this compound dictate its chemical behavior and potential incompatibilities.

  • Nucleophilic Substitution: The bromine atom on the pyridine ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This is a key feature exploited in its synthetic applications.[5]

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which further expands the synthetic possibilities of the molecule.[5]

  • Cross-Coupling Reactions: The bromo-substituent makes this compound an excellent candidate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[5]

Incompatible Materials:

  • Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous, potentially explosive reactions.

  • Strong Acids and Bases: These can cause decomposition or unwanted side reactions.[6]

  • Metals: Bromine can react violently with certain metals, particularly when finely divided.[7]

Hazardous Decomposition Products:

Under thermal decomposition or in the event of a fire, this compound may produce toxic and corrosive fumes, including:

  • Carbon oxides (CO, CO2)

  • Nitrogen oxides (NOx)

  • Hydrogen bromide (HBr)[8][9]

The thermal decomposition of nitrogen-rich heterocyclic compounds can be complex, often proceeding through multiple steps with the release of various gaseous products.[10][11]

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment, is essential when working with this compound.

Engineering Controls
  • Fume Hood: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[12]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[13]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Always inspect gloves for any signs of degradation or puncture before use.

  • Skin and Body Protection: A lab coat should be worn at all times. For larger quantities or when there is a significant risk of exposure, additional protective clothing may be necessary.

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[14]

Handling_Workflow

Experimental Protocols

Weighing and Transfer
  • Ensure all necessary PPE is correctly worn.

  • Perform all operations within a chemical fume hood.

  • Use a dedicated, clean spatula and weighing vessel.

  • Carefully transfer the desired amount of the solid compound, avoiding the generation of dust.

  • If transferring a solution, use a calibrated pipette or syringe.

  • Clean any residual solid from the spatula and weighing vessel with a suitable solvent and add the rinsing to the reaction vessel to avoid waste and ensure accurate stoichiometry.

Dissolution
  • Add the solid to the reaction vessel within the fume hood.

  • Slowly add the chosen solvent while stirring to ensure efficient dissolution.

  • Be aware of any potential exotherms, although none are specifically reported for simple dissolution of this compound.

Spill Management and First Aid

Prompt and appropriate action is critical in the event of a spill or personal exposure.

Spill Cleanup

For a minor spill (generally <100 mL of solution or a few grams of solid) within a fume hood:

  • Alert others in the immediate area.

  • Ensure appropriate PPE is worn, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels to absorb the bulk of the spill.[15]

  • For spills of halogenated aromatic compounds, it is recommended to absorb with spill pillows or vermiculite.[16]

  • Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.[15]

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • All materials used for cleanup should be disposed of as hazardous waste.[17]

For a major spill, or any spill outside of a containment area, evacuate the laboratory, alert others, and contact your institution's emergency response team.

Spill_Response_Flowchart

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[18]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

Storage and Disposal

Proper storage and disposal are crucial for maintaining the stability of the compound and for environmental protection.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13]

  • Recommended storage temperature is between 2-8°C.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[8]

Waste Disposal
  • All waste containing this compound, including empty containers, contaminated absorbents, and reaction residues, must be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Brominated waste may require specific disposal routes, such as high-temperature incineration with appropriate scrubbers to handle the resulting hydrogen bromide.[19][20]

Conclusion

This compound is a valuable tool in the arsenal of the synthetic chemist. Its utility, however, is matched by its potential hazards. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, is not merely a matter of compliance but a cornerstone of responsible scientific practice. By integrating the principles and procedures outlined in this guide, researchers can confidently and safely harness the synthetic potential of this versatile compound, paving the way for future discoveries and innovations in drug development and beyond.

References

Methodological & Application

Application Notes and Protocols for 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine, a versatile heterocyclic building block. While direct literature on this specific diethylamino-substituted pyridine is emerging, its structural similarity to well-documented analogues, such as 2-amino-5-bromo-3-nitropyridine and its N,N-dimethyl counterpart, allows for the confident prediction of its reactivity and applications.[1][2][3] This document serves as a predictive guide for researchers, offering detailed application notes and robust starting protocols for its use in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols are designed to be self-validating, with explanations for experimental choices to empower researchers in developing novel synthetic methodologies.

Introduction: A Versatile Heterocyclic Building Block

This compound (C₉H₁₂BrN₃O₂) is a functionalized pyridine derivative poised for significant application in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[4][5] Its structure is characterized by three key features that dictate its synthetic potential:

  • A Pyridine Core: A foundational scaffold in numerous pharmaceuticals and agrochemicals.

  • A Bromo Substituent at the 3-Position: This serves as a versatile handle for a wide range of metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

  • An Electron-Withdrawing Nitro Group at the 5-Position: This group modulates the electronic properties of the pyridine ring, influencing its reactivity in substitution reactions.[6]

  • A Diethylamino Group at the 2-Position: This group can influence the solubility of the molecule and its derivatives and may have a directing effect in certain reactions.

The strategic placement of these functional groups makes this compound a valuable intermediate for constructing complex molecular architectures.[6]

Predicted Synthetic Utility and Core Applications

The primary utility of this compound lies in its application as an electrophilic coupling partner in palladium-catalyzed reactions. The C-Br bond at the 3-position is susceptible to oxidative addition to a Pd(0) catalyst, initiating catalytic cycles that form new bonds. We anticipate robust performance in the following cornerstone reactions of modern organic synthesis.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for constructing biaryl and heteroaryl-aryl structures.[7] this compound is an excellent candidate for this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the 3-position.

Causality Behind Experimental Choices:

  • Catalyst: A Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with phosphine ligands is standard. For heteroaryl halides, specialized ligands that promote efficient oxidative addition and reductive elimination are often necessary.[8]

  • Ligand: Triphenylphosphine is a common choice, but more electron-rich and sterically demanding ligands can improve reaction efficiency, especially for challenging substrates.

  • Base: A base such as K₃PO₄ or K₂CO₃ is crucial for the transmetalation step, activating the boronic acid partner.[9]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents.[8]

Model Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a starting point and may require optimization for different boronic acid partners.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Catalyst Loading: In a separate vial, mix tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).

  • Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the catalyst to the Schlenk flask, followed by the addition of a degassed 4:1 mixture of 1,4-dioxane and water via syringe. The typical concentration is 0.1 M with respect to the bromopyridine.

  • Reaction: Heat the mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-N,N-diethyl-5-nitropyridin-2-amine.

Table 1: Predicted Scope for Suzuki-Miyaura Coupling

Arylboronic Acid PartnerExpected ProductPotential Yield RangeNotes
Phenylboronic acid3-Phenyl-N,N-diethyl-5-nitropyridin-2-amine75-90%Standard coupling partner, generally high yielding.[8]
4-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-N,N-diethyl-5-nitropyridin-2-amine80-95%Electron-donating groups often enhance reactivity.
4-Trifluoromethylphenylboronic acid3-(4-Trifluoromethylphenyl)-N,N-diethyl-5-nitropyridin-2-amine70-85%Electron-withdrawing groups may require slightly longer reaction times.
2-Thiopheneboronic acidN,N-Diethyl-5-nitro-3-(thiophen-2-yl)pyridin-2-amine65-80%Heteroarylboronic acids are generally good coupling partners.[7]

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X = 3-Bromo-pyridine PdII Ar-Pd(II)-X (L₂) OxAdd->PdII Transmetal Transmetalation (R-B(OR)₂ + Base) PdII->Transmetal R-B(OR)₂ PdII_R Ar-Pd(II)-R (L₂) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a fundamental transformation for forming C-N bonds, crucial for the synthesis of many pharmaceuticals.[10][11] This reaction would enable the substitution of the bromine atom on this compound with a variety of primary and secondary amines.

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of ligand. Sterically hindered and electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate the reductive elimination step, which is typically rate-limiting.[10][12] A common precatalyst is Pd₂(dba)₃.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOt-Bu) is frequently used.[12] Care must be taken as some functional groups, like esters or nitro groups, can be sensitive to strong bases. Weaker bases like K₂CO₃ can be used, but may result in slower reactions.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard to prevent quenching of the strong base and interference with the catalyst.

Model Protocol: Buchwald-Hartwig Amination with Morpholine

This protocol provides a general procedure that can be adapted for various amine coupling partners.

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask and replace the atmosphere with an inert gas (argon or nitrogen) by evacuating and backfilling three times.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOt-Bu, 1.4 equiv.), this compound (1.0 equiv.), and anhydrous, degassed toluene (to achieve a concentration of 0.1-0.2 M).

  • Amine Addition: Finally, add the amine coupling partner (e.g., morpholine, 1.2 equiv.) to the reaction mixture via syringe.

  • Reaction: Seal the flask and heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the residue by flash column chromatography to obtain the desired 3-amino-substituted pyridine.

Table 2: Predicted Scope for Buchwald-Hartwig Amination

Amine PartnerExpected ProductPotential Yield RangeNotes
Morpholine4-(2-(Diethylamino)-5-nitropyridin-3-yl)morpholine70-90%Cyclic secondary amines are excellent substrates.[12]
AnilineN¹,N¹-Diethyl-N³-phenyl-5-nitropyridine-2,3-diamine60-80%Aryl amines are common coupling partners.[10]
BenzylamineN¹,N¹-Diethyl-N³-benzyl-5-nitropyridine-2,3-diamine65-85%Primary alkyl amines generally couple efficiently.
DiethylamineN²,N²,N³,N³-Tetraethyl-5-nitropyridine-2,3-diamine50-70%Coupling with another diethylamine may be sterically challenging.

Diagram 2: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X = 3-Bromo-pyridine PdII Ar-Pd(II)-X (L) OxAdd->PdII AmineCoord Amine Coordination (R₂NH) PdII->AmineCoord R₂NH PdII_Amine [Ar-Pd(II)-NHR₂]⁺X⁻ (L) AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR₂ (L) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.[11]

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the pyridine ring to a terminal alkyne.[13][14] This reaction is invaluable for synthesizing conjugated enynes and aryl alkynes, which are precursors to many complex molecules and functional materials.

Causality Behind Experimental Choices:

  • Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system: a palladium catalyst to activate the aryl halide and a copper(I) co-catalyst (e.g., CuI) to activate the alkyne.[15][16]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used both as the base and often as the solvent. It serves to deprotonate the terminal alkyne and neutralize the H-X acid formed.[16]

  • Ligand: Triphenylphosphine (PPh₃) is a commonly used ligand for the palladium catalyst in this reaction.

  • Conditions: The reaction is typically run under mild conditions, often at room temperature or with gentle heating, under an inert atmosphere to protect the catalysts.[15]

Model Protocol: Sonogashira Coupling with Phenylacetylene

This protocol is based on established procedures for the Sonogashira coupling of aminobromopyridines.[16][17]

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), copper(I) iodide (CuI, 5 mol%), and triphenylphosphine (PPh₃, 5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N) as the solvent. Add the terminal alkyne (e.g., phenylacetylene, 1.2 equiv.) via syringe.

  • Catalyst Addition: Finally, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol% or PdCl₂(PPh₃)₂, 5 mol%).

  • Reaction: Stir the mixture at the desired temperature (ranging from room temperature to 100 °C depending on substrate reactivity) until TLC or LC-MS analysis indicates completion of the reaction.[17]

  • Workup: Remove the solvent in vacuo. Dissolve the residue in an organic solvent like ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Purification: Wash the filtrate with water, then brine, and dry over anhydrous sodium sulfate. Concentrate the solution and purify the product by column chromatography.

Table 3: Predicted Scope for Sonogashira Coupling

Alkyne PartnerExpected ProductPotential Yield RangeNotes
PhenylacetyleneN,N-Diethyl-5-nitro-3-(phenylethynyl)pyridin-2-amine85-95%A standard, highly reactive coupling partner.[16]
1-HexyneN,N-Diethyl-3-(hex-1-yn-1-yl)-5-nitropyridin-2-amine75-90%Aliphatic alkynes are generally effective substrates.
TrimethylsilylacetyleneN,N-Diethyl-5-nitro-3-((trimethylsilyl)ethynyl)pyridin-2-amine80-95%The TMS group can be easily removed post-coupling to yield the terminal alkyne.
Propargyl alcohol3-(2-(Diethylamino)-5-nitropyridin-3-yl)prop-2-yn-1-ol70-85%The free hydroxyl group is generally tolerated under these conditions.[15]

Diagram 3: Sonogashira Catalytic Cycles

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X (L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Alkyne Ar-Pd(II)-C≡CR (L₂) Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regen. Product Ar-C≡C-R RedElim->Product CuX Cu-X Alkyne R-C≡C-H CuAlkyne Cu-C≡C-R Alkyne->CuAlkyne CuX, Base CuAlkyne->Transmetal Transfers Alkyne CuAlkyne->CuX -H⁺, -X⁻ Base Base (e.g., Et₃N)

Caption: Interconnected catalytic cycles of the Sonogashira coupling.[15]

Experimental Workflow and Data Management

A successful synthetic campaign relies on a systematic approach to experimentation and data logging.

Diagram 4: General Cross-Coupling Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis Prep_Reagents Prepare & Weigh Reagents (Substrate, Coupling Partner, Base) Setup Assemble Glassware (Oven-dried Schlenk) Prep_Reagents->Setup Prep_Catalyst Prepare Catalyst System (Precatalyst, Ligand) Prep_Catalyst->Setup Prep_Solvent Degas Solvents Addition Add Reagents & Solvent Prep_Solvent->Addition Inert Establish Inert Atmosphere (Ar/N₂ Purge) Setup->Inert Inert->Addition Heating Heat to Target Temperature Addition->Heating Monitor Monitor Reaction (TLC, LC-MS) Heating->Monitor Workup Quench & Aqueous Workup Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize Yield Calculate Yield Characterize->Yield

Caption: A systematic workflow for performing cross-coupling reactions.

Conclusion and Future Outlook

This compound is a promising and versatile building block for organic synthesis. Based on established reactivity patterns of analogous compounds, it is expected to be a highly effective substrate in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The protocols and application notes provided herein offer a solid foundation for researchers to begin exploring the synthetic utility of this compound. As with any new reagent, empirical optimization of the outlined conditions will be key to achieving maximum efficiency and yield for specific substrate combinations. The continued exploration of such functionalized heterocyclic intermediates will undoubtedly lead to the discovery of novel molecules with significant potential in drug discovery and materials science.

References

The Strategic Utility of 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the pyridine nucleus is a privileged scaffold, integral to the structure of numerous therapeutic agents.[1] The strategic functionalization of this core heterocycle allows for the fine-tuning of physicochemical and pharmacological properties, a critical aspect of rational drug design. 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine has emerged as a highly valuable and versatile building block for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies.

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its chemical properties, key synthetic transformations, and provide detailed, field-proven protocols for its use in constructing molecular libraries for drug discovery. The rationale behind experimental choices will be elucidated to empower researchers in adapting and optimizing these methods for their specific synthetic targets.

Physicochemical Properties and Reactivity Profile

This compound is a trifunctionalized pyridine offering a unique combination of reactive sites. The electron-withdrawing nitro group significantly influences the electronic properties of the pyridine ring, activating it for certain transformations and directing the regioselectivity of others. The bromine atom at the 3-position serves as a versatile handle for a variety of cross-coupling reactions, while the diethylamino group at the 2-position modulates the molecule's solubility and can participate in hydrogen bonding interactions in the final drug-target complex.

PropertyValueSource
CAS Number 1065074-82-9[2]
Molecular Formula C₉H₁₂BrN₃O₂[2]
Molecular Weight 274.11 g/mol [3]
Appearance Yellow to light-brown solidInferred from related compounds
Storage Sealed in dry, 2-8°C[3]

The interplay of these functional groups dictates the reactivity of the molecule. The bromine atom is the primary site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The nitro group can be readily reduced to an amino group, providing a key functional handle for further derivatization, such as amide bond formation or the construction of urea linkages, which are common pharmacophores in kinase inhibitors.[4][5][6]

Core Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The 2-aminopyridine scaffold is a cornerstone in the design of numerous kinase inhibitors. The amino group and the pyridine nitrogen often form critical hydrogen bond interactions with the hinge region of the kinase active site. This compound provides a robust platform for the synthesis of libraries of potential kinase inhibitors through a modular approach.

A common synthetic strategy involves an initial cross-coupling reaction at the C3 position to introduce molecular diversity, followed by the reduction of the nitro group and subsequent elaboration of the resulting aniline.

G cluster_0 Synthetic Strategy Start 3-Bromo-N,N-diethyl- 5-nitropyridin-2-amine Step1 Suzuki or Buchwald-Hartwig Coupling at C3 Start->Step1 Intermediate 3-Aryl/Amino-N,N-diethyl- 5-nitropyridin-2-amine Step1->Intermediate Step2 Nitro Group Reduction Intermediate->Step2 Key_Intermediate 3-Aryl/Amino-5-amino- N,N-diethylpyridin-2-amine Step2->Key_Intermediate Step3 Further Derivatization (e.g., Amide/Urea formation) Key_Intermediate->Step3 Final_Product Diverse Library of Potential Kinase Inhibitors Step3->Final_Product G cluster_workflow Suzuki-Miyaura Coupling Workflow Setup Reaction Setup: - Add reagents to Schlenk flask - Inert atmosphere (Ar/N₂) Degas Solvent Addition & Degassing: - Add dioxane/water - Degas the mixture Setup->Degas Heat Heating: - Heat to 85-95 °C - Monitor by TLC/LC-MS Degas->Heat Workup Aqueous Work-up: - Cool and dilute with EtOAc - Wash with water and brine Heat->Workup Purify Purification: - Dry over Na₂SO₄ - Column chromatography Workup->Purify Product 3-Aryl-N,N-diethyl- 5-nitropyridin-2-amine Purify->Product G cluster_workflow Buchwald-Hartwig Amination Workflow Setup Inert Atmosphere Setup: - Add catalyst, ligand, and base - Evacuate and backfill with Ar/N₂ Reagents Reagent Addition: - Add bromopyridine and amine - Add anhydrous toluene Setup->Reagents Heat Reaction: - Heat to 80-110 °C - Monitor by TLC/LC-MS Reagents->Heat Workup Quenching and Extraction: - Cool and quench with NH₄Cl (aq) - Extract with EtOAc Heat->Workup Purify Purification: - Dry over Na₂SO₄ - Column chromatography Workup->Purify Product 3-(Amino)-N,N-diethyl- 5-nitropyridin-2-amine Purify->Product

References

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery

Substituted pyridine scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. The specific molecule, 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine, represents a highly functionalized and versatile building block. The presence of a bromine atom at the 3-position provides a handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The nitro group at the 5-position, a strong electron-withdrawing group, significantly influences the electronic properties of the pyridine ring, while the diethylamino group at the 2-position acts as an electron-donating group. This "push-pull" electronic arrangement makes this substrate particularly interesting for the synthesis of novel compounds with potential therapeutic applications.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, lauded for its mild reaction conditions and tolerance of a wide array of functional groups.[1] This guide provides a comprehensive overview and detailed protocols for the successful application of Suzuki coupling reactions to this compound, aimed at researchers, scientists, and drug development professionals.

Mechanistic Considerations for the Suzuki Coupling of this compound

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[1] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The catalytic cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound to form a Pd(II) complex. The presence of the electron-withdrawing nitro group on the pyridine ring is expected to facilitate this step.

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. The base is crucial for the activation of the organoboron species, forming a more nucleophilic "ate" complex.[2]

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

A key challenge in the Suzuki coupling of pyridine-containing substrates is the potential for the lone pair of electrons on the pyridine nitrogen to coordinate with the palladium catalyst, potentially inhibiting its activity.[3] The presence of the 2-amino group can also lead to catalyst inhibition. However, the use of bulky phosphine ligands can create a steric shield around the palladium center, mitigating this issue.

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Pd(II) Complex Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-R(L2) Diorganopalladium(II) Complex Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Coupled Product (Ar-R) Reductive_Elimination->Product Ar-Br 3-Bromo-N,N-diethyl- 5-nitropyridin-2-amine Ar-Br->Oxidative_Addition R-B(OH)2 Organoboron Reagent R-B(OH)2->Transmetalation Base Base Base->Transmetalation caption Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Experimental Protocols

The following protocols are designed as a starting point for the Suzuki coupling of this compound with various aryl- and heteroarylboronic acids. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: Conventional Heating Conditions

This protocol is adapted from established methods for the Suzuki coupling of structurally similar aminobromopyridines.[4]

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water (4:1), DMF, or toluene)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (repeat three times).

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 4 to 24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Microwave-Assisted Conditions

Microwave irradiation can significantly reduce reaction times and in some cases improve yields.

Materials:

  • Same as Protocol 1, with the addition of a microwave-safe reaction vial and a microwave reactor.

Procedure:

  • In a microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and the base (2.0 eq).

  • Add the palladium catalyst and ligand (if not using a pre-formed catalyst).

  • Add the chosen solvent system to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the conventional heating protocol.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Boronic Acid - Base - Catalyst start->reagents inert_atm Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent reaction Reaction: Conventional Heating (85-95°C) or Microwave Irradiation (120-150°C) add_solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool to RT - Dilute with Organic Solvent - Wash with Water/Brine monitoring->workup Complete purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end caption Figure 2: General Experimental Workflow.

Figure 2: General Experimental Workflow.

Data Presentation: Expected Outcomes Based on Analogous Systems

While specific yield data for the Suzuki coupling of this compound is not extensively published, data from the coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine, provides a strong indication of expected outcomes.[4]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Reported Yield (%)[4]
14-Methylphenylboronic acidPd(PPh₃)₄ (3)K₃PO₄Dioxane/H₂O (4:1)85-9518Moderate to Good
23,5-Dimethylphenylboronic acidPd(PPh₃)₄ (3)K₃PO₄Dioxane/H₂O (4:1)85-9518Moderate to Good
34-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₃PO₄Dioxane/H₂O (4:1)85-9518Moderate to Good
44-Chlorophenylboronic acidPd(PPh₃)₄ (3)K₃PO₄Dioxane/H₂O (4:1)85-9518Moderate to Good

Note: The N,N-diethyl group in the target substrate is more sterically demanding than the primary amine in the analog, which may necessitate the use of more sterically hindered phosphine ligands (e.g., SPhos, XPhos) or higher reaction temperatures for optimal yields.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst. Consider a pre-catalyst or a different palladium source (e.g., Pd₂(dba)₃).
Catalyst inhibitionEmploy bulky, electron-rich phosphine ligands such as SPhos or XPhos to shield the palladium center.
Low reaction temperatureGradually increase the reaction temperature. Consider switching to a higher-boiling solvent or using microwave irradiation.
Formation of Byproducts Protodeboronation of boronic acidUse anhydrous solvents and reagents. Consider using boronic esters (e.g., pinacol esters) which are more stable.
Homocoupling of boronic acidEnsure the reaction is thoroughly degassed to remove oxygen.
Dehalogenation of starting materialThis can occur in the presence of hydride sources. Ensure an inert atmosphere and consider the choice of solvent and base.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the derivatization of this compound. By carefully selecting the catalyst, ligand, base, and reaction conditions, a wide range of novel 3-aryl-N,N-diethyl-5-nitropyridin-2-amines can be synthesized. The protocols and insights provided in this guide serve as a robust starting point for researchers in drug discovery and organic synthesis, enabling the efficient generation of new chemical entities for further investigation.

References

protocol for the synthesis of derivatives from 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Novel Derivatives from 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine

Abstract

This application note provides a comprehensive guide for the synthesis of diverse chemical derivatives starting from this compound. This versatile building block is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the substituted nitropyridine scaffold in biologically active molecules.[1][2] We present detailed protocols for two powerful and widely utilized palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation. The guide emphasizes the underlying chemical principles, rationale for procedural choices, and troubleshooting insights to empower researchers to successfully generate novel libraries of compounds for screening and lead optimization.

Introduction: The Strategic Value of the 3-Bromo-5-nitropyridine Scaffold

The pyridine ring is a "privileged structural motif" in drug design, present in a significant percentage of FDA-approved pharmaceuticals.[2][3] The introduction of a nitro group onto this scaffold profoundly influences its electronic properties, rendering the ring electron-deficient and activating it for a variety of chemical transformations.[1][4]

The starting material, this compound, offers three key points for synthetic diversification:

  • The C3-Bromo Group: This serves as the primary reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of aryl, heteroaryl, alkyl, and amino moieties. The reactivity of the C-Br bond is generally high in these transformations.[5]

  • The C5-Nitro Group: This powerful electron-withdrawing group is crucial for activating the C-Br bond. Furthermore, it can be readily reduced to an amino group in later synthetic steps, providing another point for diversification or for tuning the pharmacological properties of the final compound.[6]

  • The C2-Diethylamino Group: This group modulates the electronic and steric properties of the molecule and is a common feature in many pharmacologically active agents.

This guide focuses on the strategic functionalization of the C3-position, which provides the most direct path to generating structural diversity from this intermediate.

Synthetic Pathways and Mechanistic Considerations

The derivatization of this compound is most efficiently achieved through palladium-catalyzed cross-coupling reactions.[7][8][9] These methods offer broad functional group tolerance, high yields, and relatively mild reaction conditions compared to alternatives like traditional nucleophilic aromatic substitution (SNAr).

Synthetic_Pathways sub 3-Bromo-N,N-diethyl- 5-nitropyridin-2-amine suzuki C-C Bond Formation (Aryl, Heteroaryl, etc.) sub->suzuki Suzuki-Miyaura Coupling buchwald C-N Bond Formation (Primary/Secondary Amines) sub->buchwald Buchwald-Hartwig Amination suzuki_prod 3-Aryl-N,N-diethyl- 5-nitropyridin-2-amine Derivatives suzuki->suzuki_prod buchwald_prod N3-Substituted-N2,N2-diethyl- 5-nitropyridine-2,3-diamine Derivatives buchwald->buchwald_prod

Figure 1: Key synthetic derivatization pathways for this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with organoboron compounds, typically boronic acids or their esters.[10] The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is typically used. For challenging substrates like electron-deficient pyridines, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed. These ligands promote the rate-limiting oxidative addition step and prevent catalyst inhibition by coordination of the pyridine nitrogen.[11]

  • Base: A base is essential for the transmetalation step. It activates the organoboron species, forming a more nucleophilic borate complex that facilitates the transfer of the organic group to the palladium center.[10] Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is common, as it aids in dissolving both the organic substrate and the inorganic base.

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition pd_trans R¹-Pd(II)L₂-R² pd_complex->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination sub_in R¹-X (Bromopyridine) boron_in R²-B(OH)₂ + Base prod_out R¹-R²

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the palladium-catalyzed coupling of aryl halides with a wide range of primary and secondary amines.[12][13]

Causality Behind Experimental Choices:

  • Catalyst System: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich biarylphosphine ligands (e.g., BINAP, XPhos, RuPhos) developed by the Buchwald group are critical.[14] They stabilize the palladium catalyst, accelerate the reductive elimination step, and prevent β-hydride elimination, a common side reaction.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common choice, though others like LHMDS or K₃PO₄ can be used.[15]

  • Inert Atmosphere: The Pd(0) catalyst and the phosphine ligands are sensitive to oxygen. Therefore, the reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or in a glovebox.[16]

Buchwald_Hartwig_Cycle pd0 Pd(0)L pd_complex Ar-Pd(II)L-X pd0->pd_complex Oxidative Addition pd_amido Ar-Pd(II)L-NR¹R² pd_complex->pd_amido Amine Coordination & Deprotonation pd_amido->pd0 Reductive Elimination sub_in Ar-X (Bromopyridine) amine_in HNR¹R² + Base prod_out Ar-NR¹R²

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocols

Safety Precaution: These protocols involve hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Consult the Safety Data Sheet (SDS) for all chemicals before use.[17]

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol describes the synthesis of N,N-diethyl-5-nitro-3-phenylpyridin-2-amine.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized water

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv).

  • Add phenylboronic acid (1.5 mmol, 1.5 equiv) and potassium carbonate (3.0 mmol, 3.0 equiv).

  • In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Seal the Schlenk flask with a septum, and evacuate and backfill with inert gas three times.

  • Add the catalyst and ligand to the flask under a positive flow of inert gas.

  • Add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

This protocol describes the synthesis of 4-(2-(diethylamino)-5-nitropyridin-3-yl)morpholine.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • rac-BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk flask.

  • In a separate vial, weigh Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and rac-BINAP (0.036 mmol, 3.6 mol%).

  • Seal the Schlenk flask, evacuate, and backfill with inert gas (3 cycles).

  • Under a positive flow of inert gas, add the catalyst and ligand to the flask.

  • Add this compound (1.0 mmol, 1.0 equiv).

  • Add anhydrous toluene (5 mL) via syringe.

  • Add morpholine (1.2 mmol, 1.2 equiv) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-18 hours.[16]

  • Upon completion, cool the mixture to room temperature and quench by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Summary of Reaction Parameters and Expected Outcomes

The following table provides a general overview of coupling partners and typical conditions. Optimization may be required for specific substrates.

Reaction TypeCoupling Partner ExampleCatalyst System (mol%)Base (equiv)SolventTemp (°C)Typical Yields
Suzuki-Miyaura 4-Methoxyphenylboronic acidPd(OAc)₂ (2%), SPhos (4%)K₂CO₃ (3.0)Dioxane/H₂O10070-95%
Suzuki-Miyaura Thiophene-2-boronic acidPd(PPh₃)₄ (5%)Cs₂CO₃ (2.5)Toluene/EtOH/H₂O9065-90%
Buchwald-Hartwig PyrrolidinePd₂(dba)₃ (1.5%), XPhos (4%)NaOtBu (1.4)Toluene10075-98%
Buchwald-Hartwig AnilinePd₂(dba)₃ (2%), RuPhos (5%)LHMDS (1.5)Dioxane11060-85%

References

Application Notes and Protocols for 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a technical guide for researchers, materials scientists, and professionals in drug development on the potential applications of 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine. While this specific molecule is not extensively documented in materials science literature, its structural motifs—a reactive bromine atom, a push-pull electronic system, and a functionalizable nitro group—make it a highly promising, yet underexplored, building block for advanced functional materials. This guide synthesizes information from related pyridine derivatives and foundational organic chemistry principles to propose and detail protocols for its use in two primary areas: as a precursor for conjugated organic materials via palladium-catalyzed cross-coupling reactions and as a foundational chromophore for materials with potential nonlinear optical (NLO) properties.

Introduction and Rationale

This compound is a substituted pyridine featuring three key functional groups that dictate its chemical reactivity and potential applications in materials science:

  • A Bromine Atom (at C3): This serves as a versatile synthetic handle, making the molecule an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[1][2] These reactions are fundamental for constructing the carbon-carbon and carbon-heteroatom bonds that form the backbones of conjugated polymers, organic semiconductors, and fluorescent probes.[1]

  • A Push-Pull System: The electron-donating N,N-diethylamino group (-NEt₂) at the C2 position and the strong electron-withdrawing nitro group (-NO₂) at the C5 position create a classic intramolecular charge-transfer (ICT) system.[3][4] This electronic asymmetry is a well-established design principle for organic chromophores with significant second-order nonlinear optical (NLO) activity, which is crucial for applications in electro-optic devices, telecommunications, and optical data storage.[3][5]

  • A Reducible Nitro Group: The nitro group can be chemically reduced to an amino group (-NH₂).[6][7] This transformation dramatically alters the electronic properties of the molecule, converting a strong electron-acceptor into a strong electron-donor. This provides a route to synthesize new materials, such as novel dyes or ligands, and to tune the optoelectronic properties of the parent structure.[8][9]

Given these features, this guide will focus on providing detailed protocols and scientific justification for two promising, albeit exploratory, application pathways.

Application I: Synthesis of Conjugated Materials via Suzuki-Miyaura Cross-Coupling

The presence of a bromine atom on the pyridine ring makes this compound an ideal candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[10][11] This reaction enables the formation of a C-C bond between the pyridine core and various aryl, heteroaryl, or vinyl groups, providing a powerful method for synthesizing complex conjugated systems.[12]

Scientific Principle

The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) complex.[13] The cycle consists of three main steps:

  • Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond of the pyridine derivative.

  • Transmetalation: The organic group from an organoboron reagent (like a boronic acid) is transferred to the palladium complex, a step that is typically facilitated by a base.[12]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the palladium(0) catalyst.[13]

By choosing an appropriate boronic acid, researchers can append functional units to the pyridine core to create materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or fluorescent sensors.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for coupling this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 eq)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (0.04 - 0.10 eq)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 - 3.0 eq)

  • Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1 v/v) or Toluene/Ethanol/Water

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base (K₂CO₃).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (Pd(OAc)₂) and the phosphine ligand (PPh₃).

  • Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/Water) via syringe. The reaction mixture is typically a suspension.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality Behind Choices:

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen and can be deactivated through oxidation.[10]

  • Base: The base is crucial for activating the boronic acid to facilitate the transmetalation step.[12][14]

  • Ligand: The phosphine ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and modulates its reactivity.[10]

Visualization of Workflow

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants (Bromo-Pyridine, Boronic Acid, Base) B Purge with Inert Gas (N₂ or Ar) A->B C Add Catalyst & Ligand (Pd(OAc)₂, PPh₃) B->C D Add Degassed Solvent C->D E Heat to Reflux (80-100 °C) D->E Start Reaction F Monitor by TLC/LC-MS E->F G Cool & Quench (Add Water) F->G Reaction Complete H Solvent Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J K Coupled Product J->K Pure Product

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Application II: Development of Push-Pull Chromophores for Nonlinear Optics (NLO)

The inherent electronic structure of this compound, featuring a strong donor (-NEt₂) and acceptor (-NO₂) connected by a π-conjugated pyridine ring, makes it a promising scaffold for NLO chromophores.[5][15] Materials with high NLO response are essential for technologies that manipulate light, such as electro-optic modulators for high-speed data communication.[16][17]

Scientific Principle

Second-order NLO effects arise from the asymmetric response of a molecule's electron cloud to a strong external electric field, such as that from a laser. This response is quantified by the first hyperpolarizability (β).[3] Molecules with large β values typically possess:

  • A strong electron donor and a strong electron acceptor.

  • A π-conjugated system linking the donor and acceptor to facilitate intramolecular charge transfer (ICT).[3]

  • A non-centrosymmetric arrangement in the bulk material.[18]

The subject molecule already contains the core components. Further functionalization, for example by reducing the nitro group to an amine, can modulate these properties.

Experimental Protocol: Reduction of the Nitro Group

This protocol details the conversion of the nitro group to an amine group, transforming the molecule's electronic character and providing a new functional handle for further synthesis, for instance, in the creation of azo dyes or other chromophores.

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol or Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution or Sodium Hydroxide (NaOH) solution

  • Sodium Chloride (brine)

Procedure:

  • Dissolution: Dissolve this compound in ethanol or ethyl acetate in a round-bottom flask.

  • Reagent Addition: In a separate flask, dissolve tin(II) chloride dihydrate in concentrated HCl. This step is exothermic and should be performed with care in an ice bath.

  • Reaction: Slowly add the SnCl₂/HCl solution to the solution of the nitro-pyridine at 0 °C. After the addition is complete, remove the ice bath and stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C).

  • Monitoring: Follow the reaction's progress by TLC, observing the disappearance of the starting material spot.

  • Neutralization: Once the reaction is complete, cool the mixture in an ice bath and carefully neutralize the excess acid by slowly adding a saturated solution of NaHCO₃ or a solution of NaOH until the pH is basic (pH > 8). A precipitate of tin salts will form.

  • Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x). The product amine will move into the organic layer.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-bromo-N,N-diethylpyridine-2,5-diamine. Further purification can be achieved via column chromatography if necessary.

Causality Behind Choices:

  • SnCl₂/HCl: This is a classic and effective reagent system for the reduction of aromatic nitro groups to anilines.[7][9] Iron or zinc in acidic media are also common alternatives.[7] Catalytic hydrogenation is another option but may also cause debromination.[6]

  • Acidic Conditions: The reaction proceeds efficiently in a strong acidic medium.

  • Basic Workup: The resulting amine product is protonated under acidic conditions, forming an ammonium salt which is water-soluble. Basification is essential to deprotonate the amine, rendering it soluble in organic solvents for extraction.[9]

Visualization of Molecular Property Transformation

NLO_Transformation cluster_properties_start Initial Properties cluster_properties_end Final Properties Start 3-Bromo-N,N-diethyl- 5-nitropyridin-2-amine End 3-Bromo-N,N-diethyl- pyridine-2,5-diamine Start->End  Reduction  (e.g., SnCl₂/HCl)   Prop1 Strong Acceptor (-NO₂) Prop2 Push-Pull System (Potential NLO Activity) Prop3 Strong Donor (-NH₂) Prop4 New Synthetic Handle Prop5 Altered Optoelectronic Properties

Caption: Transformation of molecular properties via nitro group reduction.

Quantitative Data Summary

As specific experimental data for this compound is limited, the following table provides representative data for analogous push-pull chromophores found in the literature to serve as a benchmark for potential performance.

PropertyRepresentative Value RangeSignificance in Materials ScienceSource
First Hyperpolarizability (β) 100 to >1000 x 10⁻³⁰ esuMeasures the molecule's intrinsic NLO efficiency. Higher is better for electro-optic applications.[19]
Max. Absorption Wavelength (λₘₐₓ) 400 - 600 nmIndicates the energy of the intramolecular charge-transfer (ICT) transition. Tunability is key for specific applications.[5][15]
Electro-optic Coefficient (r₃₃) 20 - >300 pm/VA macroscopic property of a bulk material (e.g., a poled polymer) that measures its ability to change its refractive index under an electric field.[16][20]
Suzuki Coupling Yield 40% - 95%Demonstrates the synthetic utility and efficiency of using brominated heterocycles as building blocks.[11][21]

Conclusion

This compound represents a versatile yet underexplored platform for materials science innovation. Its strategic combination of a reactive handle for C-C bond formation and a potent push-pull electronic system provides clear and promising pathways for the development of novel conjugated polymers, fluorescent materials, and NLO chromophores. The protocols detailed in this guide offer a robust starting point for researchers to unlock the potential of this molecule and its derivatives in creating the next generation of advanced organic materials.

References

experimental procedure for using 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Experimental Use of 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications and experimental procedures for This compound . This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.

Compound Profile and Strategic Importance

This compound (CAS No. 1065074-82-9) is a highly functionalized pyridine derivative that serves as a versatile intermediate in organic synthesis.[1][2][3] Its strategic value lies in the orthogonal reactivity of its key functional groups:

  • 3-Bromo Group: A prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

  • 5-Nitro Group: A strong electron-withdrawing group that modulates the reactivity of the pyridine ring. It can also be chemically reduced to an amino group, providing a route to further derivatization.

  • 2-Diethylamino Group: An electron-donating group that influences the electronic properties of the scaffold and can participate in key binding interactions in a final drug candidate.

This unique electronic arrangement makes it a valuable building block for constructing complex molecular architectures, particularly in the synthesis of biologically active compounds and novel materials.[4]

Physicochemical and Structural Data
PropertyValueSource
CAS Number 1065074-82-9[1][2]
Molecular Formula C₉H₁₂BrN₃O₂[1][5]
Molecular Weight 274.11 g/mol [5]
IUPAC Name This compound[1]
Canonical SMILES CCN(CC)C1=NC=C(--INVALID-LINK--[O-])C=C1Br[1]
Storage Sealed in dry, 2-8°C[5]

Health and Safety Information

Proper handling of all chemical reagents is paramount. This compound should be handled in a well-ventilated fume hood by trained personnel.

Hazard ClassPictogramSignal WordHazard Statements
Acute Toxicity / Irritant GHS07WarningH302: Harmful if swallowed.[1][5] H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] H335: May cause respiratory irritation.[5]

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: Use only in a chemical fume hood. Avoid breathing dust.[6]

Core Reactivity and Experimental Workflow

The primary synthetic utility of this reagent is derived from palladium-catalyzed cross-coupling reactions at the C3-position. The general workflow for these reactions is highly conserved, involving careful setup under an inert atmosphere to protect the catalyst's integrity.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Inert Atmosphere Setup (Schlenk line or Glovebox) reagents Weigh Reagents (Substrate, Catalyst, Ligand, Base) prep->reagents solvent Add Degassed Solvent reagents->solvent heat Heat to Reaction Temp (e.g., 80-110 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool & Quench Reaction monitor->quench extract Aqueous Work-up (Extraction) quench->extract purify Column Chromatography extract->purify analysis Characterization (NMR, MS, etc.) purify->analysis

Caption: General experimental workflow for cross-coupling reactions.

Protocol 1: Suzuki-Miyaura C-C Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, widely used to synthesize biaryl and heteroaryl structures.[7][8] The reaction couples an organoboron species (like a boronic acid) with an organohalide.[7]

Principle of Causality: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. A base is crucial for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species, facilitating the transfer of the organic group to the palladium center.[9]

G pd0 Pd(0)L₂ pd2_add Ar-Pd(II)L₂-Br pd0->pd2_add Oxidative Addition (Ar-Br) pd2_trans Ar-Pd(II)L₂-R pd2_add->pd2_trans Transmetalation (R-B(OH)₂ + Base) pd2_trans->pd0 Reductive Elimination product Ar-R pd2_trans->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Step-by-Step Protocol
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes by evacuating and backfilling three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water, via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction Execution: Immerse the flask in a preheated oil bath (typically 85-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired coupled product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, enabling the synthesis of aryl and heteroaryl amines from aryl halides.[10][11] This reaction is a cornerstone of modern medicinal chemistry.[11]

Principle of Causality: This reaction's success is highly dependent on the choice of ligand and base.[12] Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are required to promote the crucial, often rate-limiting, reductive elimination step that forms the C-N bond and regenerates the active Pd(0) catalyst.[10][12] A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is necessary to deprotonate the amine in the catalytic cycle without competing as a nucleophile.[11]

G pd0 Pd(0)L pd2_add Ar-Pd(II)L-Br pd0->pd2_add Oxidative Addition (Ar-Br) pd2_amido Ar-Pd(II)L-NR₂ pd2_add->pd2_amido Amine Coordination & Deprotonation (HNR₂ + Base) pd2_amido->pd0 Reductive Elimination product Ar-NR₂ pd2_amido->product

References

reaction of 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine with arylboronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Suzuki-Miyaura Cross-Coupling of 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine with Arylboronic Acids

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction between this compound and various arylboronic acids. The synthesis of 3-aryl-N,N-diethyl-5-nitropyridin-2-amine derivatives is of significant interest in medicinal chemistry and materials science, as these structures serve as valuable intermediates for more complex molecular architectures. This document delves into the reaction mechanism, explores the critical parameters influencing the reaction's success, and offers step-by-step experimental protocols for both conventional heating and microwave-assisted synthesis. The content is designed for researchers, scientists, and drug development professionals seeking to implement this powerful carbon-carbon bond-forming reaction.

Introduction: The Strategic Importance of Pyridine Biaryls

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forming carbon-carbon bonds.[1][2] The reaction typically involves a palladium catalyst to couple an organoboron compound with an organohalide.[3] The resulting biaryl and hetero-biaryl motifs are prevalent in a vast number of pharmaceuticals, agrochemicals, and advanced materials.[2][4]

The specific substrate, this compound, presents a unique synthetic challenge and opportunity. The pyridine core is electron-deficient due to the strongly electron-withdrawing nitro group, which generally enhances the rate of the initial oxidative addition step in the catalytic cycle.[5] However, the presence of the 2-amino group introduces a potential challenge, as the nitrogen's lone pair can coordinate with the palladium catalyst, potentially impeding its activity.[2] Therefore, a carefully optimized protocol is essential for achieving high yields. This guide provides the foundational knowledge and practical steps to successfully navigate these subtleties.

The Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3][5] Understanding this mechanism is critical for rational troubleshooting and optimization.

The three fundamental steps are:

  • Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-bromine bond of the this compound. This step forms a square planar Pd(II) complex.[6] The electron-deficient nature of the pyridine ring facilitates this often rate-limiting step.[5]

  • Transmetalation : In this step, the aryl group is transferred from the boron atom to the palladium center. This process is critically dependent on a base, which activates the arylboronic acid by converting it into a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[7] The exact mechanism of transfer remains an area of active research but is essential for bringing the two coupling partners together on the metal center.[7]

  • Reductive Elimination : This is the final, product-forming step. The two organic moieties—the pyridinyl and aryl groups—are coupled together, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[3][7]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-Br) pd0->oa_complex Oxidative Addition tm_complex Transmetalation Complex (Ar-Pd(II)L₂-Ar') oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product Product (Ar-Ar') tm_complex->product aryl_halide 3-Bromo-Pyridine (Ar-Br) aryl_halide->oa_complex boronic_acid Arylboronic Acid (Ar'-B(OH)₂) boronic_acid->tm_complex base Base (e.g., K₃PO₄) base->tm_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Key Reaction Parameters: A Scientist's Perspective

The success of the Suzuki-Miyaura coupling hinges on the interplay of several key components. The choices made are not arbitrary; they are grounded in the principles of the catalytic cycle.

  • Palladium Source & Ligand System : The combination of the palladium precursor and the phosphine ligand is paramount. While simple catalysts like Pd(PPh₃)₄ can be effective, modern systems often utilize a separate Pd source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized ligand. For challenging substrates like electron-deficient heterocycles, bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often superior.[1][8] These ligands promote both the oxidative addition and the final reductive elimination steps, leading to faster reactions and higher yields.[8]

  • The Role of the Base : The base is not merely a spectator. Its primary role is to facilitate transmetalation by forming an "ate" complex with the boronic acid.[7] The choice of base can significantly impact the reaction. Inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are commonly used. K₃PO₄ is often a good starting point for heteroaryl couplings due to its sufficient basicity and good solubility in aqueous mixtures.

  • Solvent System : A mixture of an organic solvent and water is typical. Solvents like 1,4-dioxane, toluene, or DMF are used to dissolve the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[2] Rigorous degassing of the solvent mixture (e.g., by sparging with an inert gas) is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Arylboronic Acids : A vast library of arylboronic acids is commercially available, making this reaction highly versatile.[4][9] Both electron-rich and electron-poor arylboronic acids are generally suitable partners, though reaction rates may vary. It is common to use a slight excess (1.2–1.5 equivalents) of the boronic acid to drive the reaction to completion.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for performing the coupling reaction. Safety precautions, including the use of an inert atmosphere and appropriate personal protective equipment, should be followed at all times.

Experimental_Workflow setup 1. Reaction Setup (Add Reagents to Flask) inert 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) setup->inert solvent 3. Add Degassed Solvents inert->solvent reaction 4. Reaction (Conventional Heat or Microwave) solvent->reaction workup 5. Aqueous Workup (Quench, Extract) reaction->workup purify 6. Purification (Column Chromatography) workup->purify analysis 7. Characterization (NMR, MS) purify->analysis

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Protocol 1: Standard Procedure with Conventional Heating

This protocol is a robust, general method suitable for most standard laboratory setups.

Reagents & Equipment:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2–1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Using a syringe, add the degassed solvent mixture to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel to yield the pure product.[1]

Protocol 2: Accelerated Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, by efficiently heating the polar solvent mixture.[2]

Reagents & Equipment:

  • Same reagents as Protocol 1

  • Microwave reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (e.g., XPhos Pd G3, 1-3 mol%), and the base (e.g., K₃PO₄, 3.0 eq).

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 10:1 v/v) to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to the target temperature (e.g., 100-140 °C) for the specified time (e.g., 15-60 minutes).

  • After the reaction is complete, cool the vial to a safe handling temperature using compressed air.

  • Perform the same aqueous workup and purification as described in Protocol 1 (steps 6-10).

Data Presentation: Representative Reaction Outcomes

The following table summarizes expected outcomes for the coupling of this compound with various arylboronic acids under optimized conditions. Yields are representative and based on analogous transformations reported in the literature. Actual yields will vary based on the specific conditions and scale used.

Entry Arylboronic Acid Catalyst System Base Solvent Temp (°C) / Time Expected Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3 mol%)K₃PO₄Dioxane/H₂O (4:1)90 °C / 12 h85-95
24-Methoxyphenylboronic acidXPhos Pd G3 (2 mol%)K₃PO₄Dioxane/H₂O (10:1)120 °C / 30 min (µW)88-98
34-Trifluoromethylphenylboronic acidPd₂(dba)₃ (2 mol%) / SPhos (4 mol%)Cs₂CO₃Toluene/H₂O (5:1)100 °C / 8 h75-85
43,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃DME/H₂O (4:1)85 °C / 16 h80-90
52-Thiopheneboronic acidPd(dppf)Cl₂ (3 mol%)K₃PO₄Dioxane/H₂O (4:1)90 °C / 6 h70-80
63-Pyridylboronic acidXPhos Pd G3 (3 mol%)K₃PO₄Dioxane/H₂O (10:1)130 °C / 45 min (µW)65-75

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents.3. Inappropriate base or ligand.1. Use fresh catalyst/ligand.2. Ensure thorough degassing of all solvents.3. Screen alternative ligands (e.g., XPhos, SPhos) and bases (e.g., Cs₂CO₃).
Incomplete Reaction 1. Insufficient reaction time or temperature.2. Low catalyst loading.3. Poor quality of boronic acid.1. Increase reaction time and/or temperature.2. Increase catalyst loading (e.g., from 2 mol% to 4 mol%).3. Use fresh, high-purity boronic acid.
Homocoupling of Boronic Acid 1. Presence of oxygen.2. Use of a Pd(II) precursor without efficient reduction.1. Improve inert atmosphere technique.2. Add a small amount of a reducing agent or switch to a Pd(0) source (e.g., Pd(PPh₃)₄).[5]
Protodeboronation 1. Presence of excess water or acidic impurities.2. Prolonged reaction time at high temperature.1. Use anhydrous solvents and ensure the base is not excessively hydrated.2. Monitor the reaction closely and stop it once the starting material is consumed.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during its purification. The information provided is based on established principles of organic chemistry and purification sciences, drawing parallels from structurally similar molecules to provide robust starting points for your experimental work.

I. Understanding the Purification Challenges

The purification of this compound can present several challenges. Due to its synthetic route, the crude product is often contaminated with starting materials, reagents, and byproducts such as positional isomers.[1] The physical state of the compound, which may be an oil or a low-melting solid, can also complicate purification, particularly by recrystallization.[2] This guide will provide systematic approaches to overcome these hurdles.

II. Troubleshooting Common Purification Issues

This section addresses specific problems that may arise during the purification of this compound and offers actionable solutions based on scientific principles.

Column Chromatography Troubleshooting

Column chromatography is a primary method for purifying this compound, especially given its potential to be an oil.[2]

Problem Potential Cause(s) Solution(s)
Poor Separation of Spots on TLC Inappropriate solvent system polarity.Systematically vary the solvent ratio. Start with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. The goal is to achieve a retention factor (Rf) of 0.2-0.4 for the target compound to ensure good separation on the column.
Co-elution of Impurities with the Product Impurities have very similar polarity to the product (e.g., positional isomers).Employ a shallow gradient. A slow, gradual increase in the polar solvent during elution can enhance the separation of closely related compounds. Consider a different solvent system. For example, substituting ethyl acetate with diethyl ether or dichloromethane may alter the selectivity.
Product Elutes Too Quickly or Too Slowly The mobile phase is too polar or not polar enough, respectively.Adjust the initial solvent polarity. If the compound elutes too quickly (high Rf), decrease the percentage of the polar solvent. If it elutes too slowly (low Rf), increase the percentage of the polar solvent.
Streaking or Tailing of the Spot on TLC/Column The compound is interacting too strongly with the acidic silica gel. The sample is overloaded.Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to neutralize active sites on the silica gel.[3] Ensure the sample is not too concentrated when loaded onto the column.[3]
Low Recovery of the Compound The compound is irreversibly adsorbed onto the silica gel. The compound is volatile and lost during solvent evaporation.Use a less active stationary phase like neutral alumina if strong adsorption is suspected. Evaporate the solvent under reduced pressure at a low temperature to minimize loss of the product.
Recrystallization Troubleshooting

If the crude product is a solid, or if it solidifies after initial purification, recrystallization can be an effective final purification step.

Problem Potential Cause(s) Solution(s)
Compound "Oils Out" Instead of Crystallizing The melting point of the compound is lower than the boiling point of the solvent. The solution is too concentrated (supersaturated).Lower the temperature at which crystallization is initiated. [3] Use a larger volume of solvent to avoid supersaturation. Try a different solvent or a mixed solvent system. A common technique is to dissolve the compound in a "good" solvent and then add a "bad" solvent dropwise until the solution becomes turbid, then heat to clarify and cool slowly.[3] For aminopyridines, solvent systems like ethanol/water or ethyl acetate/hexane can be effective.
No Crystals Form Upon Cooling The solution is not saturated. The compound has a high propensity to form a supersaturated solution.Evaporate some of the solvent to increase the concentration and then allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.[4]
Low Yield of Recovered Crystals The compound has significant solubility in the cold solvent. Too much solvent was used for dissolution.Cool the solution in an ice bath to minimize solubility and maximize crystal formation.[3] Use the minimum amount of hot solvent necessary to dissolve the crude product.
Colored Impurities in the Final Crystals Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[3]

III. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude this compound?

A1: Based on the synthesis of similar aminopyridines, common impurities may include:

  • Positional Isomers: Such as 5-Bromo-N,N-diethyl-3-nitropyridin-2-amine or isomers where the bromo and nitro groups are in different positions. The separation of these closely related isomers is often the primary purification challenge.[1]

  • Unreacted Starting Materials: Depending on the synthetic route, this could include the precursor to which the diethylamino or nitro group was added.

  • Over-brominated byproducts: If bromination is a step in the synthesis, di-brominated species can be a significant impurity.[5][6]

Q2: What is a good starting point for a TLC solvent system to monitor the purification?

A2: A good starting point for developing a TLC solvent system for substituted aminopyridines is a mixture of a nonpolar and a polar solvent. Begin with a ratio of 9:1 or 4:1 Hexane:Ethyl Acetate. Adjust the ratio to achieve an Rf value for your target compound between 0.2 and 0.4 for optimal separation visualization.

Q3: My purified compound is an oil. How can I solidify it for easier handling and storage?

A3: If the oil is pure, you can try to induce crystallization by dissolving it in a minimal amount of a volatile solvent (like diethyl ether or pentane) and then placing it in a freezer. Scratching the flask may also help. If it remains an oil, it should be stored in a tightly sealed container, preferably under an inert atmosphere, to prevent degradation.

Q4: What are the recommended storage conditions for purified this compound?

A4: For long-term stability, it is advisable to store the compound in a cool, dry, and dark place. Refrigeration at 2-8°C under an inert atmosphere (like nitrogen or argon) is recommended.[7]

IV. Experimental Protocols

The following protocols are provided as a starting point. Optimization will likely be necessary based on the specific impurity profile of your crude material.

Protocol 1: Purification by Silica Gel Column Chromatography

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography, 230-400 mesh)

  • Mobile phase: Hexane and Ethyl Acetate (HPLC grade)

  • Triethylamine (optional)

  • Chromatography column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Mobile Phase Preparation: Prepare a stock of a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and a higher-polarity mobile phase (e.g., 80:20 Hexane:Ethyl Acetate). If peak tailing is observed on TLC, add 0.1% triethylamine to both solvents.

  • Column Packing: Prepare a slurry of silica gel in the low-polarity mobile phase and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. In a separate flask, add a small amount of silica gel and add the dissolved sample. Evaporate the solvent to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. Carefully add this to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Collect fractions and monitor their composition by TLC. Gradually increase the polarity of the mobile phase by slowly adding the higher-polarity solvent to the elution reservoir (gradient elution).

  • Fraction Analysis: Spot each fraction on a TLC plate and visualize under a UV lamp. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator at low temperature to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

Objective: To purify solid this compound by recrystallization.

Materials:

  • Crude solid this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, ethyl acetate, or a mixture such as ethyl acetate/hexane)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then gently reheat to boiling for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

V. Visualization of the Purification Workflow

PurificationWorkflow cluster_purification Purification Options Crude Crude Product AssessPurity Assess Purity (TLC/NMR) Crude->AssessPurity IsPure Is Purity Sufficient? AssessPurity->IsPure PureProduct Pure Product IsPure->PureProduct Yes ColumnChromatography Column Chromatography IsPure->ColumnChromatography No Recrystallization Recrystallization IsPure->Recrystallization No, if solid ColumnChromatography->AssessPurity PoorSep Poor Separation? ColumnChromatography->PoorSep Recrystallization->AssessPurity OilingOut Oiling Out? Recrystallization->OilingOut Troubleshoot Troubleshoot Issue Troubleshoot->ColumnChromatography Adjust Conditions Troubleshoot->Recrystallization Change Solvent OilingOut->Troubleshoot PoorSep->Troubleshoot

Caption: A decision-making workflow for the purification of this compound.

VI. References

  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Amino-4-bromo-3-nitropyridine. Retrieved from --INVALID-LINK--

  • Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Heterocycles, 83(4), 875-881.

  • Fluorochem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). 1065074-82-9 | this compound. Retrieved from --INVALID-LINK--

  • Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.5.

  • European Patent Office. (1993). Method of producing 2-amino-3-nitro-5-halogenopyridine (EP0530524A1).

  • BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from --INVALID-LINK--

References

Technical Support Center: Synthesis of 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this multi-step synthesis. We will delve into the causality behind experimental choices and provide validated protocols to ensure the integrity of your results.

Core Synthesis Pathway Overview

The synthesis of this compound is a sequential process involving electrophilic aromatic substitution and nucleophilic alkylation. The most common and logical route begins with 2-aminopyridine, followed by bromination, nitration, and finally, N,N-diethylation. Understanding the directing effects of the substituents at each stage is critical for minimizing byproduct formation.

Synthesis_Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: Nitration cluster_2 Step 3: N,N-Diethylation A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Br₂ or NBS C 2-Amino-3-nitro-5-bromopyridine B->C HNO₃ / H₂SO₄ D 3-Bromo-N,N-diethyl- 5-nitropyridin-2-amine C->D Iodoethane / Base

Caption: General synthetic route for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most logical and common synthetic route for this molecule?

The most established route starts with 2-aminopyridine. The sequence of reactions is typically:

  • Electrophilic Bromination: The highly activating amino group directs the bromination primarily to the 5-position to yield 2-amino-5-bromopyridine. This step "protects" the 5-position from nitration in the subsequent step.[1]

  • Electrophilic Nitration: The nitration of 2-amino-5-bromopyridine is then carried out. The amino group directs the incoming nitro group to the 3-position. This reaction requires carefully controlled, cold conditions (0-5°C) to prevent side reactions.[2]

  • Nucleophilic N,N-Diethylation: The final step is the alkylation of the 2-amino group with an ethylating agent, such as iodoethane, in the presence of a suitable base to yield the target compound.

Q2: Why is the order of functionalization (bromination then nitration) so important?

This sequence is crucial for achieving the desired regiochemistry. If you were to nitrate 2-aminopyridine first, the major product would be 2-amino-5-nitropyridine, with only a small amount of the desired 2-amino-3-nitropyridine being formed.[3] The amino group is a powerful ortho, para-director, and the 5-position (para) is sterically more accessible. By first installing the bromo group at the 5-position, you effectively block it, forcing the subsequent nitration to occur at the 3-position (ortho), which is the only remaining activated position.

Q3: What are the most critical parameters to control during the nitration step?

Temperature control is paramount. The nitration of activated pyridine rings is a highly exothermic reaction.

  • Low Temperature (0-5°C): Maintaining a low temperature is essential to ensure regioselectivity and prevent unwanted side reactions and oxidative degradation.[2]

  • Strongly Acidic Medium: The reaction is performed in a strong acid mixture, typically concentrated sulfuric acid and nitric acid. However, under these conditions, the pyridine nitrogen is protonated, which strongly deactivates the ring towards electrophilic attack.[4][5][6] The activating effect of the amino group is sufficient to overcome this deactivation, but the conditions must still be carefully managed.

  • Slow Addition: The nitrating agent should be added slowly to the substrate solution to maintain temperature control and prevent runaway reactions.

Q4: I'm having trouble with the final N,N-diethylation. What are common pitfalls?

The most common issue is incomplete alkylation, leading to a mixture of the starting material, the mono-ethylated byproduct, and the desired di-ethylated product.[7] Key pitfalls include:

  • Insufficient Base: A strong enough base (e.g., NaH, KHMDS) is needed to fully deprotonate the amino group, making it a more potent nucleophile. Using a weaker base or insufficient equivalents can lead to incomplete reaction.

  • Stoichiometry: At least two equivalents of the ethylating agent (e.g., iodoethane) are required. It is often beneficial to use a slight excess to drive the reaction to completion.

  • Reaction Time and Temperature: The reaction may require heating and should be monitored by TLC or LC-MS to ensure it has gone to completion before workup.

Troubleshooting Guide: Common Byproducts & Solutions
Problem 1: My initial bromination of 2-aminopyridine gives a mixture of products, including a di-brominated species.

Symptom: Your reaction crude, when analyzed by TLC or LC-MS, shows multiple spots/peaks. Mass spectrometry confirms the presence of the desired 2-amino-5-bromopyridine alongside 2-amino-3,5-dibromopyridine.

Root Cause Analysis: The amino group in 2-aminopyridine is a strong activating group, making the pyridine ring highly susceptible to electrophilic substitution. If the reaction conditions are too harsh or the stoichiometry of the brominating agent is too high, over-bromination can readily occur, leading to the formation of 2-amino-3,5-dibromopyridine.[3][8]

Bromination_Byproducts Start 2-Aminopyridine Desired 2-Amino-5-bromopyridine Start->Desired + 1 eq. Br₂ Byproduct 2-Amino-3,5-dibromopyridine Desired->Byproduct + 1 eq. Br₂ (Excess)

Caption: Formation of mono- and di-brominated byproducts.

Solution: Controlled Mono-bromination Protocol

To favor the formation of the mono-brominated product, a less reactive brominating agent and careful control of stoichiometry and temperature are recommended. Using N-bromosuccinimide (NBS) often provides better selectivity than liquid bromine.[8]

Table 1: Recommended vs. Problematic Bromination Conditions

ParameterRecommended ProtocolHigh-Risk Conditions
Brominating Agent N-Bromosuccinimide (NBS)Liquid Bromine (Br₂)
Stoichiometry 1.0 - 1.05 eq. NBS> 1.1 eq. Br₂
Solvent Acetone or DichloromethaneAcetic Acid
Temperature 0°C to Room TemperatureElevated Temperature

Step-by-Step Protocol:

  • Dissolve 2-aminopyridine (1.0 eq.) in acetone.

  • Cool the solution to 10°C in an ice bath.

  • Add a solution of NBS (1.05 eq.) in acetone dropwise over 30 minutes, ensuring the temperature does not rise significantly.[8]

  • Stir the mixture for an additional 30 minutes after the addition is complete.[8]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under vacuum and recrystallize the residue from 90% ethanol to isolate pure 2-amino-5-bromopyridine.[8]

Problem 2: The nitration of 2-amino-5-bromopyridine is low-yielding or gives the wrong isomer.

Symptom: You observe a low yield of the desired 2-amino-3-nitro-5-bromopyridine, with significant unreacted starting material or the formation of unidentified, often dark-colored, degradation products.

Root Cause Analysis: This issue typically stems from improper temperature control or an incorrect understanding of the substrate's reactivity. While the amino group directs nitration to the 3-position, the overall ring is deactivated by the protonation of the pyridine nitrogen in the strongly acidic medium.[4][5] If the temperature is too high, oxidative side reactions can occur, destroying the material. If the conditions are not sufficiently strong, the reaction may not proceed to completion.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.

Introduction: The Synthetic Challenge

The synthesis of this compound is a multi-step process that requires careful control over reaction parameters to achieve the desired product with high purity. The core of the synthesis typically involves the nitration of a 3-bromo-N,N-diethylpyridin-2-amine precursor. The electron-donating diethylamino group and the deactivating bromo group, along with the inherent electronic properties of the pyridine ring, dictate the regioselectivity of the nitration. Understanding these electronic effects is paramount to a successful synthesis.

This guide will provide a detailed, question-and-answer-based approach to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most logical and commonly inferred route is the electrophilic nitration of 3-bromo-N,N-diethylpyridin-2-amine. This precursor, however, can be challenging to synthesize. One reported method involves the reaction of 3,5-dibromopyridine with diethylamine, though yields can be low.[1]

Q2: Why is the nitro group introduced at the 5-position?

The regioselectivity of the nitration is governed by the electronic effects of the substituents on the pyridine ring. The 2-diethylamino group is a strong activating group and an ortho-, para-director. The 3-bromo group is a deactivating group and a meta-director. In electrophilic aromatic substitution of pyridines, the incoming electrophile generally avoids the positions ortho and para to the ring nitrogen due to the electron-withdrawing nature of the nitrogen.[2][3] The diethylamino group at the 2-position strongly activates the ring for electrophilic attack, and its directing effect to the 5-position (para) is sterically and electronically favored over the 3-position (ortho, which is already substituted) and the sterically hindered 1-position (adjacent to the bulky diethylamino group). The bromo at the 3-position also directs incoming electrophiles to the 5-position (meta to itself). Therefore, the concerted directing effects of the diethylamino and bromo groups, along with the inherent reactivity of the pyridine ring, lead to the preferential introduction of the nitro group at the 5-position.

Q3: What are the critical safety precautions for this nitration reaction?

Nitration reactions are inherently hazardous and must be performed with extreme caution.[4][5] Key safety measures include:

  • Use of a fume hood: The reaction generates toxic nitrogen oxide gases.

  • Strict temperature control: The reaction is highly exothermic and can run away if not cooled properly. Always use an ice bath and monitor the internal temperature closely.

  • Slow, dropwise addition: The nitrating agent should be added slowly to the substrate solution to control the reaction rate and temperature.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a lab coat.

  • Quenching procedure: The reaction should be quenched by carefully pouring the reaction mixture onto crushed ice.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Observed Issue Potential Cause(s) Recommended Solutions & Explanations
Low or No Product Yield 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Sub-optimal reaction temperature.1. Monitor reaction progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature after the initial addition of the nitrating agent. 2. Strict temperature control: Maintain a low temperature (typically 0-5 °C) during the addition of the nitrating agent to prevent decomposition.[6] Harsh acidic conditions and elevated temperatures can lead to charring and degradation. 3. Optimize temperature profile: While the initial addition of the nitrating agent should be at a low temperature, allowing the reaction to slowly warm to room temperature or slightly above may be necessary for complete conversion.[6]
Formation of Multiple Products (Isomers) 1. Incorrect reaction temperature. 2. Incorrect ratio of nitrating agents.1. Maintain low temperature: Higher temperatures can lead to a loss of regioselectivity and the formation of other nitro isomers. Strict adherence to a low-temperature protocol is crucial. 2. Optimize nitrating mixture: The ratio of nitric acid to sulfuric acid can influence the reaction's selectivity. A slight excess of nitric acid is typically used. Experiment with the stoichiometry to find the optimal ratio for your specific substrate.
Product is a Dark, Oily Residue 1. Overheating during reaction or workup. 2. Presence of impurities.1. Ensure adequate cooling: As mentioned, maintain strict temperature control throughout the reaction and workup. 2. Purification is necessary: Crude products of nitration reactions are often dark and oily. Purification by column chromatography or recrystallization is essential to obtain a clean product.
Difficulty in Isolating the Product 1. Product is soluble in the aqueous workup solution. 2. Inefficient extraction.1. Careful neutralization: After quenching the reaction on ice, carefully neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium bicarbonate solution) to a neutral or slightly basic pH to precipitate the product. 2. Choose an appropriate extraction solvent: Use a suitable organic solvent like ethyl acetate or dichloromethane for extraction. Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.

Experimental Protocols

The following is a generalized protocol for the nitration of a 2-amino-3-bromopyridine derivative, adapted from a reliable procedure for a similar compound.[6] Note: This protocol should be optimized for 3-bromo-N,N-diethylpyridin-2-amine.

Materials:

  • 3-bromo-N,N-diethylpyridin-2-amine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-bromo-N,N-diethylpyridin-2-amine in concentrated sulfuric acid at 0 °C (ice bath).

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the solution of the starting material, maintaining the internal temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice with stirring.

  • Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Visualizing the Workflow

Reaction and Troubleshooting Workflow

References

Technical Support Center: Synthesis of 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the common challenges associated with this multi-step synthesis and ultimately improve your reaction yields.

Overview of the Synthetic Strategy

The synthesis of this compound is most effectively approached via a two-step sequence starting from commercially available 2-(diethylamino)pyridine. The strategy relies on controlled electrophilic aromatic substitution, where the electronic properties of the substituents guide the regioselectivity of each step.

  • Nitration: The first step involves the nitration of the electron-rich 2-(diethylamino)pyridine at the C5 position. The powerful activating and ortho-, para-directing nature of the diethylamino group favors substitution at the para-position (C5).

  • Bromination: The subsequent step is the bromination of the resulting N,N-diethyl-5-nitropyridin-2-amine. The C3 position is activated by the C2-diethylamino group (ortho-directing) and is meta to the deactivating nitro group, making it the most favorable site for bromination.

Synthetic_Pathway Start 2-(Diethylamino)pyridine Step1_Product N,N-Diethyl-5-nitropyridin-2-amine Start->Step1_Product 1. Nitration (HNO₃ / H₂SO₄) Final_Product This compound Step1_Product->Final_Product 2. Bromination (NBS)

Caption: Overall synthetic workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis. The advice provided is based on established chemical principles and analogous reactions reported in the literature.

Step 1: Nitration of 2-(Diethylamino)pyridine

Question 1: My nitration reaction has a very low conversion rate, with a lot of unreacted starting material. What's going wrong?

Answer: Low conversion is typically due to insufficient electrophile generation or inadequate reaction conditions.

  • Causality: The active electrophile in this reaction is the nitronium ion (NO₂⁺), which is generated from nitric acid by the stronger dehydrating agent, sulfuric acid. If the acid mixture is not potent enough (e.g., due to water contamination or using dilute acids) or if the temperature is too low, the rate of nitronium ion formation and subsequent reaction will be slow.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure you are using concentrated (98%) sulfuric acid and fuming (>90%) nitric acid. The presence of water can significantly reduce the efficacy of the nitrating mixture. For particularly stubborn reactions, using fuming sulfuric acid (oleum) can increase the concentration of the electrophile.[1][2]

    • Temperature Control: While the reaction must be kept cold to prevent side reactions, a temperature that is too low (< -5 °C) can stifle the reaction rate. Maintain a controlled temperature range, typically between 0-5 °C.[3]

    • Stoichiometry: A slight excess of nitric acid (1.1-1.2 equivalents) can help drive the reaction to completion. A study on a similar substrate found that a mole ratio of ~1.2 HNO₃ to the reactant minimized unreacted starting material.[4]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider allowing it to stir for a longer period at the optimal temperature before workup.

Question 2: I'm observing the formation of multiple products, leading to a low yield of the desired 5-nitro isomer and difficult purification. How can I improve selectivity?

Answer: The formation of multiple isomers (e.g., 3-nitro) or di-nitrated products is a common issue resulting from poor temperature control.

  • Causality: The diethylamino group is strongly activating, making the pyridine ring susceptible to over-reaction. At higher temperatures, the reaction's regioselectivity decreases, allowing for nitration at the less-favored C3 position. Excessive temperatures or a high concentration of the nitrating agent can also lead to di-nitration.

  • Troubleshooting Steps:

    • Strict Temperature Management: This is the most critical parameter. The reaction should be performed in an ice or ice/salt bath to maintain an internal temperature between 0-5 °C throughout the addition of the nitrating agent.[3][5]

    • Slow Addition: Add the nitric acid (or the substrate solution) dropwise to the reaction mixture. This ensures that the heat generated by the exothermic reaction can be effectively dissipated, preventing localized temperature spikes.

    • Vigorous Stirring: Ensure the reaction mixture is stirred efficiently to maintain a homogenous temperature and concentration profile.

Troubleshooting_Nitration Start Nitration Reaction Issue Q1 Low Conversion? Start->Q1 Q2 Multiple Products? Start->Q2 Sol1A Check Reagent Quality (Conc. H₂SO₄, Fuming HNO₃) Q1->Sol1A Yes Sol1B Optimize Temperature (Maintain 0-5 °C) Q1->Sol1B Yes Sol1C Adjust Stoichiometry (~1.2 eq. HNO₃) Q1->Sol1C Yes Sol2A Strict Temperature Control (0-5 °C, Ice Bath) Q2->Sol2A Yes Sol2B Slow, Dropwise Addition of Reagents Q2->Sol2B Yes

Caption: Troubleshooting flowchart for the nitration step.

Step 2: Bromination of N,N-diethyl-5-nitropyridin-2-amine

Question 3: My bromination reaction is sluggish and gives a poor yield of the final product.

Answer: The pyridine ring is deactivated by the electron-withdrawing nitro group, which can make the subsequent bromination challenging.

  • Causality: Although the diethylamino group is activating, its effect is partially counteracted by the strong deactivating effect of the C5-nitro group. Using a mild brominating agent like molecular bromine (Br₂) in a non-polar solvent may not be sufficient to achieve a good reaction rate.

  • Troubleshooting Steps:

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a more effective and selective reagent for brominating moderately deactivated aromatic systems.[6] It provides a low concentration of electrophilic bromine, which helps prevent over-bromination.

    • Solvent and Catalyst: Performing the reaction in a polar solvent like acetonitrile or even an acidic medium like sulfuric acid can enhance the electrophilicity of the brominating agent. For challenging substrates, the addition of a catalytic amount of a Lewis acid can be explored, but this must be done cautiously to avoid side reactions.

    • Temperature: Gently heating the reaction (e.g., to 40-50 °C) can often increase the reaction rate. However, this must be balanced against the risk of side reactions. Monitor the reaction closely by TLC.

Question 4: I am having difficulty purifying the final product away from the starting material and potential impurities.

Answer: Purification can be challenging due to the similar polarities of the starting material and the brominated product.

  • Causality: The addition of a bromine atom does not drastically alter the polarity of the molecule. If the reaction does not go to completion, separating the product from the starting material via column chromatography can be difficult.

  • Troubleshooting Steps:

    • Drive the Reaction to Completion: The best way to simplify purification is to ensure the reaction is complete. Use a slight excess of NBS (1.1 eq.) and monitor carefully by TLC until all the starting material is consumed.

    • Chromatography Optimization: Use a shallow solvent gradient during flash column chromatography. A mixture of ethyl acetate and hexanes is a good starting point. Slowly increasing the polarity (e.g., from 5% EtOAc/Hexanes to 20% over many column volumes) can improve separation.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Test various solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find one that provides good differential solubility between the product and impurities.

Optimized Experimental Protocols

These protocols are designed as a starting point. Researchers should always monitor their reactions and optimize conditions based on their specific setup and observations.

Protocol 1: Synthesis of N,N-Diethyl-5-nitropyridin-2-amine
  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (5 mL per 1 g of substrate).

  • Cooling: Cool the flask in an ice/salt bath to an internal temperature of 0 °C.

  • Substrate Addition: Slowly add 2-(diethylamino)pyridine (1.0 eq.) to the cold sulfuric acid while stirring. Ensure the temperature does not rise above 5 °C.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid (1.2 eq.) to a small amount of concentrated sulfuric acid, keeping it cold.

  • Reaction: Add the nitrating mixture dropwise from the dropping funnel to the substrate solution over 30-60 minutes. Maintain the internal temperature between 0-5 °C throughout the addition.[3][5]

  • Monitoring: After the addition is complete, stir the mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by TLC (e.g., 30% EtOAc in Hexanes).

  • Workup: Once the reaction is complete, very carefully pour the reaction mixture onto a large amount of crushed ice.

  • Neutralization: Slowly neutralize the cold aqueous solution by adding a saturated solution of sodium bicarbonate or cautiously adding solid sodium carbonate until the pH is ~7-8.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Protocol 2: Synthesis of this compound
  • Setup: In a round-bottom flask, dissolve N,N-diethyl-5-nitropyridin-2-amine (1.0 eq.) in a suitable solvent such as acetonitrile or chloroform.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq.) to the solution in portions.

  • Reaction: Stir the reaction at room temperature. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Monitoring: Monitor the consumption of the starting material by TLC. The reaction may take several hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any remaining electrophilic bromine.

  • Extraction: Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product.

Data Summary & Visualization

Table 1: Recommended Reaction Parameters
ParameterStep 1: NitrationStep 2: Bromination
Key Reagents HNO₃ / H₂SO₄N-Bromosuccinimide (NBS)
Stoichiometry 1.1 - 1.2 eq. HNO₃1.1 eq. NBS
Solvent Sulfuric AcidAcetonitrile or Chloroform
Temperature 0 - 5 °CRoom Temp to 50 °C
Typical Time 2 - 4 hours4 - 12 hours
Workup Ice quench, neutralizationThiosulfate quench
Purification Column ChromatographyColumn Chromatography

Diagram of Potential Side Reactions

Side_Reactions cluster_nitration Nitration Step cluster_bromination Bromination Step SM_Nitration 2-(Diethylamino)pyridine Desired_Nitro 5-Nitro Product (Desired) SM_Nitration->Desired_Nitro Low Temp (0-5 °C) Side_Nitro 3-Nitro Isomer (Side Product) SM_Nitration->Side_Nitro High Temp DiNitro 3,5-Dinitro Product (Side Product) Desired_Nitro->DiNitro Harsh Conditions SM_Bromination N,N-Diethyl-5-nitropyridin-2-amine Desired_Bromo 3-Bromo Product (Desired) SM_Bromination->Desired_Bromo 1.1 eq. NBS DiBromo Di-bromo Product (Side Product) SM_Bromination->DiBromo >1.5 eq. NBS Prolonged Time

Caption: Potential side products in the synthetic sequence.

References

Technical Support Center: 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this compound, and to provide troubleshooting assistance for common experimental challenges.

A. Core Concepts: Stability and Storage

This compound is a substituted nitropyridine, a class of compounds recognized for their utility as versatile intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] The inherent reactivity of the pyridine ring, further modulated by the bromo, nitro, and diethylamino substituents, dictates its stability and handling requirements.

Recommended Storage Conditions

Proper storage is paramount to maintain the integrity of this compound. The recommended storage conditions are derived from supplier safety data sheets and an understanding of the compound's chemical nature.

ParameterRecommendationRationale
Temperature 2-8°C[3]Refrigeration minimizes the rate of potential degradation reactions.
Atmosphere Sealed in a dry environment[3]The compound may be sensitive to moisture, which could lead to hydrolysis.
Light Keep in a dark placeWhile specific photostability data is limited, nitropyridine derivatives can be light-sensitive. Protection from light prevents potential photodegradation.
Inert Gas For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).This minimizes contact with atmospheric oxygen and moisture, further preserving the compound's integrity.

B. Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for troubleshooting unexpected experimental results and ensuring the long-term stability of the compound.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, particularly with electron-withdrawing groups like the nitro group, is susceptible to nucleophilic attack.[4] The bromine atom at the 3-position can be displaced by strong nucleophiles.

  • Causality: The electron-deficient nature of the nitropyridine ring facilitates the addition-elimination mechanism of SNAr.

  • Experimental Impact: Introduction of nucleophilic reagents (e.g., strong amines, alkoxides, or thiols) in your reaction mixture, if not the intended reaction, can lead to the formation of undesired byproducts.

Hydrolysis

While N,N-dialkylamines are generally stable, the presence of the activating nitro group on the pyridine ring could render the C-N bond susceptible to hydrolysis under strong acidic or basic conditions.

  • Causality: Extreme pH conditions can catalyze the cleavage of the diethylamino group.

  • Experimental Impact: Unexpected changes in reaction outcomes when using strong aqueous acids or bases may indicate hydrolysis.

Photodegradation

Nitroaromatic compounds can absorb UV-Vis light, leading to photochemical reactions.

  • Causality: The nitro group can be photochemically reduced or involved in other light-induced transformations.

  • Experimental Impact: Discoloration or the appearance of new, unexpected peaks in analytical data (e.g., HPLC, LC-MS) after exposure to light could be a sign of photodegradation.

Degradation Pathways Potential Degradation Pathways A 3-Bromo-N,N-diethyl- 5-nitropyridin-2-amine B Nucleophilic Aromatic Substitution (SNAr) A->B Strong Nucleophiles C Hydrolysis A->C Strong Acid/Base D Photodegradation A->D UV/Vis Light E Loss of Bromine B->E F Cleavage of Diethylamino Group C->F G Transformation of Nitro Group D->G

Caption: Key degradation pathways for this compound.

C. Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound in a question-and-answer format.

Q1: I observed a color change in my solid sample/solution over time. What could be the cause?

A1: A color change, such as darkening or the development of a pink or yellow hue, can be an indicator of degradation.[5]

  • Potential Cause 1: Exposure to Light. As a nitropyridine derivative, the compound may be susceptible to photodegradation.

    • Solution: Always store the solid compound and its solutions in amber vials or wrap containers with aluminum foil to protect them from light.

  • Potential Cause 2: Presence of Impurities. Trace impurities from the synthesis or handling could be reacting over time.

    • Solution: If the purity is critical for your experiment, consider re-purifying the compound using an appropriate technique like column chromatography or recrystallization.

  • Potential Cause 3: Reaction with Solvent or Air. The compound may be slowly reacting with trace moisture or oxygen in the solvent or atmosphere.

    • Solution: For sensitive applications, use freshly distilled and degassed solvents. For long-term storage of solutions, consider preparing them fresh before use.

Q2: My reaction yield is consistently low when using this reagent. What should I check?

A2: Low reaction yields can stem from various factors related to the stability and handling of the reagent.

  • Potential Cause 1: Reagent Degradation. If the compound has been stored improperly or for an extended period, it may have degraded, leading to a lower effective concentration.

    • Solution: Confirm the purity of your starting material using techniques like NMR or LC-MS. If degradation is suspected, use a fresh batch of the compound.

  • Potential Cause 2: Incompatibility with Reaction Conditions. The compound might be unstable under your specific reaction conditions (e.g., high temperature, strong acid/base).

    • Solution: Review the potential degradation pathways mentioned above. If your reaction involves conditions that could degrade the compound, consider milder alternatives. You can test the stability of the compound under your reaction conditions (without other reactants) and analyze for degradation.

  • Potential Cause 3: Solubility Issues. The compound may not be fully soluble in the reaction solvent, leading to incomplete reaction.

    • Solution: Consult the solubility data table below. Ensure you are using a solvent in which the compound is sufficiently soluble at the reaction temperature.

Q3: I'm having trouble dissolving the compound. What solvents are recommended?

A3: The solubility of this compound will vary depending on the solvent. Generally, it is expected to be soluble in many common organic solvents.

SolventExpected Solubility
Dichloromethane (DCM)Soluble
ChloroformSoluble
Ethyl AcetateSoluble
AcetoneSoluble
AcetonitrileSoluble
MethanolModerately Soluble
EthanolModerately Soluble
WaterInsoluble

Note: This table is based on the general solubility of similar organic compounds. It is always recommended to perform a small-scale solubility test before proceeding with a large-scale reaction.

D. Frequently Asked Questions (FAQs)

Q: What are the primary safety precautions when handling this compound?

A: this compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[3] Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Q: Are there any known incompatible materials I should avoid?

A: Yes, you should avoid strong oxidizing agents, strong acids, and strong bases, as these may react with the compound and lead to decomposition.[6]

Q: How can I monitor the stability of the compound over time?

A: The stability can be monitored by periodically taking a small sample and analyzing its purity using techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. A decrease in the main peak area and the appearance of new peaks would indicate degradation.

Q: Can I store solutions of this compound?

A: While it is always best practice to prepare solutions fresh, if you need to store them, use a solvent in which the compound is stable, protect the solution from light, and store it at a low temperature (e.g., 2-8°C). For extended storage, consider storing under an inert atmosphere.

E. Experimental Protocols

Protocol 1: Small-Scale Solubility Test
  • To a small vial, add approximately 1-2 mg of this compound.

  • Add the chosen solvent dropwise (e.g., 100 µL at a time) while gently agitating the vial.

  • Observe the dissolution of the solid.

  • Continue adding the solvent until the solid is completely dissolved or until it is clear that the compound is poorly soluble in that solvent.

Protocol 2: Monitoring Stability by HPLC
  • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile).

  • Analyze an initial sample (t=0) by HPLC to determine the initial purity and peak area.

  • Store the stock solution under the desired conditions (e.g., room temperature, 2-8°C, exposed to light, in the dark).

  • At predetermined time points (e.g., 1 week, 1 month, 3 months), analyze a sample from the stock solution by HPLC under the same conditions as the initial analysis.

  • Compare the chromatograms to assess any decrease in the main peak area or the appearance of new impurity peaks.

Troubleshooting_Workflow Troubleshooting Experimental Issues Start Experimental Issue Observed (e.g., Low Yield, Color Change) CheckPurity Check Purity of Starting Material (NMR, LC-MS) Start->CheckPurity PurityOK Purity Acceptable? CheckPurity->PurityOK Degraded Compound Degraded PurityOK->Degraded No ReviewConditions Review Reaction/Storage Conditions PurityOK->ReviewConditions Yes UseNew Use Fresh Batch Degraded->UseNew Proceed Proceed with Experiment UseNew->Proceed ConditionsOK Conditions Appropriate? ReviewConditions->ConditionsOK Incompatible Potential Incompatibility (Solvent, Reagents) ConditionsOK->Incompatible No CheckSolubility Check Solubility ConditionsOK->CheckSolubility Yes ModifyConditions Modify Conditions (e.g., Lower Temp, Protect from Light) ModifyConditions->Proceed Incompatible->ModifyConditions SolubilityOK Solubility Adequate? CheckSolubility->SolubilityOK ChangeSolvent Change Solvent SolubilityOK->ChangeSolvent No SolubilityOK->Proceed Yes ChangeSolvent->Proceed

Caption: A workflow for troubleshooting common experimental issues.

References

troubleshooting failed reactions involving 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate and troubleshoot synthetic challenges involving this versatile, yet sometimes challenging, building block. Our goal is to provide not just solutions, but also the underlying chemical principles to empower your research.

Section 1: Starting Material Integrity and Handling

Before troubleshooting the reaction, it is crucial to validate the starting material. Issues with the reagent itself are a common, and often overlooked, source of reaction failure.

Question: My reaction is not working, and I suspect the starting material. How can I assess the quality of my this compound?

Answer: Assessing the purity and stability of your starting material is the foundational step in troubleshooting.

  • Purity Verification: The most reliable method is to check the material's purity by ¹H NMR and LC-MS. The expected spectral data should be confirmed against a known standard or the supplier's Certificate of Analysis. Look for unreacted precursors or degradation products. Positional isomers can also be common impurities in substituted pyridines.[1]

  • Physical Appearance: The compound is typically a solid.[2] Any significant deviation from a crystalline solid, such as a dark oil or tar-like appearance, may indicate decomposition.

  • Storage Conditions: This compound should be stored in a cool, dry, and dark place, preferably refrigerated at 2-8°C under an inert atmosphere for long-term stability.[1][2][3] Improper storage can lead to gradual degradation.

Question: What are the key structural features of this compound that influence its reactivity?

Answer: The reactivity of this molecule is a direct consequence of the electronic interplay between its substituents on the pyridine ring.

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group strongly deactivates the ring towards electrophilic substitution but powerfully activates it for Nucleophilic Aromatic Substitution (SNAr), especially at the positions ortho and para to it (C2, C4, and C6).[4][5][6]

  • Diethylamino Group (-NEt₂): This is a strong electron-donating group. Its presence at the C2 position enhances the electron density of the ring, but its effect is overcome by the potent nitro group. It also provides steric hindrance around the C2 and C3 positions.

  • Bromine Atom (-Br): Located at the C3 position, the bromine is the primary leaving group for cross-coupling reactions like Suzuki or Buchwald-Hartwig amination. Its reactivity in these reactions is influenced by the adjacent bulky diethylamino group and the overall electronic nature of the ring.

The combination of these groups makes the molecule an interesting substrate, particularly for palladium-catalyzed cross-coupling at the C-Br bond and potentially for nucleophilic substitution.

Key Properties Table
PropertyValueSource(s)
CAS Number 1065074-82-9[3][7]
Molecular Formula C₉H₁₂BrN₃O₂[3]
Molecular Weight 274.11 g/mol [3]
Appearance Solid[2]
Storage Sealed in dry, 2-8°C[3]
Section 2: Troubleshooting Common Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 3-position is a prime site for forming new carbon-carbon or carbon-nitrogen bonds via catalysis. However, substituted nitropyridines can be challenging substrates.

Scenario 1: Failed Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki coupling with a boronic acid, but I see no product formation, only starting material or decomposition. What's going wrong?

Answer: Low or no yield in Suzuki couplings involving bromopyridines is a frequent issue. The causes can be systematically diagnosed.

  • Catalyst Inhibition: The pyridine nitrogen's lone pair can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[8]

    • Solution: Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. These ligands shield the palladium center, preventing the pyridine from binding, and also facilitate the often rate-limiting oxidative addition step.[8][9]

  • Inefficient Oxidative Addition: The C-Br bond on the electron-deficient nitropyridine ring can be challenging to activate.

    • Solution: Increase the reaction temperature (80-110 °C is typical for toluene or dioxane).[10] Screen different palladium pre-catalysts; Buchwald's G3 or G4 palladacycles are often more effective than older sources like Pd(PPh₃)₄.

  • Side Reactions: Protodeboronation of the boronic acid (replacement with -H) is a major competing pathway, especially with water or acidic impurities.[8]

    • Solution: Use rigorously anhydrous and degassed solvents. Potassium trifluoroborate salts or boronic esters (e.g., pinacol esters) are more stable alternatives to boronic acids.[8] Ensure your base (e.g., K₃PO₄, K₂CO₃) is finely ground and dry.

  • Incompatible Reagents: The nitro group can potentially react with highly nucleophilic or basic organometallic reagents. While boronic acids are generally compatible, ensure your reaction isn't generating species that could reduce the nitro group.

Troubleshooting Logic for a Failed Suzuki Coupling

Suzuki_Troubleshooting Start No Product Formation in Suzuki Coupling Check_SM Verify Starting Material (NMR, LCMS) Start->Check_SM First Step Check_Reagents Assess Reagents: - Boronic Acid Quality? - Anhydrous Solvent? - Dry Base? Start->Check_Reagents If SM is pure Check_Catalyst Evaluate Catalytic System Start->Check_Catalyst If Reagents are good Check_Conditions Review Reaction Conditions Start->Check_Conditions If Catalyst is appropriate Ligand Switch to Bulky Ligand (XPhos, SPhos) Check_Catalyst->Ligand Pyridine Inhibition? Catalyst_Source Use Modern Pre-catalyst (e.g., XPhos Pd G3) Check_Catalyst->Catalyst_Source Slow Oxidative Addition? Temp Increase Temperature (80-110 °C) Check_Conditions->Temp Low Reactivity? Degas Ensure Rigorous Degassing (Ar sparge, freeze-pump-thaw) Check_Conditions->Degas Homocoupling/Decomp? Success Reaction Successful Ligand->Success Catalyst_Source->Success Temp->Success Degas->Success

Caption: Decision tree for troubleshooting a failed Suzuki coupling.

Scenario 2: Failed Buchwald-Hartwig Amination

Question: I am trying to couple an amine with the 3-bromo position using Buchwald-Hartwig conditions, but the reaction is sluggish and gives low yields.

Answer: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but its success is highly dependent on the interplay of catalyst, ligand, and base.[11][12]

  • Ligand Choice is Critical: As with Suzuki coupling, the steric and electronic properties of the ligand are paramount. For challenging, sterically hindered substrates like this one, bulky, electron-rich biarylphosphine ligands are required to promote both the oxidative addition and the final reductive elimination step.[10]

    • Solution: Screen a panel of modern Buchwald ligands. XPhos, RuPhos, and BrettPhos are excellent starting points.

  • Base Compatibility: The choice of base is crucial and can be substrate-dependent. Strong, non-nucleophilic bases are typically used.

    • Solution: Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.[12] However, if your substrate has base-sensitive functional groups (though less of a concern for the title compound), a weaker base like K₃PO₄ or Cs₂CO₃ might be necessary, often requiring higher temperatures or longer reaction times. The nitro group is generally incompatible with strong bases like KOtBu at elevated temperatures, which can lead to decomposition.[13] Careful temperature control is essential.

  • Catalyst and Reaction Setup: The active Pd(0) species is oxygen-sensitive.

    • Solution: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).[14] Use a reliable Pd(0) source like Pd₂(dba)₃ or a suitable pre-catalyst. Thoroughly degas the solvent before use.

Section 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

Question: I expected to displace the bromine atom with a strong nucleophile (e.g., an alkoxide or thiol) via SNAr, but I'm seeing no reaction. Why?

Answer: While the nitro group strongly activates the pyridine ring for SNAr, the regiochemistry is key. SNAr reactions proceed via a negatively charged intermediate (a Meisenheimer complex), and the reaction is only favorable if this charge can be delocalized onto the electron-withdrawing group.[5][15]

  • Regioselectivity: Nucleophilic attack is favored at positions ortho and para to the nitro group. In this compound, the nitro group is at C5. The positions ortho to it are C4 and C6, and the para position is C2.

  • The Problem: Your leaving group (Bromine) is at C3, which is meta to the nitro group. A nucleophile attacking this position would create a negative charge that cannot be stabilized by resonance with the nitro group.[15] Therefore, direct SNAr displacement of the 3-bromo group is electronically disfavored and highly unlikely to occur.

  • Potential Reactivity: If there were a suitable leaving group at the C2 or C6 position, SNAr would be a viable pathway.

Electronic Influence on Reactivity

Reactivity Substrate This compound NO2 -NO₂ (C5) Strong Electron Withdrawing Group Substrate->NO2 NEt2 -NEt₂ (C2) Strong Electron Donating Group Substrate->NEt2 Br -Br (C3) Leaving Group Substrate->Br SNAr SₙAr Favored at C2, C4, C6 NO2->SNAr Activates SNAr_Fail SₙAr Disfavored at C3 (meta position) NO2->SNAr_Fail Results in Coupling Pd-Coupling Favored at C3 Br->Coupling Enables Br->SNAr_Fail Results in

Caption: Electronic roles of substituents on the pyridine ring.

Section 4: Workup and Purification FAQs

Question: My reaction seems to have worked by TLC/LC-MS, but I'm having trouble isolating the product. Any tips for purification?

Answer: Purification of polar, nitrogen-containing compounds can be challenging.

  • Aqueous Workup: Amines can be tricky. During extraction, if your product is basic enough, it might partition into an acidic aqueous layer. It is sometimes advantageous to perform an acid wash (e.g., with 10% HCl) to remove basic impurities, but be aware you might lose your product as the ammonium salt into the aqueous phase.[16] Conversely, a basic wash (e.g., sat. NaHCO₃) can remove acidic byproducts.

  • Chromatography: Pyridine-containing compounds can streak on silica gel.

    • Solution 1: Add a small amount of triethylamine (~0.5-1%) to your eluent system (e.g., Hexane/Ethyl Acetate). This competes for acidic sites on the silica, leading to better peak shape.

    • Solution 2: Use neutral or basic alumina for chromatography instead of silica gel.

    • Solution 3: Recrystallization can be an effective alternative to chromatography if a suitable solvent system can be found.[1]

Question: I am using an organometallic reagent (like a Grignard or organolithium) and my reaction is a mess. What could be the issue?

Answer: Strongly basic and nucleophilic organometallic reagents like Grignards are generally incompatible with nitro groups. The reagent will preferentially attack the N=O bond of the nitro group rather than displace the bromine.[17] This leads to a complex mixture of reduction and addition products. For C-C bond formation, a Suzuki, Stille, or Negishi coupling is a far more appropriate and chemoselective choice.

Section 5: Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of an arylboronic acid with this compound. Optimization of catalyst, ligand, base, and temperature may be required.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2 mol%) and XPhos (4.5 mol%) OR XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground and dried (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst, ligand (if not using a pre-catalyst), and base under an inert atmosphere (Argon).

  • Add the this compound and the arylboronic acid to the flask.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add the anhydrous, degassed solvent via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the C-N coupling of a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%) and RuPhos (4.5 mol%) OR RuPhos Pd G3 (2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous, degassed Toluene

Procedure:

  • In a glovebox or under a strict stream of argon, add the palladium catalyst, ligand (if needed), and NaOt-Bu to an oven-dried Schlenk flask with a stir bar.

  • Add the this compound.

  • Seal the flask, evacuate and backfill with argon.

  • Add anhydrous, degassed toluene via syringe (to ~0.1 M).

  • Add the amine coupling partner (neat if liquid, or as a solution in toluene if solid) via syringe.

  • Heat the reaction mixture to 90-110 °C.

  • Monitor the reaction progress until the starting material is consumed.

  • After cooling, carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography (consider adding 0.5% Et₃N to the eluent).[10][12]

References

Technical Support Center: 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine (CAS: 1065074-82-9). This resource is designed for researchers, chemists, and drug development professionals to navigate the potential challenges and side reactions associated with the synthesis and application of this versatile pyridine derivative. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental success.

Troubleshooting Guide: Synthesis & Reactivity

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind observed side reactions and offering validated protocols for mitigation.

Question 1: During the synthesis from a di-substituted pyridine precursor, I'm observing a significant amount of a second, more polar byproduct alongside my desired product. What is it and how can I prevent it?

Answer:

This is a classic issue of competitive nucleophilic aromatic substitution (SNAr). The byproduct is likely the result of either hydrolysis of a bromo-substituent or over-alkylation.

Plausible Side Reactions:

  • Hydrolysis: If your reaction is not performed under strictly anhydrous conditions, residual water can act as a nucleophile, replacing a bromine atom with a hydroxyl group (-OH). This is particularly problematic if using basic conditions, which can generate hydroxide ions.

  • Di-substitution: When synthesizing from a precursor like 3,5-dibromopyridine, the diethylamine nucleophile can react a second time, replacing the remaining bromine atom. This leads to the formation of a di-aminated pyridine derivative. The literature on the synthesis of related 3-amino-5-bromopyridine derivatives highlights that extended heating can lead to mixtures and multiple impurities, making purification difficult.[1]

Troubleshooting & Mitigation Protocol:

  • Ensure Anhydrous Conditions:

    • Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents. If not available, distill solvents over an appropriate drying agent (e.g., sodium/benzophenone for THF, CaH₂ for DMF).

    • Run the reaction under an inert atmosphere (N₂ or Ar) to prevent atmospheric moisture ingress.

  • Control Stoichiometry and Temperature:

    • Use a slight excess (1.1-1.2 equivalents) of diethylamine, but avoid a large excess which can drive di-substitution.

    • Add the amine slowly to the reaction mixture at a lower temperature (e.g., 0°C) before gradually warming to the target reaction temperature. This helps control the initial exothermic reaction and improves selectivity.

    • Consider microwave-assisted synthesis, which can offer rapid heating and shorter reaction times, potentially minimizing the formation of thermally-driven byproducts.[1]

Verification: Use LC-MS to analyze the byproduct. A mass corresponding to [M-Br+OH] confirms hydrolysis, while a mass corresponding to [M-Br+N(Et)₂] confirms di-substitution.

Question 2: My reaction to displace the 3-bromo substituent with a nucleophile is sluggish, and upon forcing conditions (high heat), I'm seeing decomposition and a mixture of isomers. What's happening?

Answer:

The electronic nature of the pyridine ring in this compound is complex, and harsh conditions can lead to undesired pathways. The electron-donating diethylamino group at C2 and the powerful electron-withdrawing nitro group at C5 work in concert to activate the C3 position for SNAr. However, extreme conditions can initiate alternative mechanisms.

Potential Side Reactions:

  • Isomerization/Rearrangement: In the synthesis of related aminobromopyridines, the use of strong bases has been shown to lead to mixtures of isomers.[1] For instance, the reaction of 3,5-dibromopyridine with dimethylamine under certain basic conditions yielded a 1:1 mixture of the expected 3-amino product and the rearranged 4-amino isomer.[1] This can occur through a pyridyne intermediate.

  • Nitro Group Reduction: If your nucleophile or reaction conditions have reducing potential (e.g., certain sulfur nucleophiles, trace metal catalysts), the highly susceptible 5-nitro group can be partially or fully reduced to nitroso, hydroxylamino, or amino functionalities. This dramatically changes the electronic properties and reactivity of the molecule.

  • Ring Opening/Degradation: Highly substituted, electron-deficient pyridine rings can be susceptible to ring-opening by potent nucleophiles under forcing conditions.

Troubleshooting & Mitigation Protocol:

  • Catalyst-Assisted Cross-Coupling: If a direct SNAr is failing, switch to a metal-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig, Suzuki, or Sonogashira coupling). These reactions proceed via a different mechanism (oxidative addition/reductive elimination) and can be effective at lower temperatures, preserving the sensitive functional groups. The use of Pd₂(dba)₃/BINAP has been reported for successful amination of related bromopyridines.[1]

  • Solvent Choice: The choice of solvent is critical. Aprotic polar solvents like DMF, DMSO, or NMP are generally preferred for SNAr as they can stabilize the charged intermediate (Meisenheimer complex).

  • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction closely. Do not extend reaction times or increase temperatures unnecessarily once the starting material is consumed to prevent the formation of degradation products.

Data Summary: Potential Byproducts

The following table summarizes common side products that may be encountered. Mass difference is calculated relative to the parent molecule, this compound (C₉H₁₂BrN₃O₂; MW: 274.11 g/mol ).

Side Product IdentityPotential CauseExpected Mass Difference (M_byproduct - M_parent)Analytical Confirmation
Hydrolysis Product Presence of water/hydroxide-63.9 (Br replaced by OH)LC-MS, ¹H NMR (loss of aromatic signal, appearance of -OH)
Nitro-Reduced Product Unintended reducing agents-16.0 (NO₂ → NO); -32.0 (NO₂ → NH₂)LC-MS, IR (change in N-O stretch), ¹H NMR (appearance of -NH₂)
Isomeric Product Strong base, high temperature0.0 (same mass, different structure)2D NMR (COSY, NOESY) to confirm connectivity
Debrominated Product Radical reactions, certain catalysts-79.9 (loss of Br)LC-MS, ¹H NMR (disappearance of one aromatic singlet)
Visual Workflow: Troubleshooting Unexpected Byproducts

This diagram outlines a logical workflow for identifying an unknown impurity observed during a reaction involving this compound.

G start Observation: Unexpected byproduct in TLC/LC-MS characterize Step 1: Characterize Byproduct (HRMS, NMR, IR) start->characterize ms_analysis Step 2: Analyze Mass Data (Isotope pattern, M+H) characterize->ms_analysis mass_hydrolysis Mass = [M-Br+OH] ? ms_analysis->mass_hydrolysis Compare to Parent Mass mass_reduction Mass = [M-O] or [M-O2+H2] ? ms_analysis->mass_reduction mass_isomer Mass = [M] ? ms_analysis->mass_isomer mass_other Other Mass? ms_analysis->mass_other cause_hydrolysis Cause: Water/Base Contamination Solution: Use anhydrous conditions, purify reagents. mass_hydrolysis->cause_hydrolysis Yes cause_reduction Cause: Reductive Side Reaction Solution: Screen reagents for compatibility, degas solvent. mass_reduction->cause_reduction Yes cause_isomer Cause: Pyridyne or Rearrangement Solution: Avoid strong bases, lower temp, consider metal catalysis. mass_isomer->cause_isomer Yes cause_other Cause: Degradation/Dimerization Solution: Re-evaluate reaction stability, lower temp/concentration. mass_other->cause_other Yes

Caption: A troubleshooting flowchart for identifying reaction byproducts.

Frequently Asked Questions (FAQs)
  • Q: What are the recommended storage conditions for this compound?

    • A: The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and sources of ignition.[2][3] A recommended storage temperature is 2-8°C under an inert atmosphere.[4]

  • Q: What is the physical appearance of this compound?

    • A: Related aminobromonitropyridine compounds are typically yellow to light-brown crystalline solids or powders.[2][3]

  • Q: What safety precautions should be taken when handling this chemical?

    • A: Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Handle in a chemical fume hood. The compound is associated with GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4][5]

  • Q: How does the nitro group influence the reactivity of the bromine atom?

    • A: The nitro group is a strong electron-withdrawing group. Through resonance and inductive effects, it significantly reduces the electron density of the pyridine ring, particularly at the ortho (C4) and para (C6) positions. This electron deficiency makes the ring susceptible to nucleophilic attack, thereby activating the bromine at C3 for SNAr reactions.[2][6]

References

Technical Support Center: Purification of 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this compound. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges and ensure the high purity of your final product.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound. Each problem is followed by an analysis of potential causes and a set of actionable solutions.

Q1: My initial TLC analysis of the crude reaction mixture shows multiple spots. What are they, and how do I proceed?

A1: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate is indicative of a mixture of compounds. For this specific molecule, the impurities are likely a combination of unreacted starting materials, positional isomers, and reaction byproducts.

  • Likely Impurities:

    • Starting Materials: Depending on the synthetic route, you might see residual 2,3-dibromo-5-nitropyridine or 2-chloro-3-bromo-5-nitropyridine.

    • Positional Isomers: During synthesis, related isomers can form, which often have very similar polarities, making them difficult to separate. The synthesis of related 3-amino-5-bromopyridine derivatives is known to produce mixtures and multiple impurities that complicate purification.[1]

    • Side-Products: Over-bromination or reactions with trace amounts of water can lead to undesired byproducts. For instance, the synthesis of a related compound, 5-bromo-3-diisopropylaminopyridine, was reported to produce two by-products that caused purification issues.[1]

  • Recommended Action:

    • Characterization: Before proceeding with large-scale purification, try to identify the major spots using analytical techniques if possible. A co-spot with your starting material on the TLC can confirm its presence.

    • Strategic Purification: A multi-step purification strategy is often most effective. Start with a liquid-liquid extraction to remove baseline impurities, followed by column chromatography for separation of closely related compounds.

Q2: I'm struggling to achieve good separation with column chromatography. The spots are either streaking or not separating well.

A2: Poor separation or streaking on a silica gel column is a common issue that typically points to problems with the chosen mobile phase, sample loading, or interactions with the stationary phase.

  • Causality and Solutions:

    • Incorrect Solvent Polarity: The goal is to have your target compound move off the column with a Retention Factor (Rf) of approximately 0.3-0.4 on your TLC plate. If the Rf is too high (>0.5), the components will elute too quickly without separating. If it's too low (<0.2), the bands will broaden, leading to poor resolution.

      • Solution: Systematically vary the ratio of your solvent system. A common starting point for compounds like this is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). Adjust the ratio to achieve the target Rf on a TLC plate before running the column.

    • Streaking/Tailing: The amine group on your compound is basic and can interact strongly with the acidic silanol groups on the surface of the silica gel, causing tailing.

      • Solution: Add a small amount of a basic modifier to your mobile phase. Typically, adding 0.5-1% triethylamine (NEt₃) will neutralize the acidic sites on the silica gel, resulting in sharper, more symmetrical peaks.[2]

    • Sample Overloading: Loading too much crude material onto the column will saturate the stationary phase and prevent proper separation.

      • Solution: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel used for the column. For difficult separations, a lower ratio (e.g., 1:100) is recommended.

ProblemPotential CauseRecommended Solution
Poor Separation Incorrect mobile phase polarity.Optimize the solvent system using TLC to achieve an Rf of 0.3-0.4 for the target compound.
Streaking/Tailing Strong interaction with acidic silica.Add 0.5-1% triethylamine to the mobile phase.
Broad Bands Sample is not concentrated enough or column was run too slowly.Load the sample in a minimal volume of solvent and maintain consistent flow.
Cracked Column Improperly packed silica gel.Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.
Q3: My attempt at recrystallization resulted in an oil, or no crystals formed at all. What should I do?

A3: "Oiling out" or failure to crystallize during recrystallization usually means the solvent is too non-polar for the compound at low temperatures, the compound is still too impure, or cooling occurred too rapidly.

  • Troubleshooting Steps:

    • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Allow it to cool very slowly to room temperature, and then transfer to a 0-4°C refrigerator. Rapid cooling promotes oil formation.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

    • Re-evaluate the Solvent System: The solvent may not be optimal. For related aminonitropyridines, solvents like ethyl methyl ketone have been used successfully.[3] You may need to use a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Heat to clarify and then cool slowly.

Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system for column chromatography?

A1: A good starting point for developing a mobile phase for the purification of this compound on a silica gel column is a mixture of hexanes (or petroleum ether) and ethyl acetate. Begin with a low polarity mixture, such as 95:5 (Hexanes:Ethyl Acetate), and gradually increase the proportion of ethyl acetate while monitoring the separation by TLC. A system that provides an Rf value of 0.3-0.4 for the target compound is generally ideal for column chromatography.

Q2: How can I confirm the purity and identity of my final product?

A2: A combination of techniques should be used to confirm both the purity and the chemical identity of your compound.

  • Purity Assessment:

    • TLC: The purified compound should appear as a single spot on a TLC plate, ideally in multiple solvent systems.

    • HPLC: High-Performance Liquid Chromatography is a more quantitative method. A pure compound should show a single, sharp peak. Reverse-phase HPLC methods are often suitable for this type of molecule.[4]

    • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2°C). Impurities tend to broaden and depress the melting point.

  • Identity Confirmation:

    • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your compound. The chemical shifts, integration, and coupling patterns should be consistent with the expected structure of this compound.

    • Mass Spectrometry (MS): This technique will confirm the molecular weight of your compound. Look for the molecular ion peak [M]+ and the characteristic isotopic pattern of a bromine-containing compound ([M]+ and [M+2]+ peaks in an approximate 1:1 ratio).

Q3: What are the recommended storage conditions for this compound?

A3: Based on supplier safety data sheets and the general stability of similar nitro-aromatic and amino compounds, this compound should be stored in a cool, dry, and dark place. For long-term stability, it is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[5]

Experimental Protocols & Visualizations
Protocol 1: Silica Gel Column Chromatography

Objective: To purify crude this compound using silica gel flash chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Mobile Phase: Hexanes/Ethyl Acetate (optimized ratio from TLC analysis) with 0.5% Triethylamine

  • Chromatography column, collection tubes, TLC plates, UV lamp

Procedure:

  • Prepare the Column: Securely clamp the column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column, tapping the side gently to ensure even packing. Allow the solvent to drain until it is level with the top of the silica bed. Never let the column run dry.

  • Load the Sample: Dissolve the crude compound in a minimal amount of the mobile phase or dichloromethane. In a separate flask, add a small amount of silica gel (about 1-2 times the weight of your crude product) and add your dissolved sample. Evaporate the solvent completely to create a dry, free-flowing powder. Carefully add this powder to the top of the column bed.

  • Elute the Column: Gently add the mobile phase to the column. Begin eluting with the determined solvent system, applying gentle pressure if necessary.

  • Collect and Monitor Fractions: Collect the eluent in a series of test tubes. Monitor the separation by spotting collected fractions on a TLC plate and visualizing under a UV lamp.

  • Combine and Evaporate: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

Diagram: General Purification Workflow

G cluster_main Purification Workflow Crude Crude Product (Mixture of compounds) Extract Liquid-Liquid Extraction (Optional preliminary cleanup) Crude->Extract Decision Assess Purity (TLC) Extract->Decision Column Column Chromatography (For complex mixtures) Decision->Column Multiple Spots Recryst Recrystallization (For final polishing) Decision->Recryst Minor Impurities Column->Recryst Pure Pure Product (Verify with NMR, MS, HPLC) Column->Pure Recryst->Pure

Caption: A typical workflow for purifying the target compound.

Diagram: Troubleshooting TLC Separation

G cluster_troubleshooting Troubleshooting Poor TLC Separation Start Problem: Poor TLC Separation CheckRf Is Rf between 0.2 and 0.5? Start->CheckRf CheckShape Is the spot streaking? CheckRf->CheckShape Yes AdjustPolarity Adjust Solvent Polarity: - More polar solvent to increase Rf - Less polar solvent to decrease Rf CheckRf->AdjustPolarity No AddModifier Add Modifier: Add 0.5-1% Triethylamine to mobile phase CheckShape->AddModifier Yes CheckConc Is the sample too concentrated? CheckShape->CheckConc No AdjustPolarity->CheckRf Success Good Separation Achieved AddModifier->Success Dilute Dilute sample before spotting CheckConc->Dilute Yes CheckConc->Success No Dilute->Success

Caption: A flowchart for diagnosing and solving common TLC issues.

References

Technical Support Center: Synthesis of 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions based on established principles of organic chemistry and field-proven insights.

Introduction to Synthetic Strategy

The synthesis of this compound presents several challenges, primarily concerning regioselectivity during the electrophilic aromatic substitution steps (bromination and nitration). The electron-donating diethylamino group and the electron-withdrawing nitro group, along with the pyridine ring's inherent reactivity, create a complex system. The order of the bromination and nitration steps is a critical strategic decision that significantly impacts the feasibility and outcome of the synthesis. This guide will explore the two most probable synthetic routes and the challenges associated with each.

A general overview of the synthetic considerations is depicted below:

Synthetic Overview 2-(Diethylamino)pyridine 2-(Diethylamino)pyridine Route A Route A 2-(Diethylamino)pyridine->Route A Bromination Route B Route B 2-(Diethylamino)pyridine->Route B Nitration Final Product This compound Route A->Final Product Nitration Route B->Final Product Bromination

Caption: Possible synthetic routes to the target molecule.

Troubleshooting Guide: Route A - Bromination Followed by Nitration

This route involves the initial bromination of 2-(N,N-diethylamino)pyridine to yield 3-bromo-2-(N,N-diethylamino)pyridine, followed by nitration.

Step 1: Bromination of 2-(N,N-diethylamino)pyridine

Objective: To regioselectively introduce a bromine atom at the C3 position.

Problem Potential Cause Troubleshooting & Optimization
Low Yield of 3-Bromo Isomer The diethylamino group is a strong activating group, directing electrophiles to the ortho (C3) and para (C5) positions. Steric hindrance from the diethylamino group can favor substitution at the C5 position.- Choice of Brominating Agent: Use a less reactive and bulkier brominating agent like N-Bromosuccinimide (NBS) instead of molecular bromine (Br₂) to enhance selectivity for the less sterically hindered position. - Solvent Effects: Perform the reaction in a non-polar solvent to minimize the formation of highly reactive brominating species.
Formation of Di-brominated Byproducts Over-bromination can occur due to the high reactivity of the pyridine ring activated by the diethylamino group.- Stoichiometry Control: Use a slight deficiency or an equimolar amount of the brominating agent. - Slow Addition: Add the brominating agent dropwise at low temperatures to maintain control over the reaction.
Difficult Purification The presence of the C5-bromo isomer and di-bromo byproducts, which have similar polarities to the desired product, complicates purification by column chromatography.- Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent system to selectively crystallize the desired isomer. - Chromatography Optimization: Use a high-resolution silica gel and a finely tuned eluent system (e.g., a gradient of ethyl acetate in hexanes) for better separation.
Step 2: Nitration of 3-Bromo-2-(N,N-diethylamino)pyridine

Objective: To introduce a nitro group at the C5 position.

Problem Potential Cause Troubleshooting & Optimization
Low Yield of 5-Nitro Isomer The nitrating conditions might not be optimal, leading to incomplete reaction or decomposition.- Nitrating Mixture: A standard nitrating mixture of concentrated sulfuric acid and nitric acid is typically effective. The ratio of these acids can be optimized.[1] - Temperature Control: Maintain a low temperature (typically 0-5 °C) during the addition of the substrate to the nitrating mixture to prevent side reactions.[1]
Formation of Unwanted Nitro Isomers Although the C3 position is blocked by bromine, nitration could potentially occur at other positions if the conditions are too harsh.- Reaction Time and Temperature: Monitor the reaction closely by TLC. Avoid prolonged reaction times or elevated temperatures.
Product Decomposition The product can be sensitive to strongly acidic and high-temperature conditions.- Careful Quenching: Quench the reaction by pouring the mixture onto crushed ice to dissipate heat and dilute the acid. - Controlled Neutralization: Neutralize the acidic solution slowly with a base (e.g., NaOH solution) while keeping the temperature low.

Troubleshooting Guide: Route B - Nitration Followed by Bromination

This route begins with the nitration of 2-(N,N-diethylamino)pyridine to form 2-(N,N-diethylamino)-5-nitropyridine, followed by bromination.

Step 1: Nitration of 2-(N,N-diethylamino)pyridine

Objective: To regioselectively introduce a nitro group at the C5 position.

Problem Potential Cause Troubleshooting & Optimization
Predominant Formation of the 3-Nitro Isomer The diethylamino group is an ortho, para-director. The formation of the 3-nitro (ortho) isomer is a common challenge in the nitration of 2-aminopyridines.[2]- Reaction Conditions: The ratio of sulfuric acid to nitric acid and the reaction temperature are critical. Higher concentrations of sulfuric acid and lower temperatures can favor the formation of the 5-nitro isomer.[3] - Use of Oleum: In some cases, using fuming sulfuric acid (oleum) can improve the yield of the desired isomer by ensuring an anhydrous medium.
Low Overall Yield The pyridine nitrogen can be protonated under strongly acidic conditions, deactivating the ring towards electrophilic substitution.- Optimization of Acid Concentration: While strong acid is necessary to generate the nitronium ion, excessive acidity can inhibit the reaction. Fine-tuning the amount of sulfuric acid is crucial.[3]
Complex Product Mixture The formation of both 3-nitro and 5-nitro isomers leads to a difficult separation.- Chromatography: Careful column chromatography is often required. The polarity difference between the two isomers may be slight, necessitating a shallow solvent gradient. - Recrystallization: If there is a significant difference in the solubility of the isomers, fractional crystallization can be attempted.
Step 2: Bromination of 2-(N,N-diethylamino)-5-nitropyridine

Objective: To introduce a bromine atom at the C3 position.

Problem Potential Cause Troubleshooting & Optimization
Low Reactivity The pyridine ring is deactivated by the electron-withdrawing nitro group at the C5 position.- Harsher Conditions: This step may require more forcing conditions than the bromination of the non-nitrated precursor. This could include higher temperatures or a more reactive brominating agent. - Lewis Acid Catalysis: The use of a Lewis acid catalyst might be necessary to activate the brominating agent.
Poor Regioselectivity Even with the deactivating nitro group, there is a possibility of substitution at other positions if the conditions are too harsh.- Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a good choice for achieving regioselectivity in the bromination of deactivated aromatic systems.[4]
Side Reactions The combination of a deactivated ring and potentially harsh reaction conditions can lead to side reactions and decomposition.- Careful Monitoring: Monitor the reaction progress by TLC to determine the optimal reaction time and prevent the formation of degradation products.

General Purification Challenges

The purification of this compound and its intermediates can be challenging due to the presence of isomers with similar physical properties.

Purification Workflow Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization If solid Column Chromatography Column Chromatography Crude Product->Column Chromatography If oil or recrystallization fails Recrystallization->Column Chromatography Impurities remain Pure Product Pure Product Recrystallization->Pure Product Successful Column Chromatography->Pure Product

Caption: A general workflow for the purification of the target compound.

Recrystallization Troubleshooting
Problem Potential Cause Solution
Compound does not dissolve The chosen solvent is not polar enough.Select a more polar solvent or a solvent mixture. Ethanol or ethyl acetate are often good starting points for polar aromatic compounds.[5]
Oiling out instead of crystallization The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent.Add a small seed crystal of the pure compound. Alternatively, try a solvent with a lower boiling point or a mixed solvent system.
Poor recovery of purified product The compound is too soluble in the chosen solvent, even at low temperatures.Use a less polar solvent or a mixed solvent system where the compound is soluble when hot but sparingly soluble when cold.
Column Chromatography Troubleshooting
Problem Potential Cause Solution
Poor separation of isomers The polarity of the eluent is too high or too low, or the isomers have very similar polarities.Use a shallow gradient of a more polar solvent in a non-polar solvent (e.g., 0-20% ethyl acetate in hexanes). Using high-performance liquid chromatography (HPLC) may be necessary for very difficult separations.
Product streaking on the column The compound is too polar for the silica gel, or the sample was overloaded.Add a small amount of a polar modifier like triethylamine to the eluent to reduce tailing. Ensure the sample is loaded in a concentrated band using a minimal amount of solvent.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred, Route A or Route B?

A1: The choice of route depends on the relative ease of controlling regioselectivity in each step. Nitration of 2-(dialkylamino)pyridines is notoriously difficult to control, often giving mixtures of 3- and 5-nitro isomers.[2] Therefore, Route A (bromination followed by nitration) is often theoretically preferable. By first introducing the bromo group at the 3-position, you block one of the positions most activated by the diethylamino group, which can lead to a more selective nitration at the 5-position.

Q2: What are the key safety precautions to take during this synthesis?

A2: The nitration step requires the use of concentrated nitric and sulfuric acids, which are highly corrosive. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. The reaction can be exothermic, so slow addition and careful temperature control are essential to prevent runaway reactions. Brominating agents like Br₂ are toxic and corrosive, while NBS is a lachrymator. Handle these reagents with care in a fume hood.

Q3: How can I confirm the identity and purity of the final product?

A3: The identity of this compound should be confirmed using a combination of spectroscopic techniques:

  • ¹H NMR: To determine the proton environment and confirm the substitution pattern on the pyridine ring.

  • ¹³C NMR: To identify all the unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern of bromine. Purity should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), and by measuring the melting point if the compound is a solid.

Q4: Are there any alternative methods for the bromination step?

A4: Besides using Br₂ or NBS, other brominating agents can be considered. For example, a Sandmeyer-type reaction could be an alternative if starting from an amino-substituted precursor. This would involve diazotization of an amino group followed by treatment with a copper(I) bromide solution.[6]

Q5: What are the recommended storage conditions for this compound?

A5: Based on the properties of similar bromo-nitro aromatic compounds, it is advisable to store the product in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation over time. For long-term storage, refrigeration at 2-8°C is recommended.[5]

References

Validation & Comparative

A Technical Guide to the Cross-Coupling Reactivity of 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine and its Bromo-Pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, particularly within drug discovery and materials science, substituted pyridines represent a class of privileged scaffolds. Their prevalence in pharmaceuticals and functional materials necessitates a deep understanding of their reactivity to enable the efficient construction of complex molecular architectures. This guide provides an in-depth technical comparison of 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine with other key bromo-pyridine building blocks, focusing on their performance in palladium-catalyzed cross-coupling reactions. By examining the interplay of electronic and steric effects, this document aims to equip researchers with the insights needed for informed substrate selection and reaction optimization.

Introduction: The Modulated Reactivity of the Pyridine Core

The pyridine ring, an electron-deficient heterocycle, offers a versatile platform for functionalization. The introduction of a bromine atom provides a reactive handle for a multitude of cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The reactivity of the C-Br bond, however, is not uniform across different bromo-pyridine isomers and is significantly modulated by the presence of other substituents. This guide will dissect the unique reactivity profile of this compound, a substrate featuring a confluence of electron-donating and electron-withdrawing groups, and compare it to other synthetically important bromo-pyridines.

Synthesis of this compound: A Plausible Route

While a definitive, high-yielding synthesis of this compound is not extensively documented in readily available literature, a plausible and logical synthetic pathway can be proposed based on established transformations of pyridine derivatives. The likely precursor, 2-amino-3-bromo-5-nitropyridine, is accessible through the bromination of 2-amino-5-nitropyridine or the nitration of 2-amino-3-bromopyridine.[1][2][3] Subsequent N,N-diethylation of 2-amino-3-bromo-5-nitropyridine would yield the target compound. This transformation could potentially be achieved through reductive amination with acetaldehyde in the presence of a suitable reducing agent, or via direct alkylation with an ethyl halide, although the latter may present challenges with over-alkylation or competing side reactions.[4]

Synthesis_of_3-Bromo-NN-diethyl-5-nitropyridin-2-amine cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product 2-amino-5-nitropyridine 2-amino-5-nitropyridine 2-amino-3-bromo-5-nitropyridine 2-amino-3-bromo-5-nitropyridine 2-amino-5-nitropyridine->2-amino-3-bromo-5-nitropyridine Bromination (e.g., Br2, Acetic Acid) This compound This compound 2-amino-3-bromo-5-nitropyridine->this compound N,N-diethylation (e.g., Reductive Amination with Acetaldehyde)

Figure 1: Plausible synthetic route to this compound.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The performance of a bromo-pyridine substrate in cross-coupling reactions is a delicate balance of electronic and steric factors. The electron-withdrawing nature of the pyridine nitrogen generally activates the C-Br bond towards oxidative addition to the palladium catalyst, a crucial step in the catalytic cycle.[5] However, the positioning and electronic character of other substituents can either enhance or diminish this effect.

Electronic Profile of this compound:

This molecule presents a fascinating electronic dichotomy. The potent electron-withdrawing nitro group at the 5-position significantly decreases the electron density of the pyridine ring, thereby activating the C3-Br bond for oxidative addition. Conversely, the N,N-diethylamino group at the 2-position is a strong electron-donating group through resonance.[6][7] This donation partially counteracts the effect of the nitro group and the ring nitrogen, yet the overall electronic character of the ring remains deficient. The proximity of the strongly donating amino group to the reacting center can also influence the stability of intermediates in the catalytic cycle.

Steric Considerations:

The N,N-diethylamino group at the 2-position introduces significant steric bulk in the vicinity of the C3-Br bond. This steric hindrance can impede the approach of the bulky palladium catalyst, potentially leading to slower reaction rates compared to less substituted analogs.[8][9]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds.[10] When comparing this compound to other bromo-pyridines, several factors come into play.

SubstrateKey Substituents & PositionsExpected Reactivity in Suzuki CouplingRationale
This compound 2-N,N-diethylamino, 3-Bromo, 5-NitroModerate to Good The strong electron-withdrawing nitro group at the 5-position activates the C-Br bond. However, the bulky N,N-diethylamino group at the 2-position may sterically hinder the approach of the palladium catalyst, potentially requiring more forcing conditions or specialized ligands.
2-Amino-3-bromo-5-nitropyridine 2-Amino, 3-Bromo, 5-NitroGood Similar electronic activation from the nitro group as the title compound. The primary amino group is less sterically demanding than the N,N-diethylamino group, likely leading to faster reaction rates.[2]
3-Bromo-5-nitropyridine 3-Bromo, 5-NitroHigh Possesses strong electronic activation from the nitro group without the steric hindrance or the strong electron-donating effect of an amino group at the 2-position. This combination is expected to lead to high reactivity.
2-Bromo-5-nitropyridine 2-Bromo, 5-NitroHigh The bromine at the 2-position is highly activated by both the ring nitrogen and the nitro group. This substrate is generally very reactive in Suzuki couplings.[11]

Experimental Protocol: Suzuki-Miyaura Coupling of a Substituted Bromopyridine

This protocol is a general guideline and may require optimization for specific substrates.

Suzuki_Workflow start Combine Bromopyridine, Arylboronic Acid, and Base step1 Evacuate and backfill with inert gas (e.g., Argon) 3x start->step1 step2 Add degassed solvent (e.g., 1,4-Dioxane/Water) step1->step2 step3 Add Palladium Catalyst (e.g., Pd(PPh3)4) step2->step3 step4 Heat reaction mixture (e.g., 85-95 °C) with stirring step3->step4 step5 Monitor reaction by TLC or LC-MS step4->step5 step6 Cool to room temperature and perform aqueous work-up step5->step6 step7 Purify by column chromatography step6->step7 end Isolated Product step7->end

Figure 2: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

  • To a dry Schlenk flask, add the bromo-pyridine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Add the palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol%).

  • Heat the reaction mixture to 85-95 °C with vigorous stirring for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[12][13] The reactivity of bromo-pyridines in this reaction is also heavily influenced by their substitution pattern.

SubstrateKey Substituents & PositionsExpected Reactivity in Buchwald-Hartwig AminationRationale
This compound 2-N,N-diethylamino, 3-Bromo, 5-NitroModerate The electronic activation from the nitro group is beneficial. However, the steric hindrance from the adjacent N,N-diethylamino group could be a significant challenge, potentially requiring sterically demanding phosphine ligands (e.g., Buchwald ligands) for efficient coupling.[4][14]
2-Amino-3-bromo-5-nitropyridine 2-Amino, 3-Bromo, 5-NitroGood The primary amino group presents less steric hindrance. The substrate is still electronically activated. The presence of the N-H bond on the substrate could potentially lead to side reactions or catalyst inhibition, but with appropriate ligand and base selection, good yields are expected.[2]
3-Bromo-5-nitropyridine 3-Bromo, 5-NitroHigh Strong electronic activation and lack of steric hindrance around the bromine atom make this an excellent substrate for Buchwald-Hartwig amination.
2-Bromo-5-nitropyridine 2-Bromo, 5-NitroHigh The C2-Br bond is highly activated, leading to efficient coupling.

Experimental Protocol: Buchwald-Hartwig Amination of a Substituted Bromopyridine

This protocol is a general guideline and may require optimization for specific substrates.

Buchwald_Hartwig_Workflow start Combine Palladium Pre-catalyst, Ligand, and Base in a Schlenk flask step1 Evacuate and backfill with inert gas (e.g., Argon) 3x start->step1 step2 Add anhydrous solvent (e.g., Toluene) step1->step2 step3 Add Bromopyridine and Amine step2->step3 step4 Heat reaction mixture (e.g., 80-110 °C) with stirring step3->step4 step5 Monitor reaction by TLC or LC-MS step4->step5 step6 Cool to room temperature and perform aqueous work-up step5->step6 step7 Purify by column chromatography step6->step7 end Isolated Product step7->end

Figure 3: General experimental workflow for a Buchwald-Hartwig amination reaction.

  • To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4-2.0 eq.).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed toluene.

  • Add the bromo-pyridine (1.0 eq.) and the amine coupling partner (1.1-1.2 eq.).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling provides a direct route to alkynylated pyridines.[15][16] The reactivity trends in this reaction generally parallel those of the Suzuki and Buchwald-Hartwig reactions.

SubstrateKey Substituents & PositionsExpected Reactivity in Sonogashira CouplingRationale
This compound 2-N,N-diethylamino, 3-Bromo, 5-NitroModerate The electronic activation by the nitro group is advantageous. However, the steric bulk of the N,N-diethylamino group may necessitate higher catalyst loadings or longer reaction times.
2-Amino-3-bromo-5-nitropyridine 2-Amino, 3-Bromo, 5-NitroGood This substrate has been shown to undergo Sonogashira coupling with good to excellent yields, demonstrating the compatibility of the 2-amino-3-bromo-5-nitropyridine scaffold with these reaction conditions.[2][15] The less hindered nature compared to the N,N-diethyl derivative is a key advantage.
3-Bromo-5-nitropyridine 3-Bromo, 5-NitroHigh Strong electronic activation and minimal steric hindrance make this a highly reactive substrate for Sonogashira coupling.
2-Bromo-5-nitropyridine 2-Bromo, 5-NitroHigh The activated C2-Br bond readily participates in Sonogashira coupling reactions.

Experimental Protocol: Sonogashira Coupling of a Substituted Bromopyridine

This protocol is a general guideline and may require optimization for specific substrates.

Sonogashira_Workflow start Combine Palladium Catalyst, Copper(I) Iodide, and Ligand step1 Evacuate and backfill with inert gas (e.g., Argon) 3x start->step1 step2 Add anhydrous, degassed solvent (e.g., DMF) and Base (e.g., Et3N) step1->step2 step3 Add Bromopyridine and Terminal Alkyne step2->step3 step4 Heat reaction mixture (e.g., 60-100 °C) with stirring step3->step4 step5 Monitor reaction by TLC or LC-MS step4->step5 step6 Cool to room temperature and perform aqueous work-up step5->step6 step7 Purify by column chromatography step6->step7 end Isolated Product step7->end

Figure 4: General experimental workflow for a Sonogashira coupling reaction.

  • To a dry Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), copper(I) iodide (CuI, 2-5 mol%), and a phosphine ligand if required.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add an anhydrous, degassed solvent such as DMF, followed by a base (e.g., triethylamine).

  • Add the bromo-pyridine (1.0 eq.) and the terminal alkyne (1.2-1.5 eq.).

  • Heat the reaction mixture to 60-100 °C with stirring for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute with an organic solvent and wash with aqueous ammonium chloride, water, and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion and Future Outlook

This compound emerges as a pyridine building block with a nuanced reactivity profile. The strong electronic activation afforded by the 5-nitro group renders its C-Br bond susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. However, the steric encumbrance of the 2-N,N-diethylamino group presents a potential kinetic barrier that may necessitate tailored catalytic systems, such as those employing sterically demanding biaryl phosphine ligands, to achieve optimal results.

In comparison to less sterically hindered analogs like 2-amino-3-bromo-5-nitropyridine and 3-bromo-5-nitropyridine, this compound is anticipated to exhibit moderated reactivity. While this may require more rigorous optimization of reaction conditions, the unique electronic and steric environment it provides can be strategically leveraged in the synthesis of novel compounds where fine-tuning of molecular architecture is paramount.

For drug development professionals and medicinal chemists, the N,N-diethylamino moiety can offer advantages in terms of physicochemical properties, such as solubility and metabolic stability, making the exploration of its synthetic utility in cross-coupling reactions a worthwhile endeavor. Further systematic studies directly comparing the reactivity of this and other substituted bromo-pyridines will undoubtedly contribute to a more predictive and efficient approach to the synthesis of next-generation pyridine-containing molecules.

References

Comparative Analysis of the Biological Activity of 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds, including numerous FDA-approved drugs.[1] Its derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3] This guide focuses on the potential biological activities of a specific, yet underexplored subclass: 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine and its derivatives.

Due to the limited direct research on this specific compound, this guide provides a comparative analysis, leveraging experimental data from structurally related substituted nitropyridine and bromopyridine derivatives. By examining the structure-activity relationships (SAR) of these analogs, we can extrapolate and propose promising avenues for the synthesis and evaluation of novel therapeutic agents based on the 3-bromo-5-nitropyridine core. This document is intended for researchers, scientists, and drug development professionals seeking to explore new chemical space in oncology and infectious diseases.

The Anticancer Potential: A Comparative Overview

Substituted pyridine derivatives have shown significant promise as anticancer agents.[4] The introduction of specific functional groups, such as halogens (bromo) and electron-withdrawing groups (nitro), can profoundly influence cytotoxic potency and selectivity.

In Vitro Cytotoxicity Data of Related Pyridine Derivatives

The primary method for assessing anticancer potential is to measure a compound's ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) are key metrics, with lower values indicating higher potency. The following tables summarize data from various studies on pyridine derivatives, providing a benchmark for comparison.

Table 1: Cytotoxic Activity of Pyridine-Based Azomethine Derivatives

CompoundHCT-15 (Colon Cancer) (IC50 in µM)MCF-7 (Breast Cancer) (IC50 in µM)
3a >100>100
3b 85.1292.14
3c 65.2478.45
3d 50.1265.23
3e 35.1845.87
3f 24.1133.54
3g 15.2321.11
3h 9.8715.21
Data synthesized from a comparative analysis of substituted pyridine derivatives.[4]

Table 2: Cytotoxic Activity of Tetralin-Linked Pyridine Derivatives

CompoundHela (Cervical Cancer) (IC50 in µg/mL)MCF-7 (Breast Cancer) (IC50 in µg/mL)
3a (Chalcone) 3.54.5
6a (Oxopyridine) 10.915.6
7a (Thioxopyridine) 5.912.5
5-Fluorouracil (Ref.) 5.07.5
These results indicate that chalcone derivatives and thioxopyridines linked to a tetralin moiety show potent activity, in some cases exceeding the reference drug 5-Fluorouracil.[5]
Structure-Activity Relationship (SAR) Insights

Analysis of the broader class of substituted pyridines reveals key trends that can guide the design of novel derivatives of this compound:

  • Role of Halogens: The presence of bromine or chlorine on the pyridine ring often enhances cytotoxic activity.[1][5] This is likely due to increased lipophilicity, facilitating cell membrane penetration, and the ability to form halogen bonds with target proteins.

  • Impact of the Nitro Group: The nitro group is a strong electron-withdrawing feature. In compounds like 3-Bromo-5-nitropyridin-2-amine, it can polarize the molecule, potentially influencing interactions with biological targets.[6] Furthermore, the nitro group can serve as a masked electrophile, enabling covalent enzyme inhibition under specific conditions.[7]

  • Amine Substituents: The nature of the substituent at the 2-amino position is critical. The N,N-diethyl group in the title compound is a moderately bulky, lipophilic moiety. Varying this group (e.g., to dimethylamine, piperidine, or morpholine) would systematically probe the steric and electronic requirements of the binding pocket of a potential target. A related compound, 3-Bromo-2-(N,N-dimethyl)amino-5-nitropyridine, is commercially available and serves as a close structural analog for such comparative studies.[8][9]

Beyond Cancer: Antimicrobial and Enzyme Inhibition Activity

The functional groups present in this compound suggest potential applications beyond oncology.

Antimicrobial Properties

Nitropyridine derivatives have been investigated for their antimicrobial effects. For instance, certain pyridoxazinone derivatives synthesized from 3-hydroxy-2-nitropyridine showed high antibacterial activity against E. faecalis (MIC 7.8 μg/mL) and S. aureus (MIC 31.2 μg/mL), as well as antifungal activity.[10] The combination of a pyridine core, a nitro group, and a halogen suggests that derivatives of our title compound are worthy of screening against bacterial and fungal pathogens.

Enzyme Inhibition

The pyridine ring is a key component of many enzyme inhibitors.[11] A notable example involves a 5-nitropyridin-2-yl derivative that exhibited dual inhibition of chymotrypsin (IC50 = 8.67 ± 0.1 μM) and urease (IC50 = 29.21 ± 0.98 μM).[10]

A particularly compelling hypothesis for the nitro group's function is its potential role in targeted covalent inhibition. Research has shown that a nitroalkane can react with an active-site cysteine residue to form a stable thiohydroximate adduct, effectively inactivating the enzyme.[7] This mechanism requires the nitro group to be activated by conversion to its nitronic acid tautomer, a process that could be facilitated by acidic and nucleophilic residues in an enzyme's active site. This suggests that 3-bromo-5-nitropyridine derivatives could be designed as covalent inhibitors for enzymes with suitably positioned cysteine residues.

Experimental Design and Protocols

To empirically validate the therapeutic potential of novel this compound derivatives, a structured experimental workflow is essential.

General Workflow for Synthesis and Biological Screening

The process begins with the synthesis of a library of derivatives, followed by systematic screening for biological activity and subsequent analysis to determine structure-activity relationships.

G cluster_0 Compound Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis Start Starting Material (e.g., 2-amino-3-bromo-5-nitropyridine) Synth Chemical Synthesis (e.g., N-alkylation, Suzuki coupling) Start->Synth Purify Purification & Characterization (HPLC, NMR, MS) Synth->Purify Library Derivative Library Purify->Library Screen Primary Screening (e.g., MTT Assay @ single high concentration) Library->Screen DoseResp Dose-Response Assay (IC50 Determination) Screen->DoseResp Mech Mechanism of Action Studies (e.g., Enzyme Inhibition, Pathway Analysis) DoseResp->Mech SAR Structure-Activity Relationship (SAR) Analysis DoseResp->SAR Mech->SAR LeadOpt Lead Optimization SAR->LeadOpt

Workflow for Derivative Synthesis and Screening.
Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol describes a standard, self-validating method for determining the IC50 values of synthesized compounds against cancer cell lines. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116).[2]

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Test compounds dissolved in DMSO (stock solution).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • 96-well microtiter plates.

  • Multichannel pipette, incubator (37°C, 5% CO2), microplate reader.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere. The choice of incubation time is critical; it must be long enough for the compound to exert its effect but short enough to prevent control cells from becoming over-confluent.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Potential Mechanisms of Action

Understanding the molecular mechanism by which a compound exerts its effect is crucial for drug development. For pyridine derivatives, several pathways have been implicated.

Inhibition of Signaling Pathways

Some pyridine derivatives are known to modulate key cellular signaling pathways involved in cancer cell proliferation and survival.[4] One such critical pathway is the RAS/RAF/MEK/ERK pathway, which is frequently hyperactivated in various cancers, including melanoma.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF BRAF / RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Pyridine Pyridine Derivative (Potential Inhibitor) Pyridine->RAF Inhibition? Pyridine->MEK Inhibition?

Proposed inhibition of the BRAF/MEK/ERK pathway.[4]

Conclusion and Future Directions

While direct biological data for this compound is scarce, a comparative analysis of related structures provides a strong rationale for its investigation as a scaffold for novel therapeutic agents. The combined presence of the bromo, nitro, and diethylamino functionalities offers a unique chemical space with high potential for potent and selective activity.

Future research should focus on:

  • Synthesis of a Focused Library: Create derivatives by modifying the N,N-diethylamino group and exploring substitutions at other positions of the pyridine ring.

  • Broad Biological Screening: Evaluate the synthesized library against a diverse panel of cancer cell lines (e.g., the NCI-60 panel) and a panel of clinically relevant bacterial and fungal strains.[4]

  • Mechanism of Action Studies: For active compounds, investigate the underlying mechanism, including target identification, pathway analysis, and assessment of the potential for covalent enzyme inhibition.

By leveraging the insights from existing pyridine chemistry, a systematic exploration of this compound derivatives represents a promising strategy for the discovery of next-generation anticancer and antimicrobial drugs.

References

A Comprehensive Guide to the Structural Confirmation of 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of reliable and reproducible research. This guide provides an in-depth, multi-faceted analytical approach to confirm the structure of 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine, a substituted pyridine with potential applications in medicinal chemistry and materials science. By integrating experimental data with spectroscopic predictions, this document offers a robust workflow for structural elucidation and distinguishes the target molecule from potential synthetic isomers.

Introduction: The Importance of Unambiguous Structural Assignment

Substituted pyridines are a class of heterocyclic compounds of significant interest in pharmaceutical and agrochemical research due to their diverse biological activities. The precise arrangement of substituents on the pyridine ring is critical, as even minor positional changes can drastically alter a compound's chemical properties and biological efficacy. This compound (Figure 1) presents a specific substitution pattern that requires careful analytical confirmation to rule out other possible isomers that could arise during synthesis, such as those with the diethylamino or nitro groups at different positions.

This guide will compare the expected analytical data for this compound with that of two key potential isomers: 3-Bromo-N,N-diethyl-5-nitropyridin-4-amine and 5-Bromo-N,N-diethyl-3-nitropyridin-2-amine . The methodologies described herein are designed to be self-validating, providing a high degree of confidence in the final structural assignment.

Predicted Spectroscopic Data for Structural Elucidation

To establish a baseline for our analysis, we will first examine the predicted spectroscopic data for our target molecule and its isomers. These predictions are generated using established computational algorithms that provide a theoretical framework for interpreting experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, providing a detailed fingerprint of the molecular structure.

¹H NMR Spectroscopy:

The predicted ¹H NMR spectra are crucial for distinguishing between the isomers based on the chemical shifts and coupling patterns of the aromatic protons on the pyridine ring.

  • This compound: Two distinct aromatic protons are expected, appearing as doublets due to coupling with each other. The electron-withdrawing nitro group at position 5 will significantly deshield the proton at position 6, while the electron-donating diethylamino group at position 2 will shield the proton at position 4.

  • 3-Bromo-N,N-diethyl-5-nitropyridin-4-amine: This isomer is also expected to show two aromatic protons as doublets. However, the electronic environment is different, leading to distinct chemical shifts compared to the target molecule.

  • 5-Bromo-N,N-diethyl-3-nitropyridin-2-amine: Again, two aromatic protons are present, but their positions relative to the substituents will result in a unique set of chemical shifts.

The diethyl groups in all three isomers are expected to show a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, due to coupling with each other.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the pyridine ring carbons are particularly informative for distinguishing between the isomers.

The predicted chemical shifts for the pyridine ring carbons will differ significantly between the three isomers due to the varying positions of the bromo, nitro, and diethylamino substituents. The carbon directly attached to the nitro group will be significantly deshielded (shifted downfield), while the carbon attached to the amino group will be shielded (shifted upfield).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

CompoundPredicted ¹H NMR (Aromatic Protons)Predicted ¹³C NMR (Pyridine Ring Carbons)
This compound H-4: ~8.2 ppm (d), H-6: ~8.8 ppm (d)C2: ~155, C3: ~110, C4: ~135, C5: ~140, C6: ~148
3-Bromo-N,N-diethyl-5-nitropyridin-4-amine H-2: ~8.5 ppm (s), H-6: ~8.9 ppm (s)C2: ~150, C3: ~120, C4: ~158, C5: ~138, C6: ~145
5-Bromo-N,N-diethyl-3-nitropyridin-2-amine H-4: ~8.4 ppm (d), H-6: ~8.6 ppm (d)C2: ~158, C3: ~145, C4: ~125, C5: ~115, C6: ~150

Note: These are predicted values and may vary slightly from experimental data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₁₂BrN₃O₂), the molecular ion peak [M]⁺ should exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

The primary fragmentation pathway for aliphatic amines often involves alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom.[1] In the case of our target molecule, this would lead to the loss of a methyl or ethyl radical from the diethylamino group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorptions for this compound include:

  • Aromatic C-H stretching: around 3000-3100 cm⁻¹

  • Aliphatic C-H stretching (from diethyl groups): around 2850-2970 cm⁻¹

  • Asymmetric and symmetric NO₂ stretching: strong bands around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

  • C-N stretching (aromatic amine): around 1250-1335 cm⁻¹[2]

  • C-Br stretching: typically in the fingerprint region below 1000 cm⁻¹

Since the target molecule is a tertiary amine, it will not show the characteristic N-H stretching bands seen in primary and secondary amines.[2]

Experimental Workflow for Structural Confirmation

A systematic experimental approach is essential for unambiguous structural confirmation. The following workflow integrates the key analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Confirmation synthesis Synthesize Crude Product purification Purify via Chromatography/Crystallization synthesis->purification nmr 1H and 13C NMR purification->nmr ms Mass Spectrometry (EI/ESI) purification->ms ir FT-IR Spectroscopy purification->ir comparison Compare Experimental Data with Predictions and Isomer Data nmr->comparison ms->comparison ir->comparison confirmation Confirm Structure of this compound comparison->confirmation

Experimental workflow for structural confirmation.

Step-by-Step Methodologies

1. Sample Preparation:

  • Ensure the sample of this compound is of high purity. This can be achieved by techniques such as column chromatography or recrystallization.

  • For NMR analysis, dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • For MS analysis, prepare a dilute solution in a volatile solvent like methanol or acetonitrile.

  • For IR analysis, the sample can be analyzed as a neat solid (using an ATR accessory) or as a KBr pellet.

2. NMR Spectroscopy Protocol:

  • Acquire a ¹H NMR spectrum. Pay close attention to the chemical shifts, integration, and coupling patterns of the aromatic and aliphatic protons.

  • Acquire a ¹³C NMR spectrum. Identify the chemical shifts of all unique carbon atoms.

  • (Optional but recommended) Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

3. Mass Spectrometry Protocol:

  • Acquire a mass spectrum using either Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Identify the molecular ion peak and confirm its m/z value and isotopic distribution pattern for bromine.

  • Analyze the fragmentation pattern to identify characteristic losses, such as the loss of alkyl groups from the diethylamino substituent.

4. IR Spectroscopy Protocol:

  • Acquire an IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the nitro, amino, and aromatic functional groups.

Comparative Analysis and Structure Confirmation

The definitive confirmation of the structure of this compound lies in the careful comparison of the acquired experimental data with the predicted values and the data available for potential isomers.

  • NMR: The key differentiating feature will be the chemical shifts and coupling patterns of the aromatic protons in the ¹H NMR spectrum. The experimental data should closely match the predicted values for the target molecule and differ significantly from those of the isomers.

  • MS: While the molecular weight will be the same for all isomers, subtle differences in fragmentation patterns may be observable. However, NMR is the more definitive technique for isomer differentiation.

  • IR: The positions of the NO₂ and C-N stretching bands can be influenced by the overall electronic structure of the molecule, providing supporting evidence for the correct isomeric form.

By systematically following this guide, researchers can confidently confirm the structure of this compound, ensuring the integrity and reliability of their subsequent research and development efforts.

References

A Senior Application Scientist's Guide to 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine and its Analogs: A Comparative Study for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-amino-5-nitropyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide presents a comparative analysis of 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine and its key structural analogs. We will dissect the synthetic strategies, compare physicochemical properties, and extrapolate a structure-activity relationship (SAR) profile based on established principles for this chemical class. This document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage these versatile building blocks for novel therapeutic design.

Introduction: The Strategic Value of the 2-Amino-3-bromo-5-nitropyridine Scaffold

The starting point for our target compound and its analogs is 2-Amino-3-bromo-5-nitropyridine (CAS 15862-31-4). This molecule is a cornerstone for synthetic chemists due to its trifunctional nature, offering a rich platform for chemical diversification.[1] Each functional group serves a distinct and valuable role:

  • The 2-Amino Group: A versatile nucleophile, readily available for acylation, alkylation, and diazotization reactions. In our target compound, it is derivatized to a diethylamino group.

  • The 3-Bromo Group: An excellent leaving group, strategically positioned for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[1] This allows for the introduction of diverse aryl, heteroaryl, or alkyl substituents to build molecular complexity.

  • The 5-Nitro Group: A strong electron-withdrawing group that modulates the reactivity of the entire pyridine ring.[1] Furthermore, it can be readily reduced to an amino group, opening up another vector for synthetic elaboration.[1]

This inherent reactivity makes the scaffold a preferred intermediate for constructing diverse heterocyclic systems for the pharmaceutical and agrochemical industries.[1] This guide will focus on the impact of specific substitutions at the 2-amino and 3-bromo positions.

The Analog Landscape: A Comparative Framework

To understand the utility of this compound, we will compare it against three logical analogs. This comparison allows us to systematically evaluate the contribution of the N,N-diethyl group and the 3-bromo substituent.

Compound ID Structure IUPAC Name Key Features
Parent (P) NH2-C5H2N(Br)(NO2)3-Bromo-5-nitropyridin-2-aminePrimary amine, halogenated
Target (T) (Et)2N-C5H2N(Br)(NO2)This compoundTertiary amine, increased lipophilicity, halogenated
Analog 1 (A1) (Me)2N-C5H2N(Br)(NO2)3-Bromo-N,N-dimethyl-5-nitropyridin-2-amineTertiary amine, moderately increased lipophilicity, halogenated
Analog 2 (A2) (Et)2N-C5H3N(NO2)N,N-diethyl-5-nitropyridin-2-amineTertiary amine, non-halogenated control

Comparative Synthesis Strategies

The synthesis of these analogs hinges on the strategic manipulation of the parent compound, 2-amino-3-bromo-5-nitropyridine. The primary transformation is the alkylation of the 2-amino group.

Expert Insight into Synthetic Choice:

Direct alkylation of the primary amine of the parent scaffold (P) with an alkyl halide (e.g., ethyl bromide or methyl iodide) is the most straightforward route to (T) and (A1) . However, a critical consideration is the potential for over-alkylation or formation of quaternary ammonium salts. To ensure a clean, high-yield reaction, the use of a non-nucleophilic base (e.g., sodium hydride or DIPEA) and careful control of stoichiometry and temperature are paramount. This approach is favored for its atom economy and directness. An alternative, particularly for library synthesis, might involve reductive amination, though this requires prior oxidation of the amino group, adding steps.

The synthesis of (A2) would typically start from 2-chloro-5-nitropyridine, where the chlorine is displaced by diethylamine. This highlights the different synthetic logic when the 3-position is unsubstituted.

Workflow: General Synthesis of N,N-dialkyl Analogs

Below is a generalized workflow for the synthesis of analogs (T) and (A1) from the parent scaffold (P) .

G cluster_0 Reaction Setup cluster_1 Alkylation Step cluster_2 Workup & Purification P Parent Scaffold (P) 2-Amino-3-bromo-5-nitropyridine Reaction Stir at Controlled Temp (e.g., 0°C to RT) P->Reaction Solvent Aprotic Solvent (e.g., DMF, THF) Solvent->Reaction Base Non-nucleophilic Base (e.g., NaH, DIPEA) Base->Reaction Reagent Alkylating Reagent (e.g., Ethyl Bromide for T, Methyl Iodide for A1) Reagent->Reaction Quench Aqueous Quench Reaction->Quench 1. Reaction Completion Extract Organic Extraction (e.g., EtOAc) Quench->Extract 2. Phase Separation Purify Column Chromatography (Silica Gel) Extract->Purify 3. Isolate Crude Product Target (T) or Analog (A1) 3-Bromo-N,N-dialkyl- 5-nitropyridin-2-amine Purify->Product 4. Pure Compound

Caption: Generalized workflow for the synthesis of N,N-dialkyl analogs.

Physicochemical Property Comparison

The structural modifications directly influence the physicochemical properties of the compounds, which in turn affect their pharmacokinetic profiles (ADME) and formulation characteristics.

PropertyParent (P)Target (T)Analog 1 (A1)Analog 2 (A2)Causality & Implication
Formula C₅H₄BrN₃O₂C₉H₁₂BrN₃O₂[2]C₇H₈BrN₃O₂[3]C₉H₁₃N₃O₂[4]Addition of alkyl groups increases carbon and hydrogen count.
MW ( g/mol ) 218.01[5]~274.13246.07[3]195.22[4]Increased molecular weight impacts diffusion and membrane permeability.
LogP (Predicted) ~1.6[6]>2.0~1.8~1.9[4]N-alkylation significantly increases lipophilicity ('greasiness'). This can improve membrane crossing but may also increase non-specific binding and decrease aqueous solubility.
H-Bond Donors 1 (from -NH₂)000The conversion of the primary amine to a tertiary amine removes hydrogen bond donating capability. This profoundly impacts receptor interactions and solubility.
Reactivity HighHighHighModerateThe 3-bromo position in P, T, and A1 is an active site for cross-coupling, a reactivity that A2 lacks.

Structure-Activity Relationship (SAR) Analysis

While specific bioactivity data for the target compound (T) is not prevalent in public literature, we can construct a robust SAR hypothesis based on extensive studies of related 2-aminopyridine and nitropyridine derivatives.[7][8][9]

Key SAR Insights:
  • The N-Alkyl Group and Lipophilicity: In many kinase inhibitor scaffolds, increasing the lipophilicity of substituents on an amino group can enhance cell permeability and potency, but only up to a point (the "lipophilic efficiency" cliff). The diethyl groups in (T) and (A2) provide a significant lipophilic boost compared to the dimethyl group in (A1) and the primary amine in (P) . This could enhance activity if the target protein has a corresponding hydrophobic pocket.[10]

  • Loss of H-Bonding: The primary amine of (P) can act as a crucial hydrogen bond donor, anchoring the molecule in a protein's active site. By converting it to a tertiary amine, as in (T) , (A1) , and (A2) , this interaction is lost. This can be detrimental to activity unless the binding pocket is primarily hydrophobic, or if the pyridine nitrogen itself becomes the key H-bond acceptor.

  • The 3-Bromo "Handle": The bromine atom in (P) , (T) , and (A1) serves two roles. First, it is an electronic and steric contributor. Second, and more importantly, it is a synthetic handle. In a drug discovery campaign, (T) and (A1) are more valuable intermediates than (A2) because the bromine can be replaced with a vast library of chemical groups via cross-coupling to rapidly explore SAR at that position.

  • The 5-Nitro Group: This group is a strong H-bond acceptor and significantly influences the electronics of the ring. In many cases, a nitro group is metabolically labile or a potential toxicity flag. However, it is also a key pharmacophoric feature in certain classes of compounds, such as some urease inhibitors and antimicrobial agents.[8] A common strategy in lead optimization is to replace the nitro group with other electron-withdrawing groups like cyano (-CN) or sulfonyl (-SO₂R) to mitigate toxicity while retaining activity.

SAR Logic Diagram:

This diagram illustrates the decision-making process for analog design based on initial screening results.

SAR_Logic Start Initial Hit: Parent (P) shows activity Q1 Is higher lipophilicity and cell permeability needed? Start->Q1 A1_Path Synthesize Analogs T & A1 (N,N-diethyl / N,N-dimethyl) Q1->A1_Path Yes A3_Path Focus on 3-position (cross-coupling on T/A1) or 5-position (NO2 replacement) Q1->A3_Path No Q2 Did activity drop due to lost H-bond donor? A1_Path->Q2 A2_Path Revert to secondary amine (e.g., N-ethyl) to restore H-bond donor Q2->A2_Path Yes Q2->A3_Path No, potency increased End Optimized Lead Compound A2_Path->End A3_Path->End

References

A Comparative Guide to the Spectroscopic Analysis of 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine for Definitive Structure Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth, comparative analysis of standard spectroscopic techniques for the structural elucidation of the novel compound 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine . Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices and present a framework for achieving self-validating, trustworthy results.

The target molecule, with its unique arrangement of a bromine atom, a nitro group, and a diethylamino group on a pyridine core, presents a distinct spectroscopic fingerprint. Understanding how each functional group influences the overall spectral output is key to a holistic and definitive structural confirmation.

The Analytical Imperative: A Multi-faceted Spectroscopic Approach

No single spectroscopic technique provides a complete structural picture. Instead, a synergistic application of multiple methods is required to build an unassailable case for the structure of a newly synthesized compound. We will focus on the "big three" of organic spectroscopy—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—as our primary tools. Each technique offers a unique and complementary piece of the structural puzzle.

Below is a logical workflow for the comprehensive spectroscopic analysis of this compound.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Structure Confirmation Sample Synthesized 3-Bromo-N,N-diethyl- 5-nitropyridin-2-amine Purification Purification (e.g., Column Chromatography) Sample->Purification Solubilization Dissolution in Appropriate Deuterated Solvent (e.g., CDCl3) Purification->Solubilization FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry (e.g., ESI-MS) Purification->MS NMR ¹H & ¹³C NMR Spectroscopy Solubilization->NMR Data_Integration Integration of All Spectroscopic Data NMR->Data_Integration FTIR->Data_Integration MS->Data_Integration Final_Structure Confirmed Structure Data_Integration->Final_Structure G cluster_primary Primary Spectroscopic Methods cluster_advanced Advanced & Complementary Methods NMR 1D NMR (¹H, ¹³C) Structure Molecular Structure NMR->Structure Provides C-H framework and connectivity FTIR FT-IR FTIR->Structure Identifies functional groups MS Mass Spec. MS->Structure Confirms molecular weight and formula TwoD_NMR 2D NMR (COSY, HSQC) TwoD_NMR->NMR Resolves ambiguities in 1D NMR XRay X-Ray Crystallography XRay->Structure Provides absolute 3D structure (if crystalline)

A Comparative Guide to the Synthetic Routes of 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine, a substituted pyridine derivative, presents a valuable scaffold for the construction of more complex molecules in medicinal chemistry. This guide provides an in-depth comparison of plausible synthetic routes to this target molecule, offering insights into the strategic considerations and experimental details essential for its successful preparation.

Introduction

This compound is a functionalized heterocycle with strategically placed bromo, nitro, and diethylamino groups. This arrangement of substituents offers multiple points for chemical modification, making it a versatile building block in the synthesis of novel pharmaceutical agents. The electron-withdrawing nitro group significantly influences the reactivity of the pyridine ring, while the bromo substituent serves as a handle for cross-coupling reactions. The diethylamino group can modulate the physicochemical properties of derivative compounds.

This guide will focus on two primary synthetic strategies for the preparation of this compound:

  • Route 1: Nucleophilic Aromatic Substitution (SNAr) , a robust and generally high-yielding approach.

  • Route 2: Direct Alkylation , a more direct but potentially less selective method.

We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis to aid in the selection of the most appropriate method for your research needs.

Route 1: Nucleophilic Aromatic Substitution (SNAr) Approach

The SNAr pathway is a cornerstone of heterocyclic chemistry, relying on the activation of a leaving group by electron-withdrawing substituents. In this case, the nitro group at the 5-position activates the 2-position of the pyridine ring towards nucleophilic attack.

Overall Strategy

This two-step route involves the initial preparation of a 2-chloro-3-bromo-5-nitropyridine intermediate, followed by a nucleophilic substitution with diethylamine.

SNAr_Route A 2-Amino-3-bromo-5-nitropyridine B 2-Chloro-3-bromo-5-nitropyridine A->B  Sandmeyer-type  Reaction C This compound B->C  SNAr with  Diethylamine

Caption: Workflow for the SNAr synthesis of the target compound.

Step 1: Synthesis of 2-Chloro-3-bromo-5-nitropyridine

The conversion of an amino group on a pyridine ring to a chloro group can be effectively achieved through a Sandmeyer-type reaction. This involves the diazotization of the starting amine followed by decomposition of the diazonium salt in the presence of a chloride source.

Mechanistic Insight: The reaction proceeds via the formation of a diazonium salt from 2-amino-3-bromo-5-nitropyridine upon treatment with a nitrosating agent (e.g., sodium nitrite) in an acidic medium. The resulting diazonium group is an excellent leaving group and is subsequently displaced by a chloride ion.

Experimental Protocol: Synthesis of 2-Chloro-3-bromo-5-nitropyridine

  • Diazotization:

    • Suspend 2-amino-3-bromo-5-nitropyridine (1.0 eq) in concentrated hydrochloric acid.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride (0.2 eq) in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with stirring.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-chloro-3-bromo-5-nitropyridine.

Step 2: Synthesis of this compound

The electron-deficient 2-chloro-3-bromo-5-nitropyridine readily undergoes nucleophilic aromatic substitution with diethylamine.

Mechanistic Insight: The lone pair of the nitrogen atom in diethylamine attacks the electron-deficient carbon at the 2-position of the pyridine ring, forming a Meisenheimer-like intermediate. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the desired product. The presence of the nitro group at the 5-position is crucial for stabilizing the negatively charged intermediate, thereby facilitating the reaction.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup:

    • Dissolve 2-chloro-3-bromo-5-nitropyridine (1.0 eq) in a suitable solvent such as ethanol, acetonitrile, or N,N-dimethylformamide (DMF).

    • Add diethylamine (2.0-3.0 eq) to the solution. The excess diethylamine also acts as a base to neutralize the HCl generated during the reaction. Alternatively, a non-nucleophilic base like triethylamine or diisopropylethylamine can be added.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) to drive the reaction to completion.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove excess diethylamine and any salts.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Route 2: Direct Alkylation Approach

A more convergent approach involves the direct dialkylation of the amino group of 2-amino-3-bromo-5-nitropyridine with an ethylating agent.

Overall Strategy

This one-step route aims to introduce the two ethyl groups directly onto the nitrogen atom of the starting amine.

Alkylation_Route A 2-Amino-3-bromo-5-nitropyridine B This compound A->B  Direct Alkylation with  Ethylating Agent C Mixture of mono- and di-alkylated products B->C

Caption: Workflow for the direct alkylation synthesis of the target compound.

Mechanistic Insight: The reaction proceeds via a nucleophilic attack of the amino group on the electrophilic ethylating agent (e.g., iodoethane or diethyl sulfate). A base is required to deprotonate the nitrogen atom, increasing its nucleophilicity and neutralizing the acid formed during the reaction. However, controlling the degree of alkylation can be challenging, often leading to a mixture of the starting material, the mono-ethylated product, and the desired di-ethylated product.

Experimental Protocol: Direct Alkylation of 2-amino-3-bromo-5-nitropyridine

  • Reaction Setup:

    • Dissolve 2-amino-3-bromo-5-nitropyridine (1.0 eq) in a polar aprotic solvent such as DMF or tetrahydrofuran (THF).

    • Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), portion-wise at 0 °C to deprotonate the amino group.

    • Stir the mixture at 0 °C for 30 minutes.

  • Alkylation:

    • Add an ethylating agent, such as iodoethane or diethyl sulfate (at least 2.2 eq), dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • The purification of the crude product can be challenging due to the presence of multiple products with similar polarities. Careful column chromatography is required to isolate the desired this compound.

Comparative Analysis

ParameterRoute 1: Nucleophilic Aromatic Substitution (SNAr)Route 2: Direct Alkylation
Number of Steps TwoOne
Overall Yield Generally moderate to highTypically low to moderate
Selectivity & Purity High selectivity, leading to a purer productLow selectivity, often results in a mixture of products
Purification Relatively straightforwardChallenging due to product mixture
Scalability Readily scalableDifficult to scale up due to selectivity issues
Starting Materials Requires synthesis of an intermediateUses a more advanced intermediate directly
Safety Considerations Diazonium salts can be explosive if isolated; handle with care.Use of strong bases like NaH requires anhydrous conditions and careful handling.

Conclusion and Recommendation

While the direct alkylation (Route 2) appears more concise on paper with a single step, it is often fraught with practical difficulties, primarily the lack of selectivity leading to a complex product mixture and challenging purification. This significantly impacts the overall yield and scalability of the process.

In contrast, the Nucleophilic Aromatic Substitution (SNAr) approach (Route 1) is the recommended synthetic strategy . Although it involves an additional step to prepare the 2-chloro intermediate, the subsequent SNAr reaction is typically clean, high-yielding, and highly selective for the desired product. The purification is more straightforward, making this route more reliable, reproducible, and amenable to scale-up. For researchers prioritizing a robust and efficient synthesis of this compound with high purity, the SNAr route offers a clear advantage.

A Comparative Guide to the Validation of Analytical Methods for the Pharmaceutical Intermediate: 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and validation framework for analytical methods pertinent to 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine, a key intermediate in pharmaceutical synthesis. The integrity of a final active pharmaceutical ingredient (API) is critically dependent on the quality of its precursors. Therefore, robust, validated analytical methods are not merely a regulatory requirement but a cornerstone of quality assurance in drug development.

We will explore the validation of two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) for purity and assay determination, and Gas Chromatography-Mass Spectrometry (GC-MS) as a complementary method for identity confirmation. The validation parameters discussed are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the methodologies are fit for their intended purpose.[1][2][3]

Analyte Profile and Method Selection Rationale

Compound: this compound Molecular Formula: C₉H₁₂BrN₃O₂ Key Structural Features:

  • Pyridinamine Core: A polar heterocyclic ring providing a strong UV chromophore, essential for UV-based detection.

  • Nitro Group: An electron-withdrawing group that enhances UV absorptivity.

  • Bromo Group: Provides a distinct isotopic signature (⁷⁹Br/⁸¹Br), invaluable for mass spectrometry-based identification.[4][5]

  • N,N-diethyl Group: A non-polar aliphatic substituent.

Causality Behind Method Selection: The compound's structure—a semi-polar, non-volatile molecule with a strong UV chromophore—makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the logical primary choice for quantitative analysis (assay and purity). It offers high resolution for separating the main component from process-related impurities and degradation products.

Gas Chromatography (GC) is generally suited for volatile and thermally stable compounds.[6] While the target analyte may have limited volatility, GC-MS serves as an excellent orthogonal method for identity confirmation. The high selectivity of the mass spectrometer, particularly its ability to resolve the bromine isotopic pattern, provides unequivocal identification.[5]

The Validation Framework: An ICH Q2(R2) Approach

Analytical method validation is the documented process of demonstrating that a procedure is suitable for its intended use.[7][8] The ICH guidelines provide a harmonized framework for this process, which has shifted from a one-time event to a continuous lifecycle approach.[2] Our validation strategy will address the core performance characteristics as defined by ICH Q2(R2).[1][3]

The following diagram illustrates the typical workflow for validating a primary quantitative method, such as an HPLC assay.

Validation_Workflow cluster_Dev Phase 1: Development & Optimization cluster_Val Phase 2: Formal Validation (ICH Q2) cluster_Imp Phase 3: Implementation Dev Method Development (Selectivity, Peak Shape) Opt Method Optimization (Robustness Check) Dev->Opt Spec Specificity (Peak Purity, Placebo Spike) Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability, Intermediate) Lin->Prec Routine Routine Use in QC Acc->Routine LoQ Limit of Quantitation (For Impurities) Prec->LoQ Prec->Routine Transfer Method Transfer Routine->Transfer Lifecycle Continuous Monitoring (Lifecycle Management) Transfer->Lifecycle

Caption: General workflow for analytical method validation based on ICH principles.

Comparative Validation: RP-HPLC vs. GC-MS

Here we present the detailed protocols and comparative validation data for an RP-HPLC method designed for assay and purity, and a GC-MS method for identity confirmation.

RP-HPLC Method for Assay and Purity

This method is designed to quantify the main component and separate it from potential impurities.

Experimental Protocol:

Parameter Condition
Instrument Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 80% B over 15 min; hold at 80% B for 2 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detector Diode Array Detector (DAD) at 280 nm
Injection Vol. 5 µL

| Diluent | Acetonitrile/Water (50:50, v/v) |

Validation Results Summary:

Validation ParameterExperimental ApproachAcceptance CriteriaResult
Specificity Analyzed placebo, spiked placebo, and stressed samples (acid, base, peroxide, heat, light).Peak is spectrally pure and free from interference at the analyte's retention time.Pass. No interference observed. Peak purity index > 0.999.
Linearity Five concentrations from 50% to 150% of the nominal concentration (e.g., 0.05 to 0.15 mg/mL).Correlation coefficient (R²) ≥ 0.999.Pass. R² = 0.9998.
Range Confirmed by linearity, accuracy, and precision data.80% - 120% of nominal for assay.Confirmed.
Accuracy Recovery study on placebo spiked at 80%, 100%, and 120% of nominal concentration (n=3 at each level).[9]Mean recovery between 98.0% and 102.0%.Pass. Mean recovery = 100.5%.
Precision Repeatability: 6 replicate injections of 100% standard. Intermediate: Different analyst, different day.RSD ≤ 1.0% for assay.Pass. Repeatability RSD = 0.4%; Intermediate Precision RSD = 0.7%.
LOQ/LOD Determined by signal-to-noise ratio (S/N).S/N ≥ 10 for LOQ; S/N ≥ 3 for LOD.LOQ: 0.1 µg/mL; LOD: 0.03 µg/mL.
Robustness Deliberate variations in flow rate (±0.1 mL/min), column temp (±2 °C), and mobile phase composition (±2% organic).[9]System suitability parameters (tailing factor, plate count) remain within limits. RSD < 2.0%.Pass. Method is robust within the tested range.
GC-MS Method for Identity Confirmation

This method provides definitive structural confirmation. Validation for an identity test focuses primarily on specificity.

Experimental Protocol:

Parameter Condition
Instrument Agilent 8890 GC with 5977B MSD or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temp. 280 °C
Split Ratio 50:1
Oven Program 150 °C hold 1 min, ramp 20 °C/min to 300 °C, hold 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C

| Scan Range | 50 - 400 m/z |

Validation Approach:

The core of validation for an identity method is demonstrating its ability to unequivocally identify the target compound.

  • Specificity: The primary validation parameter.

    • Rationale: The method must prove that the mass spectrum obtained is unique to this compound and not confounded by related structures or matrix components.

    • Execution: A reference standard is injected to obtain a characteristic retention time and mass spectrum. The key diagnostic ions, especially the molecular ion cluster showing the bromine isotope pattern, are identified.

    • Expected Result: The mass spectrum should show a characteristic molecular ion (M⁺) and M+2 ion pair with approximately equal intensity (natural abundance of ⁷⁹Br is ~50.7% and ⁸¹Br is ~49.3%).[4] For this compound (MW ≈ 274.1 g/mol with ⁷⁹Br), we expect to see strong signals at m/z 273 and 275. Key fragmentation patterns should also be consistent.

  • Precision (Repeatability):

    • Rationale: To ensure the results are consistent.

    • Execution: Inject the reference standard six times.

    • Acceptance Criteria: The retention time should not vary by more than ±0.5%. The relative abundance of the key diagnostic ions in the mass spectrum should be consistent (e.g., RSD < 15%).

The relationship between these core validation parameters is visualized below.

Validation_Parameters center Reliable Method Specificity Specificity (Is it the right analyte?) center->Specificity Accuracy Accuracy (Is the result correct?) center->Accuracy Precision Precision (Are results repeatable?) center->Precision Linearity Linearity & Range (Proportional response?) center->Linearity Robustness Robustness (Tolerates small changes?) center->Robustness Sensitivity Sensitivity (LOD/LOQ) center->Sensitivity Accuracy->Precision Often linked Linearity->Accuracy Linearity->Precision Sensitivity->Linearity

Caption: Interrelationship of key analytical method validation parameters.

Head-to-Head Comparison and Final Recommendation

FeatureRP-HPLC with UV DetectionGC-MS
Primary Use Quantitative: Assay, Purity, Impurity ProfilingQualitative: Identity Confirmation
Specificity Good; based on retention time and UV spectrum. Can be compromised by co-eluting impurities with similar spectra.Excellent; based on retention time and unique mass fragmentation pattern, including bromine's M/M+2 isotope signature.
Sensitivity High (ng level), suitable for trace impurity detection (LOQ ≈ 0.1 µg/mL).Very high (pg level), but validation is for identity, not trace quantitation.
Robustness High; well-established technology.Moderate; sensitive to matrix effects and inlet contamination.
Sample Throughput Moderate (~20 min per run).Moderate (~20 min per run).
Expertise Required Standard for QC labs.Requires expertise in mass spectral interpretation.

For the comprehensive quality control of this compound, a dual-method approach is recommended.

  • The validated RP-HPLC method should be implemented as the primary technique for routine quality control, specifically for assay (quantification of the active content) and for the determination of purity and related substances. Its proven accuracy, precision, and robustness make it ideal for release testing.

  • The validated GC-MS method should be employed as the definitive identity test. Its exceptional specificity provides unequivocal proof of structure, which is critical for batch certification and regulatory filings. It serves as an essential orthogonal technique, complementing the HPLC data and providing a higher degree of analytical certainty.

This integrated strategy ensures that the intermediate not only meets its quantitative specifications for purity and strength but also is unambiguously confirmed in its chemical identity, adhering to the highest standards of scientific integrity and regulatory compliance.

References

A Comparative Guide to the Reactivity of 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine and its Analogs in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 2-aminopyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals. Their value stems from their ability to serve as versatile building blocks for the synthesis of more complex molecular architectures. Among these, 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine is a key intermediate, poised for diversification through modern cross-coupling methodologies. This guide provides an in-depth technical comparison of its reactivity in three of the most powerful C-C and C-N bond-forming reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—against structurally similar compounds. By understanding the subtle interplay of electronic and steric factors, researchers can make more informed decisions in their synthetic strategies.

Understanding the Reactivity Landscape of Substituted 2-Aminopyridines

The reactivity of a substituted halopyridine in palladium-catalyzed cross-coupling is a function of several key factors:

  • The Nature of the Halogen: The C-X bond strength (where X is a halogen) is a primary determinant of the rate of oxidative addition, often the rate-limiting step in the catalytic cycle. The general reactivity trend is I > Br > Cl > F.[1]

  • Electronic Effects of Ring Substituents: Electron-withdrawing groups, such as the nitro group (-NO₂) at the 5-position, enhance the electrophilicity of the pyridine ring. This makes the carbon atom bearing the halogen more susceptible to oxidative addition by the palladium catalyst, thereby increasing reactivity.[2]

  • Steric Hindrance: Bulky substituents near the reaction center can impede the approach of the catalyst and coupling partners, slowing down the reaction. The N,N-diethylamino group introduces moderate steric bulk compared to a primary amine.

  • The Nature of the Amino Group: The electronic properties of the amino group can also play a role. The N,N-diethylamino group is electron-donating, which can have a nuanced effect on the overall electronic character of the pyridine ring.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds.[3] While direct comparative data for this compound is not extensively published, we can draw valuable insights from the study of structurally similar compounds, such as 5-bromo-2-methylpyridin-3-amine.[4]

Factors Influencing Reactivity
  • Halogen Effect: As predicted by C-X bond energies, the iodo analog (3-Iodo-N,N-diethyl-5-nitropyridin-2-amine) is expected to be significantly more reactive than the bromo and chloro counterparts. Reactions with the iodo-substituted compound would likely proceed under milder conditions (lower temperatures, shorter reaction times) and with lower catalyst loadings. Conversely, the chloro analog (3-Chloro-N,N-diethyl-5-nitropyridin-2-amine) would be the most challenging to couple, requiring more active catalysts, specialized ligands, and higher temperatures.[5]

  • Influence of the Electron-Withdrawing Group: The strong electron-withdrawing nitro group in the target compound significantly activates the C-Br bond towards oxidative addition, making it more reactive than a similar compound lacking this group. A comparison with a hypothetical 3-bromo-N,N-diethylpyridin-2-amine would show a marked decrease in reactivity. A compound with a cyano group (-CN) at the 5-position would likely exhibit comparable, if not slightly lower, reactivity to the nitro analog.

  • Effect of the N-Alkyl Groups: The N,N-diethylamino group, while moderately bulky, is not expected to completely inhibit the reaction. However, compared to a less sterically hindered N,N-dimethylamino or a primary amino group, slightly more forcing conditions or bulkier phosphine ligands might be necessary to achieve optimal yields.

Experimental Data for a Structurally Similar Compound

The following table summarizes the results of the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids, providing a reasonable proxy for the expected reactivity of our target compound.[4]

Arylboronic AcidProductYield (%)
Phenylboronic acid5-phenyl-2-methylpyridin-3-amine85
4-Methylphenylboronic acid5-(4-methylphenyl)-2-methylpyridin-3-amine82
4-Methoxyphenylboronic acid5-(4-methoxyphenyl)-2-methylpyridin-3-amine88
4-Chlorophenylboronic acid5-(4-chlorophenyl)-2-methylpyridin-3-amine78
4-Fluorophenylboronic acid5-(4-fluorophenyl)-2-methylpyridin-3-amine80

Reaction Conditions: Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2.0 equiv.), 1,4-dioxane/H₂O (4:1), 90 °C, 18 h.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide range of amines.[6][7]

Key Reactivity Considerations
  • Halogen Reactivity: The I > Br > Cl trend holds true for Buchwald-Hartwig amination. The bromo derivative is a good substrate, while the iodo analog would be more reactive, and the chloro analog would necessitate more specialized and robust catalyst systems.[8]

  • Influence of the Nitro Group: The electron-withdrawing nitro group will enhance the reactivity of the C-Br bond, making the substrate more susceptible to oxidative addition.

  • Steric Effects of the Amine Coupling Partner: The success of the Buchwald-Hartwig amination is also highly dependent on the steric and electronic properties of the incoming amine. Coupling with sterically hindered secondary amines may require the use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) to facilitate the reaction.[9]

Illustrative Protocol

While specific data for this compound is scarce, a general protocol for the Buchwald-Hartwig amination of a bromopyridine can be adapted.[10]

Protocol: Buchwald-Hartwig Amination of a Bromopyridine

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., BINAP, 2-4 mol%).

  • Add this compound (1.0 equiv.), the desired amine coupling partner (1.1-1.2 equiv.), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene) via syringe to achieve a concentration of 0.1-0.2 M.

  • Heat the reaction mixture with vigorous stirring at 80-110 °C for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to valuable alkynylated heterocycles.[11][12]

Predicting Reactivity Trends
  • Halogen Influence: The reactivity order of I > Br > Cl is well-established in Sonogashira couplings.[2] this compound is a suitable substrate, though its iodo counterpart would react more readily.

  • Electronic Effects: The electron-withdrawing nitro group is expected to increase the rate of the oxidative addition step, thus enhancing the overall reaction rate compared to an unsubstituted analog.[2]

  • Catalyst System: The classic Sonogashira conditions employ a palladium catalyst in conjunction with a copper(I) co-catalyst. The choice of palladium source, ligand, and base can significantly impact the reaction outcome.

Experimental Data for Similar Substrates

A study on the Sonogashira coupling of various 2-amino-3-bromopyridines provides valuable comparative data.[13]

2-Amino-3-bromopyridine DerivativeAlkyneProductYield (%)
2-Amino-3-bromopyridinePhenylacetylene2-Amino-3-(phenylethynyl)pyridine>90
2-Amino-3-bromo-5-methylpyridinePhenylacetylene2-Amino-5-methyl-3-(phenylethynyl)pyridine>90
2-Amino-3-bromo-5-chloropyridinePhenylacetylene2-Amino-5-chloro-3-(phenylethynyl)pyridine91
2-Amino-3,5-dibromopyridinePhenylacetylene2-Amino-5-bromo-3-(phenylethynyl)pyridine82

Reaction Conditions: Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%), Et₃N, DMF, 100 °C, 3 h.

These results demonstrate that 2-amino-3-bromopyridines are excellent substrates for the Sonogashira coupling, affording high yields with a variety of terminal alkynes. The presence of both electron-donating (-CH₃) and electron-withdrawing (-Cl) groups at the 5-position is well-tolerated.

Visualizing the Synthetic Pathways

To further elucidate the concepts discussed, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, as well as a generalized experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX R-Pd(II)L2-X OxAdd->PdII_RX Transmetal Transmetalation (R'-B(OH)2) PdII_RX->Transmetal PdII_R_R R-Pd(II)L2-R' Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Suzuki-Miyaura Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)L2-X OxAdd->PdII_ArX AmineCoord Amine Coordination (R2NH) PdII_ArX->AmineCoord PdII_Amine [Ar-Pd(II)L2(R2NH)]+X- AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L2-NR2 Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR2 RedElim->Product

Buchwald-Hartwig Catalytic Cycle

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX R-Pd(II)L2-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_Alkyne R-Pd(II)L2-C≡CR' Transmetal->PdII_R_Alkyne RedElim Reductive Elimination PdII_R_Alkyne->RedElim RedElim->Pd0 Regeneration Product R-C≡CR' RedElim->Product CuX CuX Alkyne R'-C≡CH Base Base Cu_Alkyne Cu-C≡CR' Cu_Alkyne->Transmetal Base->Cu_Alkyne Deprotonation

Sonogashira Catalytic Cycle

Experimental_Workflow Start Start Setup Reaction Setup: - Inert atmosphere - Add reactants, catalyst, ligand, base, and solvent Start->Setup Reaction Reaction: - Heat to desired temperature - Stir for specified time Setup->Reaction Monitoring Monitoring: - TLC or LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: - Cool to room temperature - Dilute with solvent - Wash with aqueous solutions Monitoring->Workup Complete Purification Purification: - Column chromatography or recrystallization Workup->Purification Analysis Analysis: - NMR, MS, etc. Purification->Analysis End End Analysis->End

General Experimental Workflow for Cross-Coupling Reactions

Conclusion

This compound is a highly versatile and reactive building block for palladium-catalyzed cross-coupling reactions. The presence of the bromine atom at the 3-position and the strongly electron-withdrawing nitro group at the 5-position makes it an excellent substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By understanding the fundamental principles of reactivity and drawing comparisons from closely related structures, researchers can effectively harness the synthetic potential of this valuable intermediate to construct a diverse array of complex molecules for applications in drug discovery and materials science. The choice of halogen, catalyst system, and reaction conditions can be strategically manipulated to achieve the desired synthetic outcomes with high efficiency.

References

A Comparative Guide to the Synthetic Applications of 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine: An Underexplored Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive technical overview of the potential applications of 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine, a functionalized pyridine derivative. Due to the limited availability of direct experimental data for this specific compound, this document employs a comparative approach, drawing insights from the well-documented chemistry of its structural analogs. By examining the reactivity of the bromo, nitro, and diethylamino functional groups within similar molecular frameworks, we infer the synthetic utility of this compound as a versatile intermediate in medicinal chemistry and materials science. This guide presents potential reaction pathways, supporting experimental protocols from closely related molecules, and a comparative analysis of its performance against relevant alternatives.

Introduction: Unveiling the Potential of a Niche Pyridine Derivative

The pyridine scaffold is a cornerstone in modern drug discovery and development, with a significant percentage of FDA-approved drugs containing this heterocyclic motif.[1] Functionalized pyridines, such as this compound, offer a rich platform for the synthesis of complex molecular architectures. This compound, bearing three key functional groups—a reactive bromine atom, an electron-withdrawing nitro group, and a diethylamino moiety—is poised to be a valuable building block for organic synthesis.

However, a thorough review of the scientific literature reveals a notable scarcity of studies specifically detailing the applications and reactivity of this compound (CAS: 1065074-82-9). In contrast, its structural analogs, such as 2-amino-5-bromo-3-nitropyridine and 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine, have found utility as intermediates in the synthesis of more complex molecules.

This guide, therefore, takes a predictive and comparative stance. We will dissect the potential reactivity of this compound by analogy to its better-understood relatives, providing researchers with a solid foundation for incorporating this compound into their synthetic strategies.

Physicochemical Properties: A Comparative Overview

PropertyThis compound3-Bromo-N,N-dimethyl-5-nitropyridin-2-amine2-Amino-5-bromo-3-nitropyridine
CAS Number 1065074-82-926163-05-36945-68-2
Molecular Formula C₉H₁₂BrN₃O₂C₇H₈BrN₃O₂[2]C₅H₄BrN₃O₂[3]
Molecular Weight 274.11 g/mol 246.06 g/mol [2]218.01 g/mol [3]
Appearance Inferred: Yellow to brown solidData not availableYellow to light-brown solid[3]
Melting Point Data not availableData not available205-208 °C[3]
Boiling Point Data not availableData not available~302.9 °C[3]
Solubility Inferred: Soluble in polar organic solvents like DMSO, DMF, and chlorinated solvents.Data not availableLow solubility in water; likely soluble in polar organic solvents.[4]

Expert Insight: The presence of the diethylamino group, compared to the dimethylamino or primary amino group, is expected to increase the lipophilicity and solubility of the title compound in less polar organic solvents. This may influence the choice of solvent systems for its reactions and chromatography.

Synthetic Applications: A Predictive Analysis

Based on the functional groups present, this compound can be envisioned to participate in a variety of chemical transformations, primarily leveraging the reactivity of the nitro and bromo substituents.

Reduction of the Nitro Group: Gateway to Diaminopyridines

The reduction of the nitro group to a primary amine is a fundamental transformation in the synthesis of many biologically active molecules. The resulting 3-bromo-N,N-diethylpyridine-2,5-diamine would be a valuable intermediate for the construction of fused heterocyclic systems or for further functionalization.

Proposed Reaction Workflow:

G start This compound reagents Reducing Agent (e.g., Fe/NH4Cl, H2/Pd/C, SnCl2) start->reagents product 3-Bromo-N,N-diethylpyridine-2,5-diamine reagents->product caption Reduction of the Nitro Group.

Caption: Proposed reduction of this compound.

Comparative Experimental Protocol: Reduction of 2-amino-5-bromo-3-nitropyridine

A well-documented procedure for a similar transformation involves the reduction of 2-amino-5-bromo-3-nitropyridine to 2,3-diamino-5-bromopyridine using reduced iron.

  • Step 1: A flask is charged with 2-amino-5-bromo-3-nitropyridine (0.05 mole), reduced iron (30 g), 95% ethanol (40 ml), water (10 ml), and concentrated hydrochloric acid (0.5 ml).

  • Step 2: The mixture is heated on a steam bath for 1 hour.

  • Step 3: The iron is removed by filtration and washed with hot 95% ethanol.

  • Step 4: The filtrate and washings are evaporated to dryness.

  • Step 5: The residue is recrystallized from water to yield 2,3-diamino-5-bromopyridine.

Causality and Trustworthiness: This method is robust and widely used for the reduction of aromatic nitro groups in the presence of halogens. The acidic conditions activate the iron metal as the reducing agent. The protocol is self-validating through standard analytical techniques such as NMR and mass spectrometry to confirm the conversion of the nitro group to the amine.

Palladium-Catalyzed Cross-Coupling: Building Biaryl Scaffolds

The bromine atom at the 3-position of the pyridine ring is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of aryl or heteroaryl substituents, creating complex biaryl structures that are prevalent in many pharmaceutical agents.

Proposed Reaction Workflow:

G start This compound reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K3PO4) start->reagents product 3-Aryl-N,N-diethyl-5-nitropyridin-2-amine reagents->product caption Suzuki-Miyaura Cross-Coupling.

Caption: Proposed Suzuki coupling of this compound.

Comparative Experimental Protocol: Suzuki Coupling of N-[5-bromo-2-methylpyridin-3-yl]acetamide

A study on the synthesis of novel pyridine derivatives utilized a Suzuki cross-coupling reaction with a structurally similar bromopyridine.[5]

  • Step 1: In a reaction vessel, combine N-[5-bromo-2-methylpyridin-3-yl]acetamide (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Step 2: Add a palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%).

  • Step 3: The reaction is carried out in a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1 v/v).

  • Step 4: The mixture is heated to 85-95 °C and stirred until the reaction is complete (monitored by TLC or LC-MS).

  • Step 5: Upon completion, the reaction is worked up by dilution with an organic solvent, washing with water and brine, followed by drying and concentration.

  • Step 6: The crude product is purified by column chromatography.

Expert Insight: The electron-donating diethylamino group at the 2-position may influence the electronic properties of the pyridine ring and could affect the efficiency of the oxidative addition step in the catalytic cycle. Optimization of the catalyst, ligand, and base may be necessary to achieve high yields.

Nucleophilic Aromatic Substitution (SNAr): Introduction of Heteroatom Nucleophiles

The electron-withdrawing nitro group ortho and para to the bromine atom can activate the pyridine ring towards nucleophilic aromatic substitution (SNAr). This would allow for the displacement of the bromide with various nucleophiles, such as amines, alkoxides, or thiolates.

Proposed Reaction Workflow:

G start This compound reagents Nucleophile (e.g., R2NH, ROH, RSH) Base (optional) start->reagents product 3-Substituted-N,N-diethyl-5-nitropyridin-2-amine reagents->product caption Nucleophilic Aromatic Substitution.

Caption: Proposed SNAr of this compound.

Mechanistic Considerations: The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. The strong electron-withdrawing nitro group is essential for stabilizing the negative charge developed in the ring during the nucleophilic attack.

Comparative Performance and Alternatives:

FeatureThis compound (Inferred)2-Amino-5-bromo-3-nitropyridine2-Chloro-5-nitropyridine
Key Reactive Sites C3-Br, C5-NO₂C5-Br, C3-NO₂C2-Cl, C5-NO₂
Primary Applications Intermediate for substituted diaminopyridines and biaryl compounds.Precursor for azaquinoxalinedione and 2,3-diaminopyridine.[1][3]Intermediate for insecticides and other bioactive molecules.
Advantages The diethylamino group may offer improved solubility and can be used to fine-tune electronic properties.Well-documented reactivity and availability.The chloro group is a good leaving group for SNAr.
Potential Challenges Lack of established protocols requires optimization. Steric hindrance from the diethylamino group could affect reactivity at the 2- and 3-positions.The primary amino group may require protection in certain reactions.The chloro group is generally less reactive in cross-coupling reactions compared to bromine.

Conclusion and Future Outlook

While direct experimental evidence for the applications of this compound is currently lacking in the public domain, a comparative analysis of its structural analogs strongly suggests its potential as a versatile synthetic intermediate. The presence of strategically positioned bromo, nitro, and diethylamino groups provides multiple handles for a variety of chemical transformations, including nitro group reduction, palladium-catalyzed cross-coupling, and nucleophilic aromatic substitution.

This guide serves as a foundational resource for researchers interested in exploring the chemistry of this promising yet underutilized building block. The proposed reaction pathways and adapted experimental protocols offer a starting point for further investigation. It is our hope that this document will stimulate research into the reactivity and applications of this compound, ultimately expanding the synthetic chemist's toolbox for the creation of novel and complex molecules.

References

Safety Operating Guide

Navigating the Disposal of 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the proper management of chemical reagents is paramount, not only for experimental integrity but for the safety of personnel and the environment. This guide provides a detailed protocol for the proper disposal of 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine (CAS No. 1065074-82-9), a halogenated nitroaromatic compound. Adherence to these procedures is critical for ensuring a safe and compliant laboratory environment.

Understanding the Hazard Profile

Table 1: Hazard Information for this compound and a Structurally Similar Compound

PropertyThis compound2-Amino-3-bromo-5-nitropyridine (for comparison)
CAS Number 1065074-82-9[1]15862-31-4[2]
GHS Pictogram GHS07 (Harmful/Irritant)[1]GHS07 (Harmful/Irritant)[2]
Hazard Statements H302: Harmful if swallowed[1]H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[2]
Signal Word Warning[1]Warning[2]

The Cardinal Rule: Segregation of Halogenated Waste

The cornerstone of proper chemical waste management is meticulous segregation. As a brominated compound, this compound must be disposed of in a designated halogenated organic waste stream.[3] Co-mingling halogenated and non-halogenated waste streams is a common and costly mistake in laboratory settings. It can lead to unforeseen chemical reactions and significantly complicates the disposal process, often resulting in higher disposal fees.

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe collection and disposal of this compound waste.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Chemical safety goggles and a face shield if there is a risk of splashing.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If handling the compound outside of a chemical fume hood or if it is in a powder form that could become airborne, a certified respirator is necessary.

Waste Collection and Containerization
  • Designated Container: Use a dedicated, clearly labeled container for "Halogenated Organic Waste." The container should be made of a material chemically compatible with the compound, such as glass or high-density polyethylene (HDPE).[3]

  • Labeling: Immediately upon adding waste to the container, ensure it is properly labeled. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate accounting of the contents

    • The date the waste was first added

  • Secure Closure: The container must have a secure, leak-proof cap and should be kept closed at all times except when adding waste.[3]

Storage in a Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. The SAA should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • In a well-ventilated area, away from sources of ignition and incompatible materials.

  • Within a secondary containment bin to prevent the spread of material in the event of a leak.

Arranging for Final Disposal

Once the waste container is full or has reached the storage time limit set by your institution's Environmental Health and Safety (EHS) department, you must arrange for its collection. Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup. Do not attempt to dispose of this chemical down the drain or in the regular trash.

The primary and most environmentally sound disposal method for halogenated organic compounds is incineration at a licensed hazardous waste facility.[4][5] High-temperature incineration ensures the complete destruction of the compound into less harmful components.[5]

Emergency Procedures for Spills and Exposures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spills: In case of a small spill, contain it using an inert absorbent material. Collect the contaminated material and place it in the designated halogenated organic waste container. For larger spills, evacuate the area and contact your institution's EHS department immediately.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water and remove any contaminated clothing.

  • Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.

In all cases of exposure, seek immediate medical attention and have the product container or label at hand.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_emergency Emergency Procedures Prep Don Appropriate PPE (Gloves, Goggles, Lab Coat) Collect Collect Waste in a Designated 'Halogenated Organic Waste' Container Prep->Collect Label Label Container with: - 'Hazardous Waste' - Full Chemical Name - Date Collect->Label Store Store Sealed Container in a Designated Satellite Accumulation Area (SAA) Label->Store Contain Use Secondary Containment Store->Contain Contact Contact Institutional EHS or Licensed Waste Contractor for Pickup Contain->Contact Incinerate Professional Incineration at a Licensed Facility Contact->Incinerate Spill Spill Occurs ContainSpill Contain with Inert Absorbent Spill->ContainSpill Exposure Personnel Exposure FirstAid Administer First Aid Exposure->FirstAid ContactEHS Contact EHS ContainSpill->ContactEHS FirstAid->ContactEHS

Caption: Disposal Workflow for this compound.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By following this guide, researchers can ensure they are handling this compound in a manner that is safe, compliant, and minimizes environmental impact. Always consult your institution's specific waste management policies and your EHS department for any additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.